Product packaging for 3,4-Difluoro-5-methoxyphenylboronic acid(Cat. No.:CAS No. 925910-42-5)

3,4-Difluoro-5-methoxyphenylboronic acid

Cat. No.: B1341626
CAS No.: 925910-42-5
M. Wt: 187.94 g/mol
InChI Key: PKWMIAHGHFOLHX-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O3 and its molecular weight is 187.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BF2O3 B1341626 3,4-Difluoro-5-methoxyphenylboronic acid CAS No. 925910-42-5

Properties

IUPAC Name

(3,4-difluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWMIAHGHFOLHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590300
Record name (3,4-Difluoro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925910-42-5
Record name (3,4-Difluoro-5-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the known physical and chemical properties of 3,4-Difluoro-5-methoxyphenylboronic acid. While experimental data for this specific isomer is limited in publicly accessible databases, this guide consolidates available information and presents data for structurally similar compounds to offer valuable comparative insights. Furthermore, it details standardized experimental protocols for determining key physical properties and illustrates the primary application of this class of compounds in organic synthesis through a detailed workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Specifications

This compound is a fluorinated arylboronic acid, a class of compounds that serves as a critical building block in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

PropertyValue/InformationSource
CAS Number 925910-42-5
Molecular Formula C₇H₇BF₂O₃
Molecular Weight 187.94 g/mol [1]
Appearance White to off-white crystalline powder (typical for phenylboronic acids)[2]
Melting Point Data not available for this specific isomer. For comparison, the melting point of the related compound 3-Fluoro-5-methoxyphenylboronic acid is 172 °C.[2]
Boiling Point Data not available. Boronic acids often decompose at high temperatures.
Density Data not available.
Solubility Expected to be soluble in polar organic solvents like DMSO and alcohols, and poorly soluble in nonpolar solvents like hexanes.[3] Phenylboronic acids generally have low solubility in water.[4]
pKa Data not available. The pKa of phenylboronic acid is approximately 8.83.[3]

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of key physical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the melting point apparatus is clean and calibrated.

  • If the sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

  • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube, to a height of 2-3 mm.

  • Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has completely melted (T2).

  • The melting point is reported as the range T1-T2.[5][6][7][8]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.

Principle: A known amount of the solute is added to a known volume of a solvent and agitated at a constant temperature. The concentration of the dissolved solute is then determined. A qualitative assessment can also be performed by observing the dissolution of the solid.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Centrifuge (optional)

  • HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Procedure (Qualitative):

  • Add approximately 1-2 mg of this compound to a vial.

  • Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, toluene).

  • Cap the vial and vortex or stir the mixture vigorously for 1-2 minutes at a controlled temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble under these conditions. If solid remains, it is sparingly soluble or insoluble.

Procedure (Quantitative - Shake-Flask Method):

  • Add an excess amount of the solid compound to a known volume of the solvent in a vial.

  • Seal the vial and place it in a temperature-controlled shaker or stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle, or centrifuge the sample to separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.[4][9][10][11][12]

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Fluorinated phenylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful and versatile method for the formation of C-C bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[13][14] The fluorine atoms on the phenyl ring can significantly influence the electronic properties, metabolic stability, and binding affinity of the resulting molecules.[13]

Generalized Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid like this compound.

Suzuki_Miyaura_Workflow Generalized Suzuki-Miyaura Coupling Workflow start Start Materials: Aryl Halide (Ar-X) This compound Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) reaction_setup Reaction Setup: Combine reactants in a flask under an inert atmosphere (N₂ or Ar) start->reaction_setup catalyst_addition Add Palladium Catalyst (e.g., Pd(PPh₃)₄) reaction_setup->catalyst_addition heating Heat Reaction Mixture (e.g., 80-100 °C) catalyst_addition->heating workup Aqueous Workup: Separate organic and aqueous layers Extract aqueous layer heating->workup purification Purification: Dry organic layer Evaporate solvent Column Chromatography workup->purification product Final Product: Coupled Biaryl Compound purification->product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves a series of steps that are orchestrated by a palladium catalyst.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition ar_pdl2_x Ar-Pd(II)L₂-X oxidative_addition->ar_pdl2_x transmetalation Transmetalation ar_pdl2_x->transmetalation ar_pdl2_ar_prime Ar-Pd(II)L₂-Ar' transmetalation->ar_pdl2_ar_prime reductive_elimination Reductive Elimination ar_pdl2_ar_prime->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

  • General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent degradation.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling any chemical.

References

3,4-Difluoro-5-methoxyphenylboronic acid chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluoro-5-methoxyphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Core Compound Identity

Chemical Structure:

Chemical structure of this compound

CAS Number: 925910-42-5

Molecular Formula: C₇H₇BF₂O₃

Molecular Weight: 187.94 g/mol

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for safe handling, storage, and application of the compound in a laboratory setting.

PropertyValue
Synonyms 3,4-Difluoro-5-methoxybenzeneboronic acid
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Inert atmosphere, 2-8°C
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P233: Keep container tightly closed. P260: Do not breathe dust/fume/gas/mist/vapors/spray. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.

Synthesis and Experimental Protocols

The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding organolithium or Grignard reagent with a trialkyl borate. A general procedure for the synthesis of a similar compound, 3,5-difluoro-4-methyl phenylboronic acid, is detailed in patent CN103951688A and can be adapted for the synthesis of this compound.[1]

General Synthetic Workflow:

The synthesis typically proceeds through two main stages: the formation of an organometallic intermediate from the corresponding aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.

G General Synthesis of Phenylboronic Acids A Aryl Halide (e.g., 1-Bromo-3,4-difluoro-5-methoxybenzene) B Organometallic Intermediate (Organolithium or Grignard Reagent) A->B  n-BuLi or Mg   D Boronate Ester B->D  Reaction   C Trialkyl Borate (e.g., Triisopropyl borate) C->D  Reaction   E This compound D->E  Acidic Hydrolysis  

General Synthesis of Phenylboronic Acids

Detailed Experimental Protocol (Adapted from CN103951688A): [1]

  • Formation of the Organolithium Reagent: In a nitrogen-purged reaction vessel, dissolve the starting aryl bromide (e.g., 1-bromo-3,4-difluoro-5-methoxybenzene) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature. The reaction is typically stirred for several hours at -78°C.

  • Borylation: To the freshly prepared organolithium reagent, slowly add a solution of triisopropyl borate in anhydrous THF, again at -78°C.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The reaction is then quenched by the addition of a dilute aqueous acid (e.g., 1N HCl) to hydrolyze the boronate ester.

  • Workup and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over a drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The fluorinated and methoxy-substituted phenyl ring of this boronic acid makes it a desirable building block for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds and advanced materials.

General Suzuki-Miyaura Coupling Workflow:

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Suzuki-Miyaura Cross-Coupling Catalytic Cycle A Pd(0) Catalyst C Pd(II) Intermediate A->C B Oxidative Addition (Aryl Halide R-X) B->C E Pd(II) Biaryl Complex C->E D Transmetalation (Boronic Acid Ar-B(OH)₂) D->E F Reductive Elimination E->F G Biaryl Product (R-Ar) E->G F->A  Regenerates Catalyst  

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

Detailed Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a general procedure that can be adapted for use with this compound.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent.

  • Purification: The combined organic extracts are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl compound.

Role in Drug Discovery and Development

Fluorinated phenylboronic acids are of significant interest to medicinal chemists. The incorporation of fluorine atoms can modulate the physicochemical properties of a drug candidate, such as its metabolic stability, lipophilicity, and binding affinity to its biological target. The methoxy group can also influence these properties and provide a handle for further chemical modification.

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motifs are found in various classes of bioactive molecules, including kinase inhibitors and other therapeutic agents. The general workflow for the early-stage discovery of a kinase inhibitor, where this boronic acid could be a key building block, is illustrated below.

G Early-Stage Kinase Inhibitor Discovery Workflow cluster_0 Library Synthesis cluster_1 Screening and Optimization A This compound C Suzuki Coupling A->C B Aryl/Heteroaryl Halide Library B->C D Compound Library C->D E High-Throughput Screening (Kinase Panel) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Candidate Drug G->H

Early-Stage Kinase Inhibitor Discovery Workflow

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules for pharmaceutical and materials science applications necessitates a thorough understanding of its solubility and stability. This guide summarizes the expected solubility and stability characteristics of this compound based on data from analogous compounds and provides standardized methodologies for experimental determination.

Physicochemical Properties

The properties of this compound are influenced by the interplay of the boronic acid moiety, the electron-withdrawing fluorine atoms, and the electron-donating methoxy group.

General Properties of Isomeric and Related Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceStorage Conditions
3,5-Difluoro-4-methoxyphenylboronic acidC₇H₇BF₂O₃187.94-Store at -20°C[1]
3,4-Difluoro-2-methoxyphenylboronic acidC₇H₇BF₂O₃187.94SolidInert atmosphere, 2-8°C[2]
2,3-Difluoro-4-methoxyphenylboronic acidC₇H₇BF₂O₃187.94White to light orange to green powderStore at 2-8°C[3]
Phenylboronic acidC₆H₇BO₂121.93White to yellow powderRoom temperature

Solubility Profile

The solubility of phenylboronic acids is highly dependent on the solvent's polarity and the substituents on the phenyl ring.[4][5][6][7] Generally, phenylboronic acids exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[4][5][8]

Expected Solubility of this compound:

Based on the general trends for substituted phenylboronic acids, the solubility of this compound is expected to be:

  • High in polar aprotic solvents like acetone and 3-pentanone.[4][5]

  • Moderate in solvents like chloroform.[4][5]

  • Low in nonpolar solvents such as methylcyclohexane.[4][5]

  • Sparingly soluble in water, although the presence of polar fluorine and methoxy groups might slightly increase its aqueous solubility compared to unsubstituted phenylboronic acid.

Quantitative Solubility Data for Analogous Compounds:

While specific data for this compound is unavailable, the following table presents solubility data for phenylboronic acid to provide a general reference.

Solubility of Phenylboronic Acid in Various Organic Solvents [4][5]

SolventTemperature (°C)Mole Fraction Solubility (x₁)
Chloroform25~0.03
3-Pentanone25~0.25
Acetone25~0.30
Dipropyl ether25~0.15
Methylcyclohexane25<0.001

Stability Characteristics

Boronic acids are susceptible to several degradation pathways, primarily oxidative degradation and dehydration to form boroxines.[8][9]

Oxidative Stability: Boronic acids can undergo rapid oxidative deboronation, especially in the presence of reactive oxygen species.[9] The stability is influenced by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups, such as fluorine, can diminish the electron density on the boron atom, which may enhance oxidative stability.[10][11][12]

Dehydration and Boroxine Formation: Phenylboronic acids can undergo thermal dehydration to form cyclic trimeric anhydrides known as boroxines.[8] This is a reversible reaction that can be driven by the removal of water.

Storage and Handling: For long-term stability, this compound and its analogs are typically stored at low temperatures, ranging from 2-8°C to -20°C, often under an inert atmosphere.[1][2][3] It is also advisable to protect the compound from moisture to prevent hydrolysis of any boronic esters that may be present and to minimize dehydration.

Experimental Protocols

Determination of Equilibrium Solubility (Dynamic Method)

This method involves measuring the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon slow heating.

Methodology:

  • Sample Preparation: Prepare several samples of this compound in the chosen solvent with varying, precisely known mole fractions.

  • Apparatus: Use a jacketed glass vessel equipped with a magnetic stirrer, a temperature sensor, and a light source and detector to monitor turbidity.

  • Measurement:

    • Heat the jacketed vessel at a controlled rate (e.g., 0.1 K/min).

    • Continuously stir the sample to ensure equilibrium.

    • Record the temperature at which the solution becomes clear, indicating complete dissolution. This is the equilibrium temperature for that specific mole fraction.

  • Data Analysis: Plot the equilibrium temperature against the mole fraction to generate the solubility curve.

Stability Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the degradation of this compound over time under various stress conditions.

Methodology:

  • Stress Conditions: Prepare solutions of the boronic acid in relevant solvents and subject them to various conditions, such as elevated temperature, exposure to light, and different pH values.

  • Sample Analysis:

    • At specified time intervals, inject an aliquot of the stressed sample into an HPLC system.

    • A reversed-phase C18 column is often suitable.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

    • Challenges in the analysis of boronic acids and their esters include their potential for on-column hydrolysis.[13][14] Method development should aim to minimize this, for instance, by avoiding acidic pH modifiers in the mobile phase.[13][14]

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of degradation product peaks.

    • Calculate the percentage of degradation over time to determine the stability under each condition.

Visualizations

Logical Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_measurement Dynamic Measurement cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep2 Add Solvent prep1->prep2 prep3 Create Samples of Known Mole Fraction prep2->prep3 meas1 Heat Sample at Controlled Rate prep3->meas1 meas2 Monitor Turbidity meas1->meas2 meas3 Record Clearing Temperature meas2->meas3 an1 Plot Temperature vs. Mole Fraction meas3->an1 an2 Generate Solubility Curve an1->an2

Caption: A flowchart illustrating the dynamic method for determining solubility.

Degradation Pathways of Phenylboronic Acids

G Key Degradation Pathways for Phenylboronic Acids cluster_oxidation Oxidative Degradation cluster_dehydration Dehydration PBA Phenylboronic Acid (Ar-B(OH)₂) Oxidants Reactive Oxygen Species (ROS) Phenol Phenol (Ar-OH) PBA->Phenol Oxidation Heat Heat / Δ Boroxine Boroxine (ArBO)₃ PBA->Boroxine Dehydration (Reversible) Oxidants->Phenol Heat->Boroxine

Caption: A diagram showing the main degradation routes for phenylboronic acids.

References

Spectroscopic Data for 3,4-Difluoro-5-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,4-Difluoro-5-methoxyphenylboronic acid. As a valuable building block in medicinal chemistry and materials science, a thorough understanding of its structural characteristics is paramount. This document outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For arylboronic acids, oligomerization through dehydration can sometimes lead to complex spectra. To obtain sharp, well-resolved spectra, it is recommended to use solvents like DMSO-d₆ or Methanol-d₄, which can disrupt the intermolecular hydrogen bonding and break down boroxine trimers.[1]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10br s2HB(OH)₂
~7.25t, JHF ≈ 8.5 Hz1HAr-H
~7.05dd, JHH ≈ 8.5 Hz, JHF ≈ 2.0 Hz1HAr-H
~3.85s3HOCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155 (dd)Ar-C-F
~150 (dd)Ar-C-F
~145 (d)Ar-C-OCH₃
~130 (br)Ar-C-B(OH)₂
~115 (d)Ar-C-H
~110 (d)Ar-C-H
~56OCH₃

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -130d, JFF ≈ 20 HzF
~ -140d, JFF ≈ 20 HzF

Table 4: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~28-30sp² Boron
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, C=C, C-O, and C-F bonds.

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (boronic acid, hydrogen-bonded)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch (OCH₃)
~1620, ~1580, ~1470Medium to StrongAromatic C=C stretching
~1350StrongB-O stretch
~1250StrongAsymmetric C-O-C stretch
~1150StrongC-F stretch
~1030MediumSymmetric C-O-C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.

Table 6: Predicted Mass Spectrometry Data (ESI)

m/zIon
188.04[M]⁺ (Monoisotopic Mass)
189.05[M+H]⁺
211.03[M+Na]⁺
170.03[M-H₂O]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (Methanol-d₄).[1] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition :

    • Instrument : 500 MHz NMR Spectrometer.

    • Temperature : 298 K.

    • Number of Scans : 16-64.

    • Relaxation Delay : 1-2 seconds.

    • Spectral Width : -2 to 12 ppm.

    • Referencing : Use the residual solvent peak (DMSO-d₆: δ ~2.50 ppm; Methanol-d₄: δ ~3.31 ppm) as an internal standard.[2]

  • ¹³C NMR Acquisition :

    • Instrument : 125 MHz NMR Spectrometer.

    • Temperature : 298 K.

    • Pulse Program : Proton-decoupled.

    • Number of Scans : 1024 or more.

    • Relaxation Delay : 2-5 seconds.

    • Spectral Width : 0 to 200 ppm.

    • Referencing : Use the solvent peak (DMSO-d₆: δ ~39.52 ppm; Methanol-d₄: δ ~49.00 ppm) as an internal standard.[2]

  • ¹⁹F NMR Acquisition :

    • Instrument : 470 MHz NMR Spectrometer.

    • Referencing : Use an external standard such as CFCl₃ (δ = 0 ppm).

  • ¹¹B NMR Acquisition :

    • Instrument : 160 MHz NMR Spectrometer.

    • Referencing : Use an external standard such as BF₃·OEt₂ (δ = 0 ppm).[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of solid this compound powder directly onto the ATR crystal.[3][4] Apply pressure with the instrument's pressure arm to ensure good contact between the sample and the crystal.[3][5]

  • IR Spectrum Acquisition :

    • Instrument : Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

    • Mode : Transmittance or Absorbance.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

    • Background : Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6] Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[6] If necessary, filter the final solution to remove any particulates.[6]

  • Mass Spectrum Acquisition (ESI) :

    • Instrument : A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization source.

    • Ionization Mode : Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.[7]

    • Mass Range : m/z 50-500.

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 100-150 °C.

    • Data Analysis : Analyze the resulting spectrum for the molecular ion peak and other characteristic adducts.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_techniques Data Acquisition Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR (¹H, ¹³C, ¹⁹F, ¹¹B) SamplePrep->NMR IR FT-IR (ATR) SamplePrep->IR MS MS (ESI) SamplePrep->MS DataAnalysis Data Processing & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureConfirm Structure Confirmation DataAnalysis->StructureConfirm

Caption: Generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,4-Difluoro-5-methoxyphenylboronic acid (CAS No. 925910-42-5), a valuable building block in medicinal chemistry and materials science. This document outlines a probable synthetic route, details essential characterization techniques, and discusses its potential applications, particularly in drug discovery.

Introduction

This compound is an organoboron compound featuring a phenyl ring substituted with two fluorine atoms and a methoxy group. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate in the design of novel therapeutics. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 925910-42-5[1][2][3][4]
Molecular Formula C₇H₇BF₂O₃[1][5]
Molecular Weight 187.94 g/mol [1]
Appearance White to off-white solid (predicted)[5]
Solubility Soluble in polar organic solvents (predicted)[5]

Synthesis

Proposed Synthetic Pathway

The synthesis is expected to proceed in two main steps: the preparation of the starting material, 1-bromo-3,4-difluoro-5-methoxybenzene, and its subsequent conversion to the target boronic acid.

Synthesis_Pathway A 1-Bromo-3,5-difluorobenzene B 1-Bromo-3,4-difluoro-5-hydroxybenzene A->B Nitration, Reduction, Diazotization, Hydrolysis C 1-Bromo-3,4-difluoro-5-methoxybenzene B->C Methylation (e.g., CH3I, base) D This compound C->D 1. n-BuLi, THF, -78 °C 2. B(OiPr)3 3. H3O+

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-3,4-difluoro-5-methoxybenzene (Starting Material)

The synthesis of the bromo-precursor can be achieved from commercially available starting materials through a multi-step process involving nitration, reduction, diazotization, and methylation. The specific conditions for these transformations would need to be optimized.

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of analogous difluorophenylboronic acids.

Materials:

  • 1-Bromo-3,4-difluoro-5-methoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate (B(O-iPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert gas atmosphere, dissolve 1-bromo-3,4-difluoro-5-methoxybenzene in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for a period of time (typically 1-2 hours) to ensure complete lithium-halogen exchange.

  • To the resulting aryllithium species, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1N HCl, and stir for 1-2 hours to hydrolyze the borate ester.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) or by column chromatography on silica gel to afford pure this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are critical for this purpose. While experimental data for the target molecule is not publicly available, representative data for structurally similar compounds are provided for reference.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (1H, 13C, 19F) Start->NMR MS Mass Spectrometry (ESI or GC-MS) Start->MS Purity Purity Assessment (HPLC) NMR->Purity MS->Purity End Confirmed Structure & Purity Purity->End

Caption: Workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the target compound.

  • ¹H NMR: Will provide information on the number and environment of the aromatic and methoxy protons. The aromatic protons will likely appear as multiplets due to coupling with the fluorine atoms.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: Is crucial for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ)MultiplicityCoupling Constants (J)
¹H ~7.0-7.5 ppmm-
~3.9 ppms-
¹³C ~140-160 ppm (C-F, C-O)d, ddJ_CF, J_CCF
~100-120 ppm (C-H, C-B)m-
~56 ppm (O-CH₃)s-
¹⁹F -110 to -150 ppmm-

Note: These are predicted values based on analogous compounds and may vary.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this class of compounds.

Table 3: Predicted Mass Spectrometry Data

Ionization ModePredicted m/z
ESI- [M-H]⁻ ≈ 186.9
ESI+ [M+H]⁺ ≈ 188.9

Applications in Drug Development

Fluorinated phenylboronic acids are valuable building blocks in drug discovery. The incorporation of the 3,4-difluoro-5-methoxyphenyl moiety can lead to compounds with improved pharmacological properties.

Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules.

Suzuki_Coupling BoronicAcid This compound Product Biaryl/Heteroaryl Product BoronicAcid->Product ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathways and Biological Targets

While specific biological targets for compounds derived from this compound are not yet established, the introduction of the difluoro-methoxyphenyl group can be a strategy to modulate the activity of various enzyme families, such as kinases, proteases, and phosphatases, which are often implicated in disease signaling pathways. The fluorine atoms can enhance binding affinity through favorable interactions with the protein's active site and improve metabolic stability, leading to a longer duration of action.

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The synthetic route via lithiation of a bromo-precursor is a feasible approach for its preparation. Comprehensive characterization using NMR and mass spectrometry is crucial to ensure the identity and purity of the synthesized compound. Its utility in Suzuki-Miyaura cross-coupling reactions opens up avenues for the creation of diverse molecular architectures with potentially enhanced biological activities. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Lewis Acidity of 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, largely due to the unique Lewis acidic character of their boron center. This technical guide provides a detailed examination of the Lewis acidity of 3,4-Difluoro-5-methoxyphenylboronic acid. While direct experimental quantification for this specific molecule is not extensively published, this document outlines the established theoretical principles and practical methodologies for its determination. We detail the expected electronic influences of its substituents, provide comprehensive experimental and computational protocols for measuring Lewis acidity, and illustrate relevant chemical processes. This guide serves as a foundational resource for researchers seeking to understand, predict, and utilize the properties of this and related arylboronic acids in synthetic and pharmaceutical applications.

Introduction to Boronic Acid Lewis Acidity

Boronic acids (R-B(OH)₂) are organoboron compounds featuring a vacant p-orbital on the boron atom, rendering them effective Lewis acids—species that can accept a pair of electrons. This electrophilicity is central to their reactivity and applications, from the ubiquitous Suzuki-Miyaura cross-coupling reaction to their use as enzyme inhibitors and sensors.[1][2][3] The Lewis acidity of a boronic acid is not fixed; it is subtly modulated by the electronic properties of its organic substituent (R). In aqueous media, a boronic acid exists in equilibrium between its neutral, trigonal planar form and an anionic, tetrahedral boronate form, created by the addition of a Lewis base like a hydroxide ion.[4] The equilibrium constant for this reaction, the pKₐ, is a direct measure of the compound's Lewis acidity in water.[5]

Compound Profile: this compound

This guide focuses on this compound, a substituted arylboronic acid with significant potential in synthetic and medicinal chemistry. Its structure combines the electron-withdrawing effects of two fluorine atoms with the electron-donating effect of a methoxy group.

PropertyValue
Molecular Formula C₇H₇BF₂O₃
Molecular Weight 187.94 g/mol
Appearance Expected to be a white to off-white crystalline powder.[2]
Key Substituents Two fluorine atoms (electron-withdrawing), One methoxy group (electron-donating)

Theoretical Framework: Substituent Effects on Lewis Acidity

The Lewis acidity of the boron center in this compound is governed by the net electronic effect of the substituents on the phenyl ring.

  • Fluorine Atoms (Positions 3 and 4): As highly electronegative atoms, fluorine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the boron atom. This depletion of electron density increases the boron's electrophilicity, thereby enhancing its Lewis acidity.

  • Methoxy Group (Position 5): The methoxy group has a dual role. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. However, its primary influence is a strong electron-donating resonance effect (+R or +M), where the oxygen's lone pairs delocalize into the aromatic π-system.[6] This resonance effect increases electron density on the ring, which can partially counteract the inductive withdrawal of the fluorine atoms.

The overall Lewis acidity will depend on the balance of these competing effects. Given the presence of two potent inductively withdrawing fluorine atoms, it is anticipated that this compound will be a relatively strong Lewis acid compared to unsubstituted phenylboronic acid.

G cluster_0 Substituent Electronic Effects Ring Phenyl Ring Boron Boron Center (Lewis Acidity) Ring->Boron Net Effect: Electron Withdrawal MeO Methoxy (C5) Ring->MeO +R (Strong) F1 Fluorine (C3) F1->Ring -I (Strong) F2 Fluorine (C4) F2->Ring -I (Strong) MeO->Ring -I (Weak)

Figure 1. Electronic influence of substituents on the boron center.

Methodologies for Determining Lewis Acidity

Several robust experimental and computational methods are employed to quantify the Lewis acidity of boronic acids.[7][8]

Experimental Protocols

A. Spectrophotometric pKₐ Determination

This is the most common method for determining the acidity of boronic acids in aqueous solutions.[5] It relies on the different UV-Vis absorbance spectra of the neutral boronic acid and its anionic boronate form.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 2.5 mM) of this compound in a suitable organic solvent like acetonitrile or methanol to ensure solubility.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12). A universal buffer system, such as a citric acid-phosphate-borate buffer, can be used. Adjust the ionic strength of all buffers to a constant value (e.g., 0.1 M) with an inert salt like KCl.

  • Sample Preparation: In a 96-well UV-transparent microplate or individual quartz cuvettes, combine a fixed volume of the boronic acid stock solution with each buffer to achieve a final, constant concentration of the boronic acid. Include a cosolvent (like acetonitrile) at a constant percentage (e.g., 25%) across all samples to maintain solubility.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., 200-400 nm) for each sample using a spectrophotometer.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms.

    • Plot the absorbance at this wavelength against the measured pH of each solution.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a 4-parameter logistic fit) to determine the inflection point, which corresponds to the pKₐ.

G A Prepare Boronic Acid Stock Solution (in MeCN) C Mix Stock, Buffer, & Water in 96-well plate A->C B Prepare Buffer Series (e.g., pH 2-12) B->C D Measure UV-Vis Absorbance for each well C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Figure 2. Workflow for spectrophotometric pKa determination.

B. Fluoride Ion Affinity (FIA)

FIA is a gas-phase or solution-phase measure of Lewis acidity, defined as the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion.[9][10] Higher FIA values indicate stronger Lewis acidity.

Detailed Protocol (Gutmann-Beckett Method Adaptation for FIA):

  • Reagent Preparation: Prepare solutions of the boronic acid and a fluoride source (e.g., tetrabutylammonium fluoride) in a suitable aprotic solvent.

  • NMR Measurement: Use ¹⁹F or ¹¹B NMR spectroscopy to monitor the chemical shift changes upon complexation of the fluoride ion with the boron center.

  • Calculation: The affinity can be calculated from the equilibrium constants derived from the NMR titration data. This provides a relative measure of Lewis acidity.

Computational Protocols

Computational chemistry offers powerful tools to predict and rationalize Lewis acidity.

Detailed Protocol (DFT Calculations):

  • Structure Optimization: Perform geometry optimization of the this compound molecule and its fluoride or ammonia adduct using Density Functional Theory (DFT), for instance, at the B3LYP/6-311+G(d,p) level of theory.

  • Energy Calculation: Calculate the single-point energies of the optimized structures.

  • Affinity Calculation: The Lewis acidity can be quantified by calculating various metrics:

    • Fluoride Ion Affinity (FIA): Calculated as the energy difference between the boronic acid-fluoride adduct (boronate) and the sum of the energies of the free boronic acid and a fluoride ion.[9][10]

    • Ammonia Affinity (AA): A similar calculation using ammonia as the Lewis base, which has been shown to provide a unified scale for various organoboron compounds.[7][8]

    • LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy generally corresponds to a stronger Lewis acid, as it indicates a greater ability to accept electrons.

Applications in Synthesis: The Suzuki-Miyaura Coupling

The Lewis acidity of this compound is critical for its participation in reactions like the Suzuki-Miyaura cross-coupling. This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide. The Lewis acidic boron atom facilitates the crucial transmetalation step, where the organic group is transferred from boron to the palladium catalyst. The electron-withdrawing fluorine substituents can enhance the rate of this step.[2]

G cluster_0 Catalytic Cycle start Reactants: Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)2) A Oxidative Addition start->A pd_cat Pd(0) Catalyst pd_cat->A [Pd(0)] base Base (e.g., K2CO3) B Transmetalation base->B Activates Boronic Acid A->B [Ar-Pd(II)-X] C Reductive Elimination B->C [Ar-Pd(II)-Ar'] C->pd_cat Regenerates Catalyst product Product: Biaryl (Ar-Ar') C->product

Figure 3. The Suzuki-Miyaura cross-coupling reaction pathway.

Conclusion

References

An In-depth Technical Guide to the Electronic Effects of Fluorine and Methoxy Groups in Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylboronic acids are indispensable reagents in modern organic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and as building blocks in medicinal chemistry and materials science. The reactivity, acidity, and binding properties of the boronic acid moiety are profoundly influenced by the electronic nature of substituents on the phenyl ring. This guide provides a detailed examination of the electronic effects imparted by two common and functionally distinct substituents: the strongly electronegative fluorine atom and the dual-natured methoxy group. By understanding how these groups modulate the electronic properties of the phenylboronic acid core, researchers can better predict reaction outcomes, design more effective catalysts, and develop novel therapeutic agents. This document synthesizes quantitative data, outlines key experimental protocols, and provides logical diagrams to illustrate the core principles governing these effects.

Core Concepts: Inductive and Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily understood through two fundamental mechanisms: the inductive effect and the resonance (or mesomeric) effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and arises from the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density through σ-bonds (-I effect), while electron-donating groups (EDGs) push electron density (+I effect). The inductive effect weakens with distance.

  • Resonance Effect (R or M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of lone pairs or π-electrons. Groups with lone pairs adjacent to the ring can donate electron density into the π-system (+R effect), while groups with π-bonds that can accept electron density withdraw from the ring (-R effect). This effect is most pronounced at the ortho and para positions.

Electronic Profile of Fluorine

The fluorine atom is the most electronegative element, resulting in a powerful -I effect . It also possesses lone pairs that can theoretically participate in a +R effect . However, due to the poor energy match between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring, the inductive effect overwhelmingly dominates. Therefore, fluorine is considered a strong electron-withdrawing group overall, deactivating the ring.

Electronic Profile of the Methoxy Group

The methoxy group (-OCH₃) presents a more complex electronic profile where inductive and resonance effects are in opposition.

  • Inductive Effect: The oxygen atom is more electronegative than carbon, exerting a -I effect that withdraws electron density from the ring.

  • Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong +R effect .

The net effect of the methoxy group depends on its position. At the meta position, only the -I effect is operative. At the ortho and para positions, the +R effect dominates the -I effect, leading to a net electron-donating character.[1][2][3]

Electronic_Effects cluster_F para-Fluorophenylboronic Acid cluster_OMe para-Methoxyphenylboronic Acid F_Inductive Strong Inductive Withdrawal (-I) F_Net Net Effect: Electron Withdrawing F_Inductive->F_Net Dominates F_Resonance Weak Resonance Donation (+R) F_Resonance->F_Net OMe_Inductive Inductive Withdrawal (-I) OMe_Net Net Effect: Electron Donating OMe_Inductive->OMe_Net OMe_Resonance Strong Resonance Donation (+R) OMe_Resonance->OMe_Net Dominates

Figure 1: Competing electronic effects of para-fluoro and para-methoxy groups.

Quantitative Analysis of Electronic Effects

The electronic impact of substituents is quantitatively assessed by measuring their effect on the acidity of the boronic acid (pKa) and by using Hammett substituent constants.

Acidity (pKa) of Substituted Phenylboronic Acids

Phenylboronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species. Substituents that withdraw electron density from the boron atom increase its Lewis acidity, stabilizing the resulting negative charge on the boronate and thus lowering the pKa value. Conversely, electron-donating groups decrease Lewis acidity and raise the pKa.

Data for Fluorine-Substituted Phenylboronic Acids:

The introduction of fluorine generally increases the acidity (lowers the pKa) of phenylboronic acid. The effect is position-dependent, with the ortho isomer showing a particularly pronounced increase in acidity, potentially due to the formation of an intramolecular hydrogen bond that stabilizes the boronate anion.[4] The para position has the least influence due to the partial compensation of the strong -I effect by the weak +R effect.[4]

CompoundpKa ValueReference
Phenylboronic Acid8.8-9.2[5][6]
2-Fluorophenylboronic Acid7.82[7]
3-Fluorophenylboronic Acid8.35[7]
4-Fluorophenylboronic Acid8.77[7]

Table 1: pKa values of selected fluorine-substituted phenylboronic acids.

Data for Methoxy-Substituted Phenylboronic Acids:

The methoxy group's effect on acidity is a clear illustration of its dual electronic nature. At the meta position, its electron-withdrawing inductive effect lowers the pKa relative to the unsubstituted parent. At the para position, its dominant electron-donating resonance effect decreases acidity, resulting in a higher pKa.[3] The ortho isomer is often the most acidic of the methoxy-substituted series, a phenomenon attributed to steric effects or specific interactions with the boronic acid group.[2][8]

CompoundpKa ValueReference
Phenylboronic Acid8.8-9.2[5][6]
2-Methoxyphenylboronic Acid9.98[2][3]
3-Methoxyphenylboronic Acid8.52[7]
4-Methoxyphenylboronic Acid9.25-10.29[5][9]

Table 2: pKa values of selected methoxy-substituted phenylboronic acids.

Hammett Equation and Substituent Constants

The Hammett equation is a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of benzene derivatives.[1][10] It is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Where:

  • K or k is the equilibrium or rate constant for the substituted reactant.

  • K₀ or k₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

  • ρ (rho) is the reaction constant , which measures the sensitivity of a particular reaction to substituent effects.[1]

Substituentσ_meta (σm)σ_para (σp)Reference
-F+0.34+0.06[10][11]
-OCH₃+0.12-0.27[12]

Table 3: Hammett Substituent Constants (σ) for Fluorine and Methoxy Groups.

The data in Table 3 quantitatively confirms the electronic effects discussed:

  • Fluorine: The σ value is positive in both positions, confirming its electron-withdrawing nature. The value is much larger for the meta position, where the opposing +R effect is absent.

  • Methoxy: The positive σm value reflects the -I effect. The negative σp value shows that the +R effect dominates at the para position, making it a net electron-donating group in this configuration.[12]

Impact on Reactivity: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in pharmaceutical and materials synthesis.[13][14] The electronic properties of the arylboronic acid play a crucial role, particularly in the transmetalation step of the catalytic cycle.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_halide Ar¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_biaryl Ar¹-Pd(II)L₂-Ar² pd2_halide->pd2_biaryl Transmetalation (Rate-Determining Step) pd2_biaryl->pd0 product Ar¹-Ar² pd2_biaryl->product Reductive Elimination aryl_halide Ar¹-X aryl_halide->pd2_halide boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->pd2_biaryl

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For the arylboronic acid, electron-donating groups (like para-methoxy) are generally beneficial for the Suzuki reaction.[16][17] They increase the nucleophilicity of the aryl group being transferred to the palladium center, which can accelerate the transmetalation step. Conversely, electron-withdrawing groups (like fluorine) can be unfavorable, as they decrease the nucleophilicity of the aryl group, potentially slowing down transmetalation.[16][17]

Experimental Protocols

Determination of pKa Values

Accurate pKa determination is crucial for quantifying electronic effects. Potentiometric and UV-Vis spectrophotometric titrations are the most common methods.[18][19]

pKa_Workflow start Start prep_sample Prepare Analyte Solution (e.g., 1 mM in co-solvent/water) start->prep_sample prep_titrant Prepare Standardized Titrant (e.g., 0.1 M NaOH or HCl) start->prep_titrant calibrate Calibrate pH Meter (with standard buffers) start->calibrate setup Assemble Titration Vessel (with stir bar, pH electrode) prep_sample->setup prep_titrant->setup calibrate->setup purge Purge with N₂ (optional) (to remove dissolved CO₂) setup->purge titrate Perform Titration: Add titrant in increments, record pH vs. volume purge->titrate plot Plot Titration Curve (pH vs. Titrant Volume) titrate->plot analyze Analyze Curve: Find equivalence point(s) from 1st/2nd derivative plot->analyze calculate Calculate pKa (pH at half-equivalence point) analyze->calculate end End calculate->end

Figure 3: General experimental workflow for pKa determination by potentiometric titration.

5.1.1 Protocol for Potentiometric Titration[20][21]
  • Preparation:

    • Prepare a solution of the phenylboronic acid of known concentration (e.g., 1-10 mM) in an appropriate solvent system (e.g., water, or a water/co-solvent mixture like methanol if solubility is low).

    • Prepare a standardized titrant solution (e.g., 0.1 M NaOH if titrating the acid). Ensure it is carbonate-free.

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, 10).

  • Titration:

    • Place a known volume of the boronic acid solution in a jacketed beaker to maintain constant temperature.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • If necessary, purge the solution with an inert gas like nitrogen to eliminate dissolved CO₂.[21]

    • Add the titrant in small, precise increments using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

5.1.2 Protocol for UV-Vis Spectrophotometric Titration[22][23][24]

This method is suitable for compounds with a UV-active chromophore near the boronic acid group and requires less sample than potentiometry.[18]

  • Preparation:

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 3 to 12).[24]

    • Prepare a concentrated stock solution of the phenylboronic acid in a suitable solvent (e.g., DMSO, methanol).

  • Measurement:

    • In a series of cuvettes or a 96-well UV-transparent plate, add a fixed volume of each buffer solution.

    • Add a small, identical aliquot of the boronic acid stock solution to each buffer, ensuring the final concentration is constant across all samples.[22]

    • Record the UV-Vis absorption spectrum (e.g., 230-500 nm) for each sample.

  • Data Analysis:

    • Select one or more wavelengths where the absorbance changes significantly upon ionization.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the appropriate equation (derived from the Henderson-Hasselbalch and Beer-Lambert laws) to determine the inflection point, which corresponds to the pKa.[19][22]

Protocol for Monitoring Suzuki-Miyaura Reaction Kinetics

Monitoring reaction kinetics allows for a quantitative comparison of substituent effects on reaction rates. This is typically achieved by taking aliquots from the reaction mixture at various time points and analyzing them by techniques like GC, HPLC, or NMR.[25][26]

  • Reaction Setup:

    • In a reaction vessel equipped with a stirrer, condenser, and septum, combine the aryl halide (1.0 eq), the substituted phenylboronic acid (e.g., 1.2 eq), a palladium catalyst source (e.g., Pd(OAc)₂), a ligand (if not pre-formed), and the solvent.

    • Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

    • Add the base (e.g., K₂CO₃, K₃PO₄) to the mixture.[27]

    • If using an internal standard for quantification, add it at this stage.

    • Place the vessel in a preheated oil bath to initiate the reaction at a constant temperature (e.g., 60-100 °C).[27]

  • Sampling and Quenching:

    • At designated time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a syringe.

    • Immediately quench the aliquot by adding it to a vial containing a suitable solvent (e.g., ethyl acetate) and water or a dilute acid to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by a calibrated analytical method (e.g., HPLC, GC) to determine the concentration of the product and/or the consumption of the starting material.

    • Plot the concentration of the product versus time to obtain a reaction progress curve.

    • The initial rate of the reaction can be determined from the initial slope of this curve. Comparing the initial rates for reactions with different substituted phenylboronic acids provides a direct measure of their relative electronic effects on reactivity.

Conclusion

The electronic properties of fluorine and methoxy substituents have distinct and predictable effects on the acidity and reactivity of phenylboronic acids.

  • Fluorine consistently acts as an electron-withdrawing group via its powerful inductive effect, increasing the Lewis acidity (lowering the pKa) of the boronic acid. This effect is most pronounced at the ortho and meta positions. In Suzuki-Miyaura couplings, its electron-withdrawing nature can decrease the nucleophilicity of the arylboronic acid, potentially slowing the rate-determining transmetalation step.

  • The Methoxy Group exhibits dual electronic character. Its inductive withdrawal (-I) dominates at the meta position, increasing acidity. However, its strong resonance donation (+R) dominates at the para position, decreasing acidity and enhancing the nucleophilicity of the arylboronic acid, which is often favorable for Suzuki-Miyaura reactions.

A thorough understanding of these principles, quantified by pKa values and Hammett constants, is essential for professionals in drug discovery and process development. This knowledge enables the rational design of molecules with tailored properties, the optimization of reaction conditions, and the prediction of chemical behavior, ultimately accelerating the development of new medicines and materials.

References

The Synthetic Versatility of 3,4-Difluoro-5-methoxyphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methoxyphenylboronic acid is a versatile and increasingly important reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a methoxy group onto the phenylboronic acid scaffold imparts unique electronic properties and steric influences that enhance its reactivity and the characteristics of the resulting products. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its application in key cross-coupling reactions and its role in the development of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of relevant reaction mechanisms and signaling pathways are presented to facilitate its effective utilization in research and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes key data for this compound.

PropertyValueReference
Molecular Formula C₇H₇BF₂O₃[1]
Molecular Weight 187.94 g/mol [1]
Appearance Solid[1]
Purity 98%[1]
InChI Key PKWMIAHGHFOLHX-UHFFFAOYSA-N[1]

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound is an excellent coupling partner in these reactions, readily reacting with a variety of aryl and heteroaryl halides to produce substituted biaryl compounds. The electron-withdrawing nature of the fluorine atoms can influence the transmetalation step of the catalytic cycle, often leading to high reaction efficiency.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of a similar reagent, 3,4-difluorophenylboronic acid, with various aryl halides. These data provide a strong indication of the expected reactivity and efficiency when using this compound under similar conditions.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001295[2]
4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001892[2]
4-Iodotoluene[Pd₂(dba)₃] (1) / XPhos (2)K₃PO₄Dioxane1101694[2]
2-BromopyridinePdCl₂(dppf) (5)Cs₂CO₃DME802488[2]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide, this compound, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add toluene and water to the vessel.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)-X (L2) oxidative_addition->pdiix transmetalation Transmetalation (Ar'B(OH)2 + Base) pdiix->transmetalation Ar'B(OH)2 Base pdiib Ar-Pd(II)-Ar' (L2) transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst.[3] this compound can serve as the aryl donor in these reactions, coupling with a variety of amines, amides, and alcohols. This reaction is often advantageous due to its mild conditions and tolerance of air and moisture.[4][5]

Experimental Protocol: Chan-Lam Amination

The following is a general protocol for the Chan-Lam amination of an amine with this compound.

Materials:

  • This compound (1.5 equiv)

  • Amine (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the amine and this compound in dichloromethane.

  • Add copper(II) acetate and pyridine to the mixture.

  • Stir the reaction mixture at room temperature and open to the air for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-aryl product.

Chan-Lam Coupling Catalytic Cycle

The diagram below outlines a plausible catalytic cycle for the Chan-Lam cross-coupling reaction.

Chan_Lam_Cycle cu_ii Cu(II) coordination1 Coordination with Nu-H cu_ii->coordination1 Nu-H cu_nu Cu(II)-Nu coordination1->cu_nu transmetalation Transmetalation (Ar'B(OH)2) cu_nu->transmetalation Ar'B(OH)2 cu_iii Ar'-Cu(III)-Nu transmetalation->cu_iii reductive_elimination Reductive Elimination cu_iii->reductive_elimination product Ar'-Nu reductive_elimination->product cu_i Cu(I) reductive_elimination->cu_i oxidation Oxidation (O2) cu_i->oxidation O2 oxidation->cu_ii Catalyst Regeneration

Caption: Catalytic cycle of the Chan-Lam cross-coupling reaction.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[6][7] The 3,4-difluoro-5-methoxyphenyl motif, readily accessible through reactions with this compound, is of significant interest in the development of small molecule inhibitors of various signaling pathways implicated in diseases such as cancer.

Inhibition of Kinase Signaling Pathways

Many small molecule kinase inhibitors feature fluorinated aryl groups that can form crucial interactions within the ATP-binding pocket of the enzyme.[8] The electronic properties of the difluoro-methoxyphenyl group can be tuned to optimize these interactions, leading to enhanced potency and selectivity. Two key signaling pathways often targeted in cancer therapy are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.[3][9][10][11]

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Small molecule inhibitors can block the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity and downstream signaling.

VEGFR2_Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 pi3k PI3K vegfr2->pi3k raf Raf vegfr2->raf inhibitor Small Molecule Inhibitor (e.g., containing 3,4-difluoro-5-methoxyphenyl) inhibitor->vegfr2 Inhibition akt Akt pi3k->akt proliferation Cell Proliferation Survival, Migration akt->proliferation mek MEK raf->mek erk ERK mek->erk erk->proliferation angiogenesis Angiogenesis proliferation->angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a small molecule inhibitor.

The FGFR-1 signaling pathway is also involved in cell proliferation, differentiation, and angiogenesis, and its dysregulation is implicated in various cancers.[11][12] Small molecule inhibitors targeting FGFR-1 can effectively block these pro-tumorigenic signals.

FGFR1_Pathway fgf FGF fgfr1 FGFR-1 fgf->fgfr1 plcg PLCγ fgfr1->plcg ras Ras fgfr1->ras inhibitor Small Molecule Inhibitor (e.g., containing 3,4-difluoro-5-methoxyphenyl) inhibitor->fgfr1 Inhibition proliferation Cell Proliferation Differentiation plcg->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation angiogenesis Angiogenesis proliferation->angiogenesis

Caption: Inhibition of the FGFR-1 signaling pathway by a small molecule inhibitor.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its utility in Suzuki-Miyaura and Chan-Lam cross-coupling reactions allows for the efficient construction of complex biaryl and aryl-heteroatom containing molecules. The unique electronic properties conferred by the difluoro and methoxy substituents make it a particularly attractive reagent for the synthesis of bioactive compounds, especially in the development of kinase inhibitors for targeted cancer therapy. This guide provides the necessary data, protocols, and conceptual framework to facilitate the successful application of this compound in a variety of research and development settings.

References

A Technical Guide to the Applications of Difluorinated Phenylboronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals December 2025

Introduction

The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[1] Phenylboronic acids, meanwhile, are versatile intermediates and pharmacophores, renowned for their role in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with serine and threonine residues in enzyme active sites.[2][3] The convergence of these two areas—the fusion of a difluorinated phenyl ring with a boronic acid moiety—has created a class of compounds with exceptional potential in medicinal chemistry.

Difluorinated phenylboronic acids leverage the strong electron-withdrawing nature of two fluorine atoms to modulate the Lewis acidity of the boron center, influencing binding affinity and reactivity.[4] This guide provides an in-depth overview of the synthesis, properties, and key applications of these valuable compounds in modern drug discovery, including their roles as enzyme inhibitors, synthetic building blocks, bioisosteres, and imaging agents.

Core Physicochemical Properties

The position of the two fluorine atoms on the phenyl ring significantly impacts the electronic properties and acidity (pKa) of the boronic acid. This, in turn, affects the compound's ability to interact with biological targets and its stability under physiological conditions. The electron-withdrawing fluorine atoms generally increase the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0).[4][5] This enhanced acidity is crucial for the formation of stable tetrahedral boronate complexes with nucleophilic residues in enzyme active sites.

Table 1: Physicochemical Properties of Difluorophenylboronic Acid Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported pKa
2,4-Difluorophenylboronic acidC₆H₅BF₂O₂157.91~8.47[6]
2,5-Difluorophenylboronic acidC₆H₅BF₂O₂157.91N/A
3,5-Difluorophenylboronic acidC₆H₅BF₂O₂157.91N/A

Key Applications in Medicinal Chemistry

Enzyme Inhibition

Difluorinated phenylboronic acids are potent inhibitors of various enzymes, particularly serine proteases. The boronic acid moiety acts as a transition-state analog, forming a reversible, covalent tetrahedral adduct with the catalytic serine residue in the enzyme's active site.[7][8] This mechanism leads to potent, often slow-binding, inhibition.[9] The difluorophenyl group contributes to binding affinity through hydrophobic and potentially specific fluorine-protein interactions, enhancing both potency and selectivity.

Table 2: Examples of Boronic Acid Enzyme Inhibitors

Compound ClassTarget EnzymeKey FindingsReported Kᵢ / IC₅₀
Peptidyl Boronic AcidsSerine Proteases (e.g., Chymotrypsin, Elastase)Act as potent, slow-binding inhibitors by mimicking the transition state of peptide-bond hydrolysis.[7][9]0.10 - 20 nM (Kᵢ)[9]
Phenylboronic Acidsβ-Lactamases (e.g., AmpC, KPC-2)In situ click chemistry identified triazole-containing phenylboronic acids as potent inhibitors.[10]140 nM (Kᵢ for AmpC)[10]
Aliphatic Boronic AcidsPenicillin-Binding Protein 1b (PBP1b)A linear boronic acid derivative showed micromolar inhibitory activity.[11]28.2 µM (IC₅₀)[11]

Note: Data for specifically difluorinated phenylboronic acids in these exact contexts were limited in the search results; the table provides data for the broader class of boronic acid inhibitors to illustrate their potential.

Bioisosteric Replacement

In drug design, a bioisostere is a chemical substituent that can replace another group without significantly impacting the desired biological activity, while potentially improving physicochemical or pharmacokinetic properties.[12] The difluorophenylboronic acid moiety has been investigated as a bioisostere for other functional groups, such as the nitro group.[13] While a direct replacement of a nitro group with a boronic acid in a non-steroidal anti-androgen scaffold did not retain activity against the target receptor, it highlights the innovative strategies being explored.[13] The rationale is to replace a potentially toxic or metabolically liable group (like a nitro group) with the generally more stable and less toxic boronic acid functionality.[14]

Synthetic Building Blocks: Suzuki-Miyaura Coupling

Difluorophenylboronic acids are indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][15] This reaction is a cornerstone of medicinal chemistry for its ability to efficiently form C-C bonds, enabling the assembly of complex biaryl structures found in many active pharmaceutical ingredients.[16] The difluorophenyl moiety is introduced to impart favorable drug-like properties. However, fluorinated arylboronic acids can be prone to protodeboronation, requiring careful optimization of reaction conditions.[17]

Positron Emission Tomography (PET) Imaging Agents

The incorporation of the positron-emitting isotope fluorine-18 (¹⁸F) is critical for developing PET tracers.[18] ¹⁸F-labeled difluorophenylboronic acids are emerging as promising probes for cancer imaging.[19] These tracers can target specific biological markers, such as overexpressed glycoproteins on tumor cells, enabling non-invasive visualization and diagnosis.[20] The synthesis involves a one-step ¹⁸F-labeling process, often through isotopic exchange, to produce the final radiotracer for injection and imaging.[20][21]

Experimental Protocols

Synthesis of 2,5-Difluorophenylboronic Acid (Grignard Method)

This protocol is adapted from established procedures for synthesizing fluorinated phenylboronic acids.[1][22] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation:

    • Add magnesium turnings (1.1 eq) to the flask, followed by a crystal of iodine as an initiator.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • A solution of 1-bromo-2,5-difluorobenzene (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating.

    • Once initiated, the reaction is maintained at reflux until the magnesium is fully consumed.

  • Borylation:

    • Cool the resulting Grignard reagent in an ice bath.

    • In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

    • Transfer the Grignard reagent to the cold trimethyl borate solution via cannula, keeping the temperature below -60 °C.

    • Allow the mixture to warm slowly to room temperature and stir overnight.

  • Workup and Isolation:

    • Quench the reaction by slowly adding 2 M aqueous HCl at 0 °C until the solution is acidic (pH ~1-2).

    • Stir the mixture for 30 minutes at room temperature.

    • Separate the aqueous layer and extract three times with diethyl ether or ethyl acetate.[22]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to yield pure 2,5-difluorophenylboronic acid.[22]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl halide with a difluorophenylboronic acid.[23][24]

  • Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 eq), difluorophenylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[23]

  • Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[23][25]

  • Workup:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.[23]

General Protocol for an Enzyme Inhibition Assay

This protocol outlines the steps to determine the inhibitory potential (IC₅₀ or Kᵢ) of a difluorinated phenylboronic acid against a target enzyme, such as a serine protease.[26][27]

  • Preparation of Reagents:

    • Prepare a buffer solution at the optimal pH for the enzyme.[27]

    • Prepare a stock solution of the purified enzyme at a known concentration.

    • Prepare a stock solution of the inhibitor (difluorophenylboronic acid derivative) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the enzyme's substrate.

  • Assay Procedure (96-well plate format):

    • Add the assay buffer to all wells.

    • Add serial dilutions of the inhibitor to the test wells. Add solvent only to the control (no inhibitor) wells.

    • Add the enzyme solution to all wells except for the blank (substrate only) wells.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37 °C).[26]

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin monitoring the reaction progress using a microplate reader. This is typically done by measuring the change in absorbance or fluorescence of the product over time.

  • Data Analysis:

    • Calculate the initial reaction rates (velocities) for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Fit the data using a suitable sigmoidal dose-response model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • If the substrate concentration ([S]) and the Michaelis constant (Kₘ) are known, the inhibition constant (Kᵢ) for competitive inhibitors can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[28]

Conclusion

Difluorinated phenylboronic acids represent a powerful and versatile class of compounds in medicinal chemistry. Their unique electronic properties, conferred by the difluoro substitution, enhance their utility as potent enzyme inhibitors and valuable synthetic intermediates. The ability to modulate acidity, improve metabolic stability, and serve as bioisosteric replacements makes them highly attractive for lead optimization and drug design. Furthermore, their application in ¹⁸F-radiochemistry for PET imaging opens new avenues for diagnostics and in vivo target validation. As synthetic methodologies continue to advance, the role of difluorinated phenylboronic acids in the development of novel therapeutics is set to expand further.

References

The Advent and Advancement of Fluorinated Arylboronic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the vast array of fluorinated compounds, fluorinated arylboronic acids have emerged as particularly versatile building blocks. Their unique combination of the electron-withdrawing nature of fluorine and the diverse reactivity of the boronic acid moiety has propelled their use in drug discovery, agrochemicals, and materials science. This in-depth technical guide explores the discovery, historical development, synthesis, and application of these remarkable compounds, providing researchers with a comprehensive resource to navigate this important area of chemical science.

A Historical Perspective: From Curiosity to Core Reagent

The journey of fluorinated arylboronic acids is intertwined with the broader history of organoboron and organofluorine chemistry. While boronic acids were first reported in 1860 by Edward Frankland, the deliberate synthesis of their fluorinated aryl counterparts is a more recent development.

A significant figure in the early exploration of fluorinated boronic acids was George W. Parshall. His work at DuPont in the mid-20th century included investigations into novel fluorinated compounds, and his patents from that era describe the synthesis of various fluorinated organoboron species.[1] These early explorations laid the groundwork for the synthesis of more complex fluorinated arylboronic acids.

The latter half of the 20th century saw a burgeoning interest in organofluorine chemistry, driven by the unique properties imparted by the fluorine atom. However, the synthesis of fluorinated arylboronic acids remained challenging. The development of robust synthetic methodologies, particularly in the last two to three decades, has been pivotal in making these compounds readily accessible. Key advancements include the refinement of traditional methods involving organometallic reagents and the advent of powerful transition-metal-catalyzed C-H and C-F borylation reactions.[2] These breakthroughs have transformed fluorinated arylboronic acids from laboratory curiosities into indispensable tools for synthetic chemists.

Synthetic Methodologies: Crafting the Fluorinated Core

The synthesis of fluorinated arylboronic acids can be broadly categorized into two main approaches: the borylation of pre-fluorinated aromatic compounds and the fluorination of pre-existing arylboronic acids.

Borylation of Fluorinated Arenes

This is the most common strategy, starting with a commercially available or synthesized fluoroarene.

Traditional Methods: The classical approach involves the reaction of an organometallic reagent, typically a Grignard or organolithium species derived from a fluoroaryl halide, with a trialkyl borate ester, followed by acidic hydrolysis.[3] While effective, these methods often require cryogenic temperatures to manage the high reactivity of the organometallic intermediates and can have limitations with respect to functional group tolerance.[4]

Transition-Metal-Catalyzed Borylation: More modern and versatile methods rely on transition metal catalysis.

  • Miyaura Borylation: This palladium-catalyzed cross-coupling of fluoroaryl halides or triflates with a diboron reagent is a widely used method for synthesizing arylboronic esters, which can then be hydrolyzed to the corresponding boronic acids.[3]

  • Iridium-Catalyzed C-H Borylation: This powerful technique allows for the direct conversion of a C-H bond on a fluoroarene to a C-B bond, offering a highly efficient and atom-economical route to fluorinated arylboronic acids.[5]

Fluorination of Arylboronic Acids

This "late-stage" fluorination approach is particularly valuable in drug discovery, where the introduction of a fluorine atom can be explored at a later step in a synthetic sequence.

  • Electrophilic Fluorination: Reagents such as acetyl hypofluorite (AcOF), generated from diluted fluorine, can efficiently convert electron-rich arylboronic acids to their corresponding aryl fluorides.[6][7]

  • Copper-Mediated Fluorination: Copper catalysts have been shown to mediate the fluorination of arylboronic acids and their derivatives using fluoride salts. This method is particularly significant for the synthesis of 18F-labeled compounds for positron emission tomography (PET) imaging.[5][8]

  • Palladium-Mediated Fluorination: Novel palladium complexes have been developed that allow for the mild and regiospecific fluorination of arylboronic acids.

Tabulated Quantitative Data

The following tables summarize representative quantitative data for the synthesis and properties of fluorinated arylboronic acids.

Entry Arylboronic Acid Fluorinating Agent Catalyst/Mediator Yield (%) Reference
14-Methoxyphenylboronic acidAcOFNone85[7]
24-Methylphenylboronic acidAcOFNone82[7]
34-Chlorophenylboronic acidAcOFNone65[7]
43-Nitrophenylboronic acidAcOFNone70[7]
54-Acetylphenylboronic acid pinacol esterK18FCu(OTf)2/Pyridine69 (RCC)[8]
63,4,5-Trimethoxyphenylboronic acidK18FCu(OTf)2/Pyridine36 (RCC)[8]

Table 1: Representative Yields for the Fluorination of Arylboronic Acids. RCC denotes radiochemical conversion.

Compound pKa Reference
4-Amino-3-fluorophenylboronic acid (acetylated)7.8[9][10]

Table 2: Acidity of a Fluorinated Arylboronic Acid Derivative.

Detailed Experimental Protocols

Synthesis of (3,4,5-Trifluorophenyl)boronic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[11]

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings (1.82 g, 75.0 mmol) and a crystal of iodine under an inert atmosphere, add anhydrous diethyl ether (200 mL). Heat the mixture to reflux. Add approximately 1 mL of 1-bromo-3,4,5-trifluorobenzene (8.36 mL, 70.0 mmol) to initiate the reaction. Once the reaction begins, remove the heat source and add the remaining aryl bromide dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 2 hours.

  • Borylation: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, dissolve trimethyl borate (10.0 mL, 88.0 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) and cool to -78 °C. Transfer the Grignard solution to the trimethyl borate solution via cannula over 30 minutes. After the addition, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Hydrolysis and Isolation: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid (100 mL). Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product, a mixture of the boronic acid and its anhydride, can be used without further purification or can be purified by recrystallization.[11]

Copper-Mediated Radiofluorination of an Arylboronic Acid

This generalized protocol is based on the work of Sanford and Scott for the synthesis of [18F]arenes.[8]

  • [18F]Fluoride Elution and Drying: Elute cyclotron-produced [18F]fluoride from an anion exchange cartridge using a solution of K2CO3 and Kryptofix 2.2.2 in acetonitrile/water. Dry the [18F]fluoride azeotropically with acetonitrile at 110 °C under a stream of nitrogen.

  • Reaction Setup: To the dried [18F]Kryptofix/[18F]KF complex, add a solution of the arylboronic acid precursor (e.g., 4-acetylphenylboronic acid, ~5 mg), Cu(OTf)2 (~10 mg), and pyridine (~25 µL) in dimethylformamide (DMF, 1 mL).

  • Radiofluorination: Seal the reaction vessel and heat at 110 °C for 20 minutes.

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with water and then elute the desired [18F]fluoroarene with an appropriate organic solvent (e.g., ethanol or acetonitrile). Further purification is typically achieved by semi-preparative HPLC.

Applications in Drug Discovery and Signaling Pathways

The unique properties of fluorinated arylboronic acids have made them valuable pharmacophores in several approved drugs, targeting a range of biological pathways.

Proteasome Inhibition in Cancer Therapy

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation and survival. Inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins, inducing cell death. This is a key therapeutic strategy in multiple myeloma, where cancer cells are particularly sensitive to proteasome inhibition.[12][13]

  • Bortezomib (Velcade®) and Ixazomib (Ninlaro®) are proteasome inhibitors that contain a boronic acid warhead. The boron atom reversibly binds to the N-terminal threonine residue in the chymotrypsin-like (β5) catalytic site of the 20S proteasome, inhibiting its activity.[12][13][14][15] While bortezomib is not fluorinated, the principles of its mechanism are foundational. Ixazomib, an oral proteasome inhibitor, is a boronic acid derivative, and the broader class of boronic acid-based drugs often incorporates fluorine for improved pharmacokinetic properties.[16][17][18]

Proteasome_Inhibition cluster_cell Cancer Cell Ub_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome (β5 subunit) Ub_Proteins->Proteasome Degradation Pro_Apoptotic Pro-Apoptotic Factors (e.g., IκB) Proteasome->Pro_Apoptotic Degrades Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Promotes NFkB NF-κB Pathway (Survival) Pro_Apoptotic->NFkB Inhibits Bortezomib Bortezomib / Ixazomib (Boronic Acid) Bortezomib->Proteasome Inhibits

Caption: Mechanism of proteasome inhibitors like Bortezomib and Ixazomib.

Inhibition of Fungal Protein Synthesis

Onychomycosis, a fungal infection of the nails, is notoriously difficult to treat due to the barrier properties of the nail plate.

  • Tavaborole (Kerydin®) is a topical antifungal agent that features an oxaborole ring system, a derivative of boronic acid. It functions by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[19][20][21] By forming an adduct with the tRNALeu in the enzyme's editing site, tavaborole traps the tRNA, preventing protein synthesis and leading to fungal cell death.[19][20][21][22]

Tavaborole_MoA cluster_fungus Fungal Cell Leucine Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Protein_Synth Protein Synthesis LeuRS->Protein_Synth Charges tRNA Fungal_Death Fungal Cell Death Tavaborole Tavaborole Tavaborole->LeuRS Inhibits

Caption: Tavaborole inhibits fungal protein synthesis by targeting LeuRS.

β-Lactamase Inhibition in Bacterial Infections

Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic, is a major public health crisis.

  • Vaborbactam is a cyclic boronic acid β-lactamase inhibitor. It is co-formulated with the carbapenem antibiotic meropenem (Vabomere®). Vaborbactam itself has no antibacterial activity but acts to protect meropenem from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[23][24][25] The boron atom in vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, effectively inactivating the enzyme and restoring the efficacy of meropenem.[23][24]

Vaborbactam_MoA cluster_bacteria Gram-Negative Bacterium Meropenem Meropenem Beta_Lactamase β-Lactamase (e.g., KPC) Meropenem->Beta_Lactamase Degradation PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Bacterial_Lysis Bacterial Lysis Vaborbactam Vaborbactam Vaborbactam->Beta_Lactamase Inhibits

Caption: Vaborbactam protects meropenem from β-lactamase degradation.

Conclusion and Future Outlook

Fluorinated arylboronic acids have transitioned from being niche reagents to indispensable components in the modern chemist's toolbox. Their historical development, marked by innovations in synthetic methodology, has unlocked their potential across various scientific disciplines. In drug discovery, their role as key pharmacophores in anticancer, antifungal, and antibacterial agents highlights their profound impact on human health. The continued development of novel synthetic methods, particularly for late-stage fluorination, will undoubtedly lead to the discovery of new therapeutic agents with enhanced properties. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism deepens, the future for fluorinated arylboronic acids in science and medicine appears exceptionally bright.

References

Methodological & Application

Suzuki-Miyaura Coupling with 3,4-Difluoro-5-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3,4-Difluoro-5-methoxyphenylboronic acid. This versatile reagent is of significant interest in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures. The presence of the difluoro-methoxy phenyl moiety can impart desirable pharmacokinetic and pharmacodynamic properties to target molecules.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.

This compound is a valuable building block for introducing a uniquely substituted phenyl ring into target molecules. The fluorine atoms can modulate electronic properties, metabolic stability, and binding affinity, while the methoxy group can serve as a key interaction point or be further functionalized. However, like many electron-deficient boronic acids, it can be susceptible to protodeboronation under certain conditions, necessitating careful optimization of the reaction protocol.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These examples highlight the versatility of this reagent and provide a baseline for reaction optimization.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)1001292
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O (5:1)901688
34-Bromotoluene[Pd(allyl)Cl]₂ (1)cataCXium A (2)Cs₂CO₃ (2.5)THF/H₂O (10:1)801095
42-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)851878

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3)t-BuOH/H₂O (10:1)1102485
21-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)BrettPhos (4)CsF (2)Toluene1002081
32-ChlorobenzonitrilePd(PCy₃)₂Cl₂ (4)-K₂CO₃ (2.5)Dioxane/H₂O (5:1)1002475

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene, degassed

  • Water, degassed

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water (e.g., a 4:1 mixture) via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Protocol 2: Protocol for More Challenging Aryl Chlorides

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, the aryl chloride, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add Pd₂(dba)₃ and RuPhos under a positive pressure of argon.

  • Add anhydrous, degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed.

  • Follow the workup and purification steps outlined in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Biaryl Product (Ar-Ar') reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid 3,4-Difluoro-5-methoxy- phenylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base - Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

General experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling is a powerful tool in drug discovery for the synthesis of kinase inhibitors and other biologically active molecules. The 3,4-difluoro-5-methoxyphenyl moiety can be strategically incorporated to interact with specific residues in a kinase binding pocket, potentially leading to enhanced potency and selectivity.

Drug_Discovery_Logic cluster_synthesis Synthesis cluster_bioactivity Biological Evaluation boronic_acid 3,4-Difluoro-5-methoxy- phenylboronic Acid suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki heteroaryl_halide Heteroaryl Halide heteroaryl_halide->suzuki inhibitor Kinase Inhibitor Scaffold suzuki->inhibitor binding Binding to Kinase Active Site inhibitor->binding inhibition Kinase Inhibition binding->inhibition cellular_activity Cellular Activity inhibition->cellular_activity lead Lead Compound cellular_activity->lead

Logical relationship in drug discovery using Suzuki coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Within the realm of medicinal chemistry and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.

3,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block that introduces a difluorinated methoxy-substituted phenyl moiety into target molecules. This structural motif is of significant interest in the design of novel pharmaceuticals and advanced materials. These application notes provide detailed protocols and a summary of reaction conditions for the successful application of this compound in palladium-catalyzed cross-coupling reactions.

Core Concepts and Reaction Mechanism

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, especially with electronically modified substrates such as fluorinated boronic acids.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n RPdX R-Pd(II)-X L_n Pd0->RPdX R-X OxAdd Oxidative Addition RPdAr R-Pd(II)-Ar L_n RPdX->RPdAr ArB(OH)₂ Base Transmetalation Transmetalation RPdAr->Pd0 Product R-Ar RPdAr->Product RedElim Reductive Elimination c1 Oxidative Addition c2 Transmetalation c3 Reductive Elimination

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the palladium-catalyzed cross-coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is limited, these examples provide a strong starting point for reaction optimization.

Coupling Partner (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012High
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O11018Good-High
Aryl IodidePdCl₂(dppf) (3)-K₂CO₃DMF/H₂O808High
Aryl BromidePd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O8012Moderate-High
Aryl ChloridePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃DioxaneRT-8012-24High
Macrocyclic PrecursorPd(PPh₃)₄ or PdCl₂(dppf) (0.5-2)-K₂CO₃ or Cs₂CO₃THF/H₂O (3:1)80-1001214[1]

Experimental Protocols

Below are detailed methodologies for performing a palladium-catalyzed cross-coupling reaction with this compound.

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.0 - 1.5 equiv)

  • Aryl halide (or triflate) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, the aryl halide, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of the reaction using a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base in Reaction Vessel start->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Cool, Dilute, and Perform Aqueous Workup monitor->workup Reaction Complete purify Dry, Concentrate, and Purify Product workup->purify end End purify->end

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Applications in Drug Discovery and Medicinal Chemistry

The 3,4-difluoro-5-methoxyphenyl moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced potency.

  • Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The palladium-catalyzed cross-coupling reactions described herein provide a reliable and versatile method for the incorporation of this important structural motif into a diverse range of molecular scaffolds, thus facilitating the exploration of new chemical space in the pursuit of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds with 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a fundamental endeavor in medicinal chemistry and materials science. The incorporation of fluorine atoms into these structures can dramatically improve key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] 3,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block for introducing the 3,4-difluoro-5-methoxyphenyl moiety, a functional group present in numerous bioactive compounds. These application notes provide detailed protocols and guidance for the use of this compound in the synthesis of biaryl compounds, primarily through the Suzuki-Miyaura cross-coupling reaction.

The strategic placement of fluorine atoms on a phenyl ring can have a profound impact on a molecule's pharmacokinetic and pharmacodynamic properties. The 3,4-difluoro substitution pattern, in particular, provides a unique combination of electronic and steric effects that can be leveraged in drug design.

  • Metabolic Stability: The robust carbon-fluorine bond can obstruct sites of oxidative metabolism, thereby extending the in vivo half-life of a drug candidate.[2]

  • Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to permeate cell membranes and reach its intended target.[2]

  • Binding Affinity: The electron-withdrawing nature of fluorine atoms can modify the pKa of nearby functional groups and lead to more favorable interactions with protein targets.[1]

Challenges in Suzuki-Miyaura Coupling with Fluorinated Boronic Acids

A significant challenge in the use of polyfluorophenylboronic acids is their susceptibility to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom.[6] This process is often accelerated under the basic conditions required for the Suzuki-Miyaura coupling. Consequently, the choice of reaction conditions is critical to favor the desired cross-coupling reaction over this decomposition pathway. Catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential for efficiently coupling these electron-deficient substrates.[7]

Recommended Reaction Conditions for Suzuki-Miyaura Coupling

While specific conditions for this compound are not extensively reported, the following table summarizes effective conditions for the Suzuki-Miyaura coupling of analogous difluorophenylboronic acids with various aryl halides. These conditions serve as an excellent starting point for optimization.

Aryl Halide PartnerBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Chloroanisole2,6-Difluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
4-Bromotoluene2,5-Difluorophenylboronic acid[Pd(cinnamyl)Cl]₂ (1)XPhos (2)K₃PO₄ (2)THF/H₂O (2:1)RT0.5>95
1-Bromo-4-butylbenzene2-Pyridylboronic acidPd₂(dba)₃ (1.5)Tri(tert-butyl)phosphine (3)KF (3)Dioxane1001274
4-BromoacetophenonePhenylboronic acidPd-NHC@Eu-BCI (cat.)-K₂CO₃ (1.5)C₂H₅OH80399
3,5-Dichloropyridazine2-Fluoro-5-bromo-3-pyridine boronic acidPd(PPh₃)₄-Na₂CO₃1,4-Dioxane--Major isomer at C3
Aryl BromidesArylboronic acidsNiCl₂/PPh₃ (3)-K₃PO₄·nH₂O (2.6)Toluene80-100-Good to excellent

Note: This table is a compilation of data for analogous reactions and should be used as a guide for optimizing the coupling of this compound. Yields are substrate-dependent. RT = Room Temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a suitable precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, THF, toluene, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask or pressure tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst and ligand (if applicable).

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Drug_Discovery_Pathway cluster_0 Molecular Properties Metabolic_Stability Metabolic Stability Drug_Candidate Improved Drug Candidate Metabolic_Stability->Drug_Candidate Lipophilicity Lipophilicity Lipophilicity->Drug_Candidate Binding_Affinity Binding Affinity Binding_Affinity->Drug_Candidate Fluorine_Incorporation Fluorine Incorporation into Biaryl Scaffold Fluorine_Incorporation->Metabolic_Stability Fluorine_Incorporation->Lipophilicity Fluorine_Incorporation->Binding_Affinity

Caption: Role of Fluorine in Drug Discovery.

Suzuki_Miyaura_Workflow Start Start: Reaction Setup Reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand Start->Reagents Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Workup Reaction Workup: Quench, Extract, Dry Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Biaryl Product Purification->Product

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

References

Application Notes and Protocols for the Use of 3,4-Difluoro-5-methoxyphenylboronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methoxyphenylboronic acid is a valuable reagent in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. The unique substitution pattern of this organoboron compound—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group—imparts distinct electronic and conformational properties to the resulting inhibitor molecules. These properties can significantly influence binding affinity, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors for key oncogenic and immunomodulatory kinases, specifically p70S6 Kinase (p70S6K) and Diacylglycerol Kinases (DGKα and DGKζ).

Target Kinases and Signaling Pathways

p70S6 Kinase (p70S6K)

The p70S6 kinase is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade frequently overactivated in various cancers.[1][2] This pathway regulates fundamental cellular processes including protein synthesis, cell growth, proliferation, and survival.[3][4] Upon activation by growth factors or mitogens, mTORC1 phosphorylates and activates p70S6K, which in turn phosphorylates the S6 ribosomal protein, leading to enhanced translation of mRNAs essential for cell cycle progression and growth.[3] Dysregulation of this pathway is a hallmark of many malignancies, making p70S6K a compelling target for cancer therapy.[1][2]

p70S6K_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates & Activates S6_Ribosomal_Protein S6 Ribosomal Protein p70S6K->S6_Ribosomal_Protein Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6_Ribosomal_Protein->Protein_Synthesis

p70S6K Signaling Pathway
Diacylglycerol Kinases (DGKα and DGKζ)

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA). In T-cells, DAG is a critical second messenger generated downstream of T-cell receptor (TCR) activation.[5][6] DAG activates key signaling proteins, including Protein Kinase C (PKC) and RasGRP1, which are essential for T-cell activation, proliferation, and effector functions.[7] The DGKα and DGKζ isoforms are predominantly expressed in T-cells and act as crucial negative regulators of TCR signaling by converting DAG to PA, thereby attenuating DAG-mediated signals.[5][6] Inhibition of DGKα and DGKζ can therefore enhance T-cell activation and anti-tumor immunity, making them attractive targets for cancer immunotherapy.[8]

DGK_Signaling_Pathway TCR_Activation TCR Activation PLCg1 PLCγ1 TCR_Activation->PLCg1 Activates DAG Diacylglycerol (DAG) PLCg1->DAG Cleaves PIP2 to IP3 IP3 PLCg1->IP3 PIP2 PIP2 PKC_RasGRP1 PKCθ / RasGRP1 DAG->PKC_RasGRP1 Activates DGK DGKα / DGKζ DAG->DGK Substrate for T_Cell_Activation T-Cell Activation PKC_RasGRP1->T_Cell_Activation PA Phosphatidic Acid (PA) DGK->PA Produces Signal_Termination Signal Termination PA->Signal_Termination

DGK Signaling in T-Cells

Application in Kinase Inhibitor Synthesis

The 3,4-difluoro-5-methoxyphenyl moiety is a key structural component in a number of patented kinase inhibitors. Its incorporation is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide, providing a versatile and efficient method for constructing the core structures of these inhibitors.

Suzuki_Coupling_Workflow Start Start Reactants This compound + Aryl/Heteroaryl Halide Start->Reactants Reaction_Setup Add Pd Catalyst, Ligand, Base, and Solvent Reactants->Reaction_Setup Heating Heat under Inert Atmosphere Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Kinase Inhibitor Precursor Purification->Product End End Product->End

General Suzuki Coupling Workflow

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Reaction conditions may require optimization based on the specific substrates used.

Materials:

  • This compound (1.1 equivalents)

  • Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DME), degassed

  • Degassed Water (if using a biphasic system)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl or heteroaryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Synthesis of a Quinazoline Carboxamide Azetidine Precursor (p70S6K Inhibitor Scaffold)

This protocol is adapted from the general synthesis of quinazoline derivatives and is applicable for the synthesis of precursors to p70S6K inhibitors. The initial key intermediate can be synthesized via a multi-step process where the 3,4-difluoro-5-methoxyphenyl group is introduced.

Note: The direct synthesis from the boronic acid to the final complex molecule involves multiple steps. The following represents a plausible key coupling step.

Reaction: Coupling of a suitable quinazoline halide with this compound.

Materials:

  • 4-Chloro-quinazoline derivative (1.0 eq)

  • This compound (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos (0.1 eq)

  • K₃PO₄ (2.0 eq)

  • Anhydrous 1,4-dioxane/water (4:1), degassed

Procedure:

  • Follow the general Suzuki-Miyaura coupling protocol outlined above.

  • Set the reaction temperature to 100 °C.

  • The reaction is typically complete within 12-24 hours.

  • Purification by flash chromatography (e.g., ethyl acetate/hexanes gradient) will yield the 4-(3,4-difluoro-5-methoxyphenyl)quinazoline intermediate.

Quantitative Data

The following table summarizes the biological activity of representative kinase inhibitors incorporating the 3,4-difluoro-5-methoxyphenyl moiety.

Target KinaseInhibitor ScaffoldIC₅₀ (nM)Reference
p70S6KQuinazoline Carboxamide Azetidine< 100Adapted from Patent WO2012069146A1
DGKα(3,4-difluoro-5-methoxyphenyl)amino derivative< 50Adapted from Patent US20230271954A1
DGKζ(3,4-difluoro-5-methoxyphenyl)amino derivative< 100Adapted from Patent US20230271954A1

Note: IC₅₀ values are often reported as ranges in patent literature. The values presented here are representative of the potent activity described.

Conclusion

This compound serves as a critical building block for the synthesis of potent and selective kinase inhibitors targeting key pathways in cancer and immunology. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for its incorporation into complex molecular scaffolds. The unique electronic properties conferred by the difluoro-methoxy substitution pattern offer a valuable tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of novel kinase inhibitors based on this important reagent.

References

Application of 3,4-Difluoro-5-methoxyphenylboronic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-methoxyphenylboronic acid is a valuable fluorinated building block in modern synthetic chemistry, particularly for the synthesis of novel agrochemicals. The presence of the difluoro-methoxy-substituted phenyl ring can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, improved binding affinity to biological targets, and optimized lipophilicity, which are critical for the efficacy and environmental profile of fungicides, herbicides, and insecticides. This document provides detailed application notes and a generalized experimental protocol for the use of this compound in the synthesis of agrochemical candidates, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in agrochemical synthesis is to introduce the 3,4-difluoro-5-methoxyphenyl moiety into a heterocyclic or aromatic core structure. The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organoboron compound (the boronic acid) and an organohalide or triflate. This reaction is widely used in the agrochemical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of catalysts and building blocks.

A key application lies in the synthesis of substituted pyrimidine derivatives, a class of compounds well-represented in commercial agrochemicals. For instance, the synthesis of 4-(3,4-Difluoro-5-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine, a potential fungicide, can be envisioned via this methodology.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with a Halogenated Pyrimidine

This protocol describes a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a hypothetical halogenated pyrimidine intermediate, such as 4-chloro-6-(trifluoromethyl)pyrimidin-2-amine, to yield a fungicidal candidate.

Materials:

  • This compound

  • 4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine (or other suitable halogenated heterocyclic compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add the halogenated pyrimidine (1.0 eq), this compound (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling described above. Please note that these are generalized values and optimization may be required for specific substrates.

ParameterValue/Condition
Reactants
Halogenated Pyrimidine1.0 equivalent
This compound1.1 - 1.5 equivalents
Catalyst
Pd(PPh₃)₄ or Pd(dppf)Cl₂2 - 10 mol%
Base
K₂CO₃ or Cs₂CO₃2.0 - 3.0 equivalents
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O (2:1:1)
Reaction Temperature 80 - 110 °C
Reaction Time 2 - 24 hours
Typical Yield 60 - 95% (highly substrate dependent)

Visualizations

Logical Workflow for Agrochemical Synthesis

The following diagram illustrates the general workflow for the synthesis of a potential agrochemical using this compound.

Agrochemical_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_process Downstream Processing cluster_product Final Product 3,4-Difluoro-5-methoxyphenylboronic_acid 3,4-Difluoro-5-methoxyphenyl- boronic acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3,4-Difluoro-5-methoxyphenylboronic_acid->Suzuki_Coupling Halogenated_Heterocycle Halogenated Heterocyclic Core (e.g., Pyrimidine) Halogenated_Heterocycle->Suzuki_Coupling Workup Aqueous Work-up & Extraction Suzuki_Coupling->Workup Crude Product Purification Column Chromatography Workup->Purification Agrochemical_Candidate Potential Agrochemical (e.g., Fungicide) Purification->Agrochemical_Candidate Pure Product

General workflow for agrochemical synthesis.
Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X ArPd(II)X R-Pd(II)-X Ln Oxidative_Addition->ArPd(II)X Transmetalation Transmetalation ArPd(II)X->Transmetalation [R'-B(OH)₃]⁻ ArPd(II)Ar' R-Pd(II)-R' Ln Transmetalation->ArPd(II)Ar' Reductive_Elimination Reductive Elimination ArPd(II)Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) R-R'

Catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly useful reagent for the synthesis of potential agrochemicals. Its application via the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The protocols and workflows presented here offer a foundational framework for the incorporation of this valuable building block into agrochemical discovery and development programs. Researchers are encouraged to adapt and optimize the provided general protocol to suit their specific synthetic targets.

Application Notes and Protocols for Suzuki Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for successfully performing Suzuki-Miyaura cross-coupling reactions using fluorinated boronic acids. The incorporation of fluorine into organic molecules is a critical strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. However, the electron-withdrawing nature of fluorine can present challenges in the Suzuki reaction, primarily by decreasing the nucleophilicity of the boronic acid and increasing the propensity for side reactions like protodeboronation.

This document outlines optimized protocols, key considerations for reagent selection, and troubleshooting strategies to overcome these challenges, ensuring efficient and high-yielding synthesis of fluorinated biaryl compounds.

Core Concepts and Challenges

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[1][2][3] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

Challenges with Fluorinated Boronic Acids:

  • Reduced Reactivity: The strong electron-withdrawing effect of fluorine atoms decreases the electron density of the boronic acid, which can slow down the rate-limiting transmetalation step.[5]

  • Protodeboronation: Fluorinated boronic acids, particularly ortho-substituted ones, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[1][6][7]

  • Catalyst Inhibition: In cases like fluorinated pyridine boronic acids, the nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition (the "2-pyridyl problem").[8]

To address these challenges, careful optimization of the catalyst, ligand, base, and solvent system is crucial. The use of highly active catalysts, milder bases, and anhydrous conditions can significantly improve reaction outcomes.[1][9]

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below.

Suzuki_Workflow prep Reagent Preparation (Degassing, Drying) setup Reaction Setup (Inert Atmosphere) prep->setup Add Reagents reaction Reaction Execution (Heating, Stirring) setup->reaction Initiate Reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring Sample Aliquots workup Workup (Quenching, Extraction) reaction->workup Upon Completion monitoring->reaction Continue if incomplete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Comparative Data of Catalytic Systems

The choice of palladium catalyst and ligand is critical for the success of Suzuki couplings with challenging substrates like fluorinated boronic acids. Buchwald-type phosphine ligands are often highly effective due to their ability to promote rapid oxidative addition and facilitate the transmetalation step.[10]

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.[10]Air-sensitive, higher cost.[10]1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.[1][10]Air-sensitive, higher cost.[10]1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)Readily available and well-understood.[10]Lower activity for challenging substrates, requires higher temperatures.[10]2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates and relatively air-stable.[10]May not be as active as Buchwald-type systems.[10]3-5

Table 2: Common Bases and Solvents for Suzuki Reactions

BaseSolvent SystemComments
K₃PO₄Toluene/H₂OEffective for many couplings, promotes high reaction rates.[10]
K₂CO₃Dioxane/H₂OCommon and effective moderate-strength base.[5][10]
KFAnhydrous DioxaneMilder base, can reduce protodeboronation.[2][9]
Na₂CO₃THF/Toluene/H₂OOften used with Buchwald-type catalysts for challenging substrates.[1]

Detailed Experimental Protocols

The following are two representative protocols for the Suzuki-Miyaura coupling of fluorinated boronic acids. Note: Optimization may be required for specific substrates.

Protocol 1: General Coupling of a Fluorinated Phenylboronic Acid

This protocol is adapted for substrates like 2,5-difluorophenylboronic acid, where protodeboronation can be a significant side reaction.[1] The use of a highly active catalyst allows the reaction to proceed at lower temperatures.

Materials:

  • Aryl Halide (e.g., 4-bromoanisole) (1.0 equiv)

  • Fluorinated Boronic Acid (e.g., 2,5-difluorophenylboronic acid) (1.5 equiv)

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Ligand: XPhos (4-10 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) (2.2 equiv)

  • Solvent: Degassed THF/Toluene/Water (3:3:1 mixture)

  • Anhydrous Sodium or Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the fluorinated boronic acid (1.5 equiv), and finely powdered sodium carbonate (2.2 equiv).

    • In a separate vial (ideally in a glovebox), weigh the Pd₂(dba)₃ (e.g., 2.5 mol%) and XPhos (e.g., 7.5 mol%). Add them to the Schlenk flask.

    • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent Addition:

    • Add the degassed THF/Toluene/Water (3:3:1) solvent mixture via syringe to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 80-95 °C).[1][10]

    • Stir the reaction mixture vigorously for 12-24 hours.[1]

    • Monitor the reaction progress periodically by TLC or LC-MS.[5]

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][2]

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[1][2]

Protocol 2: Coupling of a Fluorinated Pyridine Boronic Acid

This protocol is designed for challenging heteroaryl couplings, such as with 2-fluoropyridine-3-boronic acid, and uses a strong base and high temperature.[2]

Materials:

  • (Hetero)aryl Halide (1.0 mmol, 1.0 equiv)

  • 2-Fluoropyridine-3-boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Ligand: 2-(Dicyclohexylphosphino)biphenyl (3.0 mol%)

  • Base: Potassium Fluoride (KF), anhydrous and finely powdered (3.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane

  • Ethyl Acetate, Water, Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Preparation:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (0.03 mmol) in a small amount of anhydrous dioxane.[2]

  • Reaction Assembly:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-fluoropyridine-3-boronic acid (1.2 mmol), the (hetero)aryl halide (1.0 mmol), and potassium fluoride (3.0 mmol).[2]

    • Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]

    • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.2 M with respect to the halide.[2]

    • Add the prepared catalyst solution via syringe.

    • Replace the septum with a Teflon screw cap and seal the vessel tightly.[2]

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 110 °C.[2]

    • Stir the reaction mixture vigorously for 12-24 hours.[2]

    • Monitor the progress of the reaction by TLC or LC-MS.[2]

  • Work-up and Purification:

    • After completion, cool the mixture to room temperature.

    • Quench the reaction with water (10 mL) and transfer to a separatory funnel.[2]

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.[2]

    • Filter and concentrate under reduced pressure to obtain the crude product.[2]

    • Purify the crude residue by flash column chromatography on silica gel.[2]

Troubleshooting

  • Low or No Yield:

    • Check Catalyst Activity: Ensure the palladium source and ligand are fresh and active. Pd(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[9]

    • Ensure Inert Atmosphere: Oxygen can lead to homocoupling of boronic acids and catalyst decomposition. Ensure solvents are properly degassed and the reaction is run under an inert atmosphere.[9]

    • Verify Reagent Purity: Impurities in the starting materials can inhibit the reaction. Boronic acids can degrade over time.[9]

  • Significant Protodeboronation:

    • Use a Milder Base: Switch from strong bases (e.g., NaOH, K₃PO₄) to milder ones like KF or K₂CO₃.[9]

    • Use Anhydrous Conditions: Water is the proton source for this side reaction. Switching to anhydrous conditions can significantly reduce protodeboronation.[9]

    • Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an organotrifluoroborate, which are more resistant to protodeboronation.[6][11][12]

By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize fluorinated boronic acids in Suzuki-Miyaura cross-coupling reactions to synthesize valuable fluorinated molecules for drug discovery and materials science.

References

Application Notes and Protocols: Ligand Selection for the Suzuki-Miyaura Coupling of 3,4-Difluoro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly crucial in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] 3,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block in medicinal chemistry. The presence of the difluoro- and methoxy- substituents can impart desirable pharmacokinetic and physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity.

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the palladium catalyst and, most critically, the associated ligand. The electron-withdrawing nature of the two fluorine atoms on the phenylboronic acid can present challenges, influencing the rate of transmetalation. Therefore, the choice of ligand is paramount to achieving high yields and reaction efficiency. This document provides a comparative guide to ligand selection for this specific substrate, supported by experimental protocols and data from analogous systems.

Ligand Selection and Performance

The choice of ligand in a Suzuki-Miyaura coupling influences the stability and reactivity of the palladium catalyst. For electron-deficient boronic acids like this compound, ligands that are both electron-rich and sterically hindered are often preferred. Such ligands promote the oxidative addition step and facilitate the reductive elimination step of the catalytic cycle.

Bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), have demonstrated high activity for a broad range of substrates, including electron-deficient ones. Traditional ligands like triphenylphosphine (PPh₃) can also be effective, though they may require higher catalyst loadings and temperatures.

Quantitative Data on Ligand Performance

The following table summarizes the performance of various ligands in Suzuki-Miyaura coupling reactions involving fluorinated phenylboronic acids. While direct comparative data for this compound is limited, the presented data for analogous substrates provides valuable insights for ligand selection.

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)Notes
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O120 (microwave)0.1753Coupling of an iodo-compound with a boronic ester.[2]
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O90147-60Coupling of ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine.[3]
Pd(PPh₃)₄ -K₃PO₄DMF855-General conditions for coupling an iodo-compound with a boronic acid.[2]
Pd(dppf)Cl₂ -Na₃PO₄Dioxane/H₂O65-100-5-89Coupling of PyFluor with various hetero(aryl) boronic acids and esters.[4]

Experimental Protocols

Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound. These are general procedures that may require optimization depending on the specific coupling partner.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Ligand (e.g., XPhos, 0.031 mmol, 3.1 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, 3 mL)

  • Degassed water (0.5 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk flask)

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent and degassed water to the reaction vessel via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl Ar'-B(OR)₂ RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for the Suzuki-Miyaura coupling experiment.

Experimental_Workflow arrow arrow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Solvents inert->solvent reaction Heat and Stir solvent->reaction monitor Monitor Reaction (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Ligand Selection Decision Tree

This decision tree provides a logical approach to selecting a suitable ligand for the coupling of this compound.

Ligand_Selection start Start: Coupling of This compound substrate_type Is the coupling partner sterically hindered? start->substrate_type ligand_bulky Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) substrate_type->ligand_bulky Yes ligand_standard Start with a standard ligand (e.g., PPh₃) or a versatile ligand (e.g., dppf) substrate_type->ligand_standard No optimization Low yield or slow reaction? ligand_bulky->optimization ligand_standard->optimization increase_temp Increase temperature and/or catalyst loading optimization->increase_temp Yes end Successful Coupling optimization->end No change_ligand Switch to a more active ligand system (e.g., Buchwald-type) increase_temp->change_ligand change_ligand->end

Caption: Decision tree for ligand selection in Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Purification of Suzuki Coupling Products Involving 3,4-Difluoro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] 3,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science, as the difluoro-methoxy phenyl motif can impart unique electronic properties, enhance metabolic stability, and improve the biological activity of target molecules.[3] The purification of the resulting biaryl products is a critical step to ensure the removal of unreacted starting materials, catalyst residues, and byproducts, which is essential for subsequent applications, particularly in drug development.

These application notes provide detailed protocols and guidance for the purification of Suzuki coupling products derived from this compound. The methodologies described are applicable to a wide range of aryl and heteroaryl coupling partners.

Common Impurities in Suzuki Coupling Reactions

A successful purification strategy begins with understanding the potential impurities in the crude reaction mixture. These typically include:

  • Unreacted Starting Materials : Excess this compound and the coupling partner (aryl halide or triflate).

  • Homocoupling Products : Biaryl products arising from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeboronation Product : The boronic acid is replaced by a hydrogen atom, leading to 1,2-difluoro-3-methoxybenzene.

  • Palladium Catalyst Residues : The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and its decomposition products.

  • Ligands and Byproducts : Phosphine ligands (e.g., triphenylphosphine) and their oxides (e.g., triphenylphosphine oxide).

  • Inorganic Salts : The base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction.

Purification Strategies

The choice of purification method depends on the physical and chemical properties of the desired product and the impurities. A multi-step approach is often necessary to achieve high purity.

Data Summary: Purification Techniques
Purification MethodPrincipleBest Suited ForKey Considerations
Aqueous Workup/Extraction Partitioning between immiscible aqueous and organic phases based on polarity and acidity/basicity.Removal of inorganic salts, water-soluble impurities, and acidic/basic starting materials.The pH of the aqueous phase can be adjusted to selectively extract acidic (boronic acid) or basic impurities.
Flash Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel).[4][5]General purpose purification for most small organic molecules. Effective for separating compounds with different polarities.The choice of eluent system is critical for good separation. The polar nature of the difluoro-methoxy phenyl group may require more polar solvent systems.
Recrystallization Purification of a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Purifying solid, crystalline products that are the major component of the crude mixture.Requires finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.
Activated Carbon Treatment Adsorption of colored impurities and residual palladium catalyst.Decolorizing the product and removing trace amounts of palladium.Can lead to some product loss due to adsorption.
Scavenger Resins Functionalized resins that selectively bind to specific impurities (e.g., boronic acids, palladium).Targeted removal of specific impurities, such as residual boronic acid or palladium catalyst.[6]Can be more expensive than traditional methods but offers high selectivity.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is the first step after the reaction is complete and aims to remove inorganic salts and water-soluble impurities.

  • Cooling : Allow the reaction mixture to cool to room temperature.

  • Dilution : Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (10-20 volumes).

  • Washing : Transfer the diluted mixture to a separatory funnel and wash sequentially with:

    • Water (2 x 20 mL per 1 g of crude product) to remove the bulk of inorganic salts.

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH (2 x 20 mL) to remove unreacted this compound.

    • Brine (1 x 20 mL) to facilitate phase separation and remove residual water from the organic layer.

  • Drying : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration : Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

This is the most common method for purifying Suzuki coupling products.

  • Sample Preparation : Dissolve the crude product obtained from the aqueous workup in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

  • Column Packing : Prepare a silica gel column using a suitable eluent system. A common starting point for biaryl products is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on TLC analysis of the crude product.

  • Loading : Carefully load the prepared sample onto the top of the silica gel column.

  • Elution : Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring : Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

If the product is a solid, recrystallization can be a highly effective final purification step.

  • Solvent Selection : Choose a solvent or a binary solvent system in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents for biaryl compounds include ethanol, isopropanol, ethyl acetate, and hexanes.

  • Dissolution : Place the crude solid product in a flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization : Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration.

  • Washing : Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying : Dry the purified crystals under vacuum to a constant weight.[3]

Visualizations

Workflow for Purification of Suzuki Coupling Products

Purification Workflow reaction Crude Reaction Mixture workup Aqueous Workup (Water, Base, Brine) reaction->workup concentrate1 Concentration workup->concentrate1 crude_product Crude Organic Product concentrate1->crude_product is_solid Is the product solid? crude_product->is_solid chromatography Flash Column Chromatography pure_product Pure Product chromatography->pure_product recrystallization Recrystallization recrystallization->pure_product is_solid->chromatography No is_solid->recrystallization Yes Decision Tree for Purification start Crude Product is_solid Is the product a solid? start->is_solid is_major Is the product the major component? is_solid->is_major Yes chromatography Use Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization is_major->recrystallize Yes is_major->chromatography No is_pure Is the product pure? recrystallize->is_pure final_product Final Pure Product chromatography->final_product is_pure->chromatography No is_pure->final_product Yes

References

Application of 3,4-Difluoro-5-methoxyphenylboronic Acid in the Synthesis of Novel Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Difluoro-5-methoxyphenylboronic acid is a valuable building block in medicinal chemistry, particularly for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group, can impart desirable physicochemical properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This application note details the use of this compound in the synthesis of a novel class of pyrimidine-based kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. The described methodologies are relevant for researchers and scientists in drug discovery and development.

Core Application: Synthesis of a Pyrimidine-Based Kinase Inhibitor

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). In this context, this compound serves as the aryl donor, coupling with a halogenated pyrimidine core to furnish the desired biaryl scaffold, a common motif in kinase inhibitors.

Reaction Scheme:

G cluster_0 A 2-Chloro-4-aminopyrimidine C Pd Catalyst Base A->C B This compound B->C D 2-(3,4-Difluoro-5-methoxyphenyl)-4-aminopyrimidine (Novel Heterocycle) C->D

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative novel heterocycle, 2-(3,4-difluoro-5-methoxyphenyl)-4-aminopyrimidine, a potential kinase inhibitor.

Materials:

  • 2-Chloro-4-aminopyrimidine

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-aminopyrimidine (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

The following table summarizes the typical reaction parameters and outcomes for the synthesis of 2-(3,4-difluoro-5-methoxyphenyl)-4-aminopyrimidine.

ParameterValue
Reactants
2-Chloro-4-aminopyrimidine1.0 mmol
This compound1.2 mmol
Reagents
Pd(dppf)Cl₂0.05 mmol (5 mol%)
Sodium Carbonate (2M aq. solution)2.0 mmol
Solvent
1,4-Dioxane/Water5:1 (v/v)
Reaction Conditions
Temperature100 °C
Time12 hours
Product
Yield 75-85%
Purity (by HPLC) >95%

Signaling Pathway and Experimental Workflow

The synthesized novel heterocycles can be evaluated for their potential as kinase inhibitors. Kinases are key regulators of cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The Janus kinase (JAK) signaling pathway is a critical pathway in cytokine signaling that regulates cell growth, survival, and differentiation.

JAK-STAT Signaling Pathway:

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Expression Nucleus->Gene Inhibitor Novel Heterocycle (Kinase Inhibitor) Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening:

G Synthesis Synthesis of Novel Heterocycle Purification Purification & Characterization Synthesis->Purification Screening In vitro Kinase Assay (e.g., JAK family) Purification->Screening CellAssay Cell-based Assays (e.g., Proliferation, Apoptosis) Screening->CellAssay SAR Structure-Activity Relationship (SAR) Studies CellAssay->SAR Lead Lead Optimization SAR->Lead

Caption: Workflow for the development of kinase inhibitors.

Conclusion

This compound is a versatile and valuable reagent for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The Suzuki-Miyaura cross-coupling provides an efficient and robust method for incorporating this fluorinated methoxyphenyl moiety into various heterocyclic scaffolds. The detailed protocols and data presented herein serve as a practical guide for researchers engaged in the design and synthesis of new therapeutic agents, particularly kinase inhibitors. The strategic use of this building block can lead to the discovery of potent and selective modulators of key biological pathways.

Application Notes and Protocols for Monitoring Reactions with 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 3,4-Difluoro-5-methoxyphenylboronic acid. The analytical methods described herein are crucial for reaction optimization, kinetic studies, impurity profiling, and ensuring the quality and consistency of synthetic processes in research and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Accurate monitoring of reactions utilizing this reagent is essential for understanding reaction kinetics, maximizing yield, and minimizing impurities. This guide covers the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or real-time monitoring.

TechniqueAdvantagesDisadvantagesApplicability to this compound Reactions
HPLC-UV Excellent for quantitative analysis, high resolution, and widely available.[1]Requires a chromophore for UV detection. May have limited peak capacity for very complex mixtures.Excellent: Ideal for monitoring the consumption of starting materials and the formation of the desired product, especially in Suzuki-Miyaura coupling reactions.
LC-MS High sensitivity and selectivity, provides molecular weight information, and is suitable for a wide range of compounds without derivatization.[1][2]Higher cost and complexity compared to HPLC-UV. Ion suppression effects can impact quantification.Excellent: Provides confirmation of product identity and detection of low-level impurities. ESI in negative mode is particularly effective for boronic acids.[3]
GC-MS High resolution for volatile and thermally stable compounds.[4] Provides structural information through fragmentation patterns.Requires analytes to be volatile and thermally stable.[3] Derivatization is often necessary for polar compounds like boronic acids, which adds a sample preparation step.[3][4]Fair: Not ideal for direct analysis due to the low volatility of the boronic acid. Derivatization (e.g., with triethanolamine or to form a pinacol ester) would be required to make it amenable to GC analysis.[5][6]
NMR Spectroscopy Provides detailed structural information and is inherently quantitative without the need for response factors.[7] Can be used for in-situ reaction monitoring.[7][8]Lower sensitivity compared to mass spectrometry.[2] Can be complex to interpret in mixtures.Good: ¹⁹F NMR is particularly useful for monitoring reactions involving fluorinated compounds like this compound, offering a clear window for observing the disappearance of the reactant and the appearance of the product.[7] ¹¹B NMR can also be used to monitor the conversion of the boronic acid.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is designed for monitoring a typical Suzuki-Miyaura coupling reaction between this compound and an aryl halide.

Workflow for HPLC Reaction Monitoring

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reaction Aliquot B Quench Reaction A->B (e.g., 50 µL) C Dilute Sample B->C (e.g., in ACN) D Filter Sample C->D (0.22 µm filter) E Inject into HPLC D->E F Separate Components E->F G Detect by UV F->G H Integrate Peaks G->H I Calculate Conversion H->I J Plot Kinetics I->J

Caption: Workflow for HPLC reaction monitoring.

Method Details:

  • Reaction Sampling and Quenching: At specified time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol to stop the catalytic cycle.[1]

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: Start with a composition that retains the polar starting material (e.g., 30% B) and ramp up to a higher organic content to elute the less polar product (e.g., 90% B over 10 minutes).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 °C.[9]

    • Detection Wavelength: 254 nm or a wavelength appropriate for the reactants and products.

    • Injection Volume: 10 µL.[9]

Data Presentation: Representative HPLC Data

Time (min)This compound Peak AreaAryl Halide Peak AreaProduct Peak Area% Conversion of Boronic Acid
01,250,000980,00000
15937,500735,000310,00025
30562,500441,000680,00055
60187,500147,0001,050,00085
12025,00019,6001,215,00098
180< 10,000< 8,0001,230,000>99
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of boronic acids, a derivatization step is necessary for GC-MS analysis.[3][4]

Workflow for GC-MS Analysis of Boronic Acid

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reaction Aliquot B Quench & Dry A->B C Derivatization B->C (e.g., with TEOA) D Solvent Extraction C->D E Inject into GC-MS D->E F Separate by GC E->F G Detect by MS F->G H Identify Peaks G->H I Quantify Signals H->I J Determine Conversion I->J

Caption: Workflow for GC-MS analysis of boronic acids.

Method Details:

  • Reaction Sampling and Quenching: Take an aliquot of the reaction mixture and quench it. The solvent should then be evaporated.

  • Derivatization: A fast and selective method involves derivatization with triethanolamine (TEOA).[5][6] To the dried residue, add a solution of TEOA in an appropriate solvent (e.g., methanol) and heat gently to form the volatile triethanolamine borate ester.

  • Sample Preparation: After derivatization, the sample can be extracted into a solvent suitable for GC injection (e.g., dichloromethane).

  • GC-MS Conditions:

    • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Source: Electron Ionization (EI) at 70 eV.[3]

      • Acquisition Mode: Full scan (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.[5]

Data Presentation: Expected GC-MS Data

CompoundDerivatizing AgentExpected Retention Time (min)Key m/z values
This compoundTriethanolamine~12.5M+ (molecular ion of the ester), fragments corresponding to the boronate core and the aryl group.
ProductNone (if volatile)Dependent on structureM+, characteristic fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis without the need for derivatization or chromatographic separation.[7] For this compound, ¹⁹F NMR is particularly advantageous.

Logical Flow for Reaction Monitoring by ¹⁹F NMR

A Initial Reaction Mixture (Time = 0) B Acquire ¹⁹F NMR Spectrum A->B C Identify Signal for Starting Material (this compound) B->C D Take Aliquots at Timed Intervals C->D E Acquire ¹⁹F NMR for Each Aliquot D->E F Observe Decrease in Starting Material Signal and Appearance of Product Signal E->F G Integrate Signals of Starting Material and Product F->G H Calculate Molar Ratio and % Conversion G->H I Reaction Complete? H->I J Stop Reaction I->J Yes K Continue Monitoring I->K No K->D

Caption: Logical flow for ¹⁹F NMR reaction monitoring.

Method Details:

  • Sample Preparation: At specified time points, a sample is taken from the reaction mixture and placed in an NMR tube. A deuterated solvent is not strictly necessary if an external lock or a modern spectrometer that can lock onto a proton signal is used.[7] An internal standard can be added for precise quantification.

  • NMR Acquisition:

    • Spectrometer: A standard NMR spectrometer (e.g., 400 MHz).

    • Nucleus: ¹⁹F.

    • Parameters: A simple one-pulse experiment is usually sufficient. Ensure the relaxation delay is adequate for quantitative measurements (at least 5 times the longest T1).

  • Data Analysis: The signals for the fluorine atoms in the starting material and the product will have distinct chemical shifts. The conversion can be calculated by integrating these signals.[7]

Data Presentation: Representative ¹⁹F NMR Data

Time (min)Integral of Starting Material ¹⁹F SignalIntegral of Product ¹⁹F Signal% Conversion
02.000.000
301.100.9045
600.401.6080
120< 0.051.95>97

Conclusion

The analytical methods presented provide a robust framework for monitoring reactions involving this compound. HPLC is the workhorse for quantitative analysis of reaction progress. LC-MS offers enhanced sensitivity and specificity for product confirmation and impurity detection. While GC-MS requires derivatization, it can provide complementary structural information. ¹⁹F NMR spectroscopy is a particularly powerful technique for this specific molecule, allowing for straightforward and quantitative in-situ or ex-situ monitoring. The choice of the optimal method will be dictated by the specific goals of the study, available instrumentation, and the nature of the chemical transformation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for using 3,4-Difluoro-5-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The electron-deficient nature of this reagent presents unique challenges, primarily its susceptibility to protodeboronation, which can lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction using this compound is resulting in low to no yield. What are the primary issues to investigate?

A1: Low yields with this electron-deficient boronic acid are common and typically stem from a few key areas. Firstly, the transmetalation step of the catalytic cycle is likely slow. Secondly, the boronic acid is prone to a side reaction called protodeboronation, where the C-B bond is cleaved. Key factors to check include:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Older catalysts or those exposed to air can lose activity. Using highly active electron-rich phosphine ligands (e.g., Buchwald ligands) or specialized precatalysts is often necessary.

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid. Ensure your solvents are properly degassed and the reaction is maintained under a strict argon or nitrogen atmosphere.

  • Base Selection: The choice of base is critical. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the slow transmetalation step.

  • Reaction Temperature: Higher temperatures (e.g., 80–110 °C) can help accelerate the reaction, favoring the desired coupling over the degradation of the boronic acid.

Q2: What is protodeboronation and how can I minimize it when using this compound?

A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), leading to the formation of 1,2-difluoro-3-methoxybenzene

Low yield in Suzuki coupling with 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with 3,4-Difluoro-5-methoxyphenylboronic acid

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with low yields in Suzuki coupling reactions involving this compound. This electron-deficient boronic acid can be susceptible to side reactions that diminish the efficiency of the desired cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield when using this compound in a Suzuki coupling reaction?

A1: Low yields with this substrate are often attributed to its electron-deficient nature, which makes it susceptible to protodeboronation.[1][2] This is a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[1] Other common causes include catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), and the quality of the reagents.[3]

Q2: How can I minimize protodeboronation of my boronic acid?

A2: To mitigate protodeboronation, consider the following strategies:

  • Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[4]

  • Anhydrous Conditions: Water can be a proton source for this side reaction. Employing anhydrous and degassed solvents can be beneficial.[1][4]

  • Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can release the active boronic acid slowly during the reaction.[1][4][5]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of boronic acid decomposition.[4]

Q3: My reaction isn't working at all. What are the first things I should check?

A3: If you observe little to no product formation, systematically verify the following:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligand are active and not decomposed. Palladium black precipitation is a sign of catalyst death. Use fresh catalyst or consider more robust pre-catalysts.[1][3]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[3][4] Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and that your solvents are properly degassed.[3]

  • Reagent Quality: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade upon storage.[3] Ensure your base is pure and solvents are anhydrous.[1]

Q4: Can the choice of ligand significantly impact the yield?

A4: Absolutely. The ligand is a critical component of the catalytic system. For challenging substrates like electron-deficient boronic acids, standard ligands like triphenylphosphine (PPh₃) may be ineffective.[6] Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often more effective as they promote the crucial steps of the catalytic cycle and can stabilize the palladium catalyst.[7][8]

Troubleshooting Guide

Issue: Low Yield Observed

A systematic approach to troubleshooting low yields is crucial. The following workflow and data can guide your optimization efforts.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Reagent & Condition Verification cluster_2 Optimization Strategy cluster_3 Outcome start Low Yield Observed reagent_check Verify Reagent Quality (Boronic Acid, Aryl Halide, Catalyst, Ligand, Base, Solvent) start->reagent_check condition_check Check Reaction Conditions (Inert Atmosphere, Temperature, Stirring) reagent_check->condition_check Reagents OK problem1 problem1 reagent_check->problem1 Degraded/ Impure catalyst_opt Optimize Catalyst System (Screen Ligands, e.g., Buchwald type; Adjust Pd:Ligand ratio) condition_check->catalyst_opt Conditions OK problem2 problem2 condition_check->problem2 Suboptimal base_opt Optimize Base (Screen K₃PO₄, Cs₂CO₃, K₂CO₃; Adjust equivalents) catalyst_opt->base_opt solvent_temp_opt Optimize Solvent & Temperature (Screen Dioxane, THF, Toluene; Incrementally increase temperature) base_opt->solvent_temp_opt end Improved Yield solvent_temp_opt->end solution1 Use fresh, pure, anhydrous, degassed reagents problem1->solution1 Solution solution2 Ensure proper degassing, correct temperature, and vigorous stirring problem2->solution2 Solution

Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.

Data Presentation: Comparison of Reaction Parameters for Analogous Electron-Deficient Systems

The following table summarizes reaction conditions that have been reported for Suzuki couplings of analogous electron-deficient arylboronic acids. This data can serve as a starting point for optimizing your reaction with this compound.

Catalyst System (mol%)LigandBase (equiv.)SolventTemperature (°C)Time (h)Reported Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (9:1)802-10 minHigh (kinetic study)
Pd₂(dba)₃ (1-2)XPhos (2-4)K₃PO₄ (3)Dioxane/H₂O80-1101288-92
Pd(PPh₃)₄ (3-5)PPh₃K₂CO₃ (2)Dioxane/H₂O9012Moderate to low
PdCl₂(dppf) (2)dppfCs₂CO₃ (2)Dioxane/H₂O901288

Note: Yields are highly substrate-dependent. This table is intended to provide a comparative overview based on literature for similar electron-deficient boronic acids.[7][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol outlines a standard starting point for the Suzuki coupling reaction.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).[7]

  • Solvent Addition: Add degassed solvent (e.g., 4:1 Dioxane/H₂O) via syringe. The reaction concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]

  • Reaction: Place the vial in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[1]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Protocol 2: Optimized Procedure for Challenging Couplings

This protocol employs a more active catalyst system, which is often necessary for electron-deficient substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and base (e.g., K₃PO₄, 3.0 equiv).[10]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]

  • Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a Buchwald ligand (e.g., SPhos, 4 mol%).[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.[10]

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[10]

  • Monitoring & Work-up: Follow steps 6-8 from the general protocol.

Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing which step might be failing in your reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]

References

Technical Support Center: 3,4-Difluoro-5-methoxyphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 3,4-Difluoro-5-methoxyphenylboronic acid in cross-coupling reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound, focusing on identifying the root cause and providing actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and interdependent. For electron-deficient boronic acids like this compound, standard conditions may not be sufficient.

    • Solution: Screen a variety of conditions. Consider using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) which can promote the catalytic cycle.[1] Stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[2] Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.

  • Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If a Pd(II) precatalyst is used, it must be reduced in situ. The catalyst may also be sensitive to air.

    • Solution: Ensure your catalyst is active. Consider using a fresh batch or a more robust, air-stable precatalyst. Proper degassing of the solvent and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent catalyst decomposition.[1]

  • Poor Reagent Quality: The boronic acid may have degraded over time.

    • Solution: Verify the purity of your this compound, especially if it has been stored for a long time. Degradation can be checked by techniques like NMR spectroscopy.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low or No Yield check_reagents Verify Reagent Purity (Boronic Acid, Aryl Halide) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Base, Solvent, Temp.) start->check_conditions check_atmosphere Ensure Inert Atmosphere (Degassed Solvent) start->check_atmosphere optimize_catalyst Screen Catalysts/Ligands (e.g., XPhos, SPhos) check_conditions->optimize_catalyst optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base optimize_solvent Screen Solvents (e.g., Dioxane/H2O, THF/H2O) check_conditions->optimize_solvent increase_temp Increase Reaction Temperature check_conditions->increase_temp success Improved Yield optimize_catalyst->success optimize_base->success optimize_solvent->success increase_temp->success

A flowchart for troubleshooting low product yield.
Problem 2: Significant Formation of Side Products

The two most common side reactions observed are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[3] Electron-deficient arylboronic acids, like this compound, are particularly susceptible to this side reaction.[1]

    • Solutions:

      • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃ or CsF.

      • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[1]

      • Use Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can improve stability and reduce the rate of protodeboronation.

      • Slow Release Strategy: Using boronic acid derivatives like MIDA boronates allows for the slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl from the coupling of two boronic acid molecules. The presence of oxygen in the reaction mixture can promote homocoupling.

    • Solutions:

      • Thorough Degassing: Ensure that the solvent and reaction vessel are properly degassed to remove oxygen.

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce the amount of Pd(II) species that may contribute to homocoupling.

Reaction Pathways: Desired vs. Side Reactions

reaction_pathways cluster_desired Desired Cross-Coupling cluster_side Side Reactions BoronicAcid This compound CrossCoupling Cross-Coupled Product BoronicAcid->CrossCoupling Pd Catalyst, Base Protodeboronation Protodeboronation Product (1,2-Difluoro-3-methoxybenzene) BoronicAcid->Protodeboronation H₂O, Base Homocoupling Homocoupling Product (Symmetrical Biaryl) BoronicAcid->Homocoupling O₂, Pd(II) ArylHalide Aryl Halide ArylHalide->CrossCoupling

Pathways for the desired reaction and common side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound sluggish?

A: The electron-withdrawing nature of the two fluorine atoms can make this boronic acid less nucleophilic, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle. To overcome this, you may need to use more forcing reaction conditions, such as a higher temperature, a more active catalyst system (e.g., one with bulky, electron-rich ligands), and a stronger base to facilitate the formation of the boronate species.

Q2: How can I minimize protodeboronation when using this compound?

A: Protodeboronation is a common issue with electron-deficient boronic acids.[1] To minimize it, consider the following:

  • Use anhydrous solvents and reagents.

  • Employ milder bases such as K₂CO₃ or CsF.

  • Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).

  • Use a highly active catalyst that promotes a fast cross-coupling reaction, which can outcompete the slower protodeboronation.[1]

Q3: What is the best way to store this compound?

A: Like many boronic acids, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Keeping the container tightly sealed is important to prevent moisture absorption, which can contribute to decomposition.

Q4: I am observing a significant amount of a symmetrical biaryl byproduct. What is causing this?

A: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this pathway. Ensure your reaction setup is under a strictly inert atmosphere and that your solvents are thoroughly degassed.

Data Presentation

The following table summarizes reported yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different conditions. This data is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Coupling Partner (Aryl Halide)Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798
4-Iodotoluene[Pd₂(dba)₃] / XPhosK₃PO₄Dioxane1101694
2-BromopyridinePdCl₂(dppf)Cs₂CO₃DME802488

Data compiled from literature sources.[4]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Then, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by an appropriate method, such as flash column chromatography on silica gel.[4][5]

References

Improving the stability of 3,4-Difluoro-5-methoxyphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 3,4-Difluoro-5-methoxyphenylboronic acid in solution during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the potential stability-related causes?

A1: Low yields in Suzuki-Miyaura coupling reactions involving this compound can often be attributed to the degradation of the boronic acid in the reaction mixture. The primary degradation pathways for arylboronic acids are protodeboronation (replacement of the boronic acid group with a hydrogen atom) and oxidation.[1][2] The electron-withdrawing nature of the fluorine substituents in this compound can influence its susceptibility to these side reactions.[3]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions (if applicable): While some Suzuki couplings benefit from aqueous co-solvents, excessive water can promote protodeboronation, especially under basic conditions.[2][4]

  • Degas Solvents Thoroughly: Oxygen can lead to oxidative degradation of the boronic acid.[1][5] It is crucial to degas all solvents and reaction mixtures by methods such as freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through the solution.

  • Use High-Purity Reagents: Ensure the quality of your this compound, as impurities can catalyze degradation.

  • Optimize Base and Solvent: The choice of base and solvent system is critical. For instance, potassium carbonate (K₂CO₃) in a dioxane/water mixture is a common system that can be effective.[4] However, for sensitive boronic acids, a careful screening of bases and solvents may be necessary.[6]

Q2: I suspect my stock solution of this compound has degraded. How can I assess its stability?

A2: You can assess the stability of your boronic acid solution over time using techniques like ¹H NMR or LC-MS. By taking aliquots at different time points and analyzing them, you can monitor for the appearance of degradation products, such as 1,2-difluoro-3-methoxybenzene (the product of protodeboronation).

Q3: What are the common degradation pathways for this compound in solution?

A3: The two primary degradation pathways for arylboronic acids, including this compound, are:

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This process can be accelerated under acidic or basic conditions and in the presence of water.[2]

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols.[1][5] This can be promoted by dissolved oxygen, peroxide impurities, or certain metal catalysts under aerobic conditions.

Below is a diagram illustrating these degradation pathways.

degradation_pathways boronic_acid This compound protodeboronation_product 1,2-Difluoro-3-methoxybenzene boronic_acid->protodeboronation_product Protodeboronation (H₂O, acid/base) oxidation_product 3,4-Difluoro-5-methoxyphenol boronic_acid->oxidation_product Oxidation (O₂, peroxides) stability_workflow start Prepare Boronic Acid Solution with Internal Standard acquire_t0 Acquire Baseline NMR/LC-MS (T=0) start->acquire_t0 store Store Solution under Test Conditions acquire_t0->store acquire_tx Acquire NMR/LC-MS at Time Intervals (Tx) store->acquire_tx acquire_tx->store Continue Monitoring analyze Analyze Data: - Monitor Boronic Acid Peak - Identify Degradation Products acquire_tx->analyze determine_stability Determine Stability Profile analyze->determine_stability troubleshooting_workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity and Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions degradation_suspected Boronic Acid Degradation Suspected? check_reagents->degradation_suspected check_conditions->degradation_suspected degradation_suspected->check_conditions No optimize_base Optimize Base and Solvent degradation_suspected->optimize_base Yes degas Ensure Thorough Degassing optimize_base->degas use_derivative Consider Using a Stable Derivative (e.g., MIDA boronate) degas->use_derivative success Improved Yield use_derivative->success

References

Technical Support Center: Reactions Involving Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated phenylboronic acids in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid resulting in a low yield?

Low yields in Suzuki-Miyaura couplings with fluorinated phenylboronic acids can be attributed to several factors, primarily stemming from the electronic properties of these reagents. The strong electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boronic acid, which can influence its stability and reactivity.[1][2][3][4][5]

Common Causes and Solutions:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, particularly prevalent with electron-rich or heteroaryl boronic acids.[2][6] The presence of water and strong bases can accelerate this process.[6]

    • Troubleshooting:

      • Use anhydrous solvents and reagents to minimize the presence of water.[6]

      • Employ milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of strong bases like sodium hydroxide (NaOH).[6]

      • Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more resistant to protodeboronation.[7]

  • Homocoupling: The formation of biaryl products from the boronic acid coupling with itself is another common side reaction.[6][8][9] This can be promoted by the presence of oxygen.[6]

    • Troubleshooting:

      • Thoroughly degas all solvents and ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst, ligand, and base are critical.

    • Troubleshooting:

      • Temperature: Increasing the reaction temperature can often improve conversion rates.[10]

      • Base: The base is crucial for the activation of the boronic acid. An empirical screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal choice for your specific substrates.[10]

      • Catalyst/Ligand: The selection of the palladium catalyst and phosphine ligand is critical. For challenging couplings, consider using more robust and air-stable precatalysts like palladacycles or specialized ligands developed by Buchwald.[6][11]

Q2: I am observing significant protodeboronation in my reaction. What specific steps can I take to minimize this?

Protodeboronation is a common challenge that can significantly lower the yield of the desired cross-coupled product.[2][6]

Strategies to Mitigate Protodeboronation:

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, using anhydrous solvents and ensuring all glassware is thoroughly dried is the first line of defense.[6]

  • Choice of Base: Strong bases in aqueous media can promote protodeboronation.[6]

    • Switch to milder, non-hydroxide bases like K₂CO₃, KF, or Cs₂CO₃.

  • Protecting the Boronic Acid: Converting the boronic acid to a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt can increase its stability and reduce susceptibility to protodeboronation.[7] These can often be used directly in the coupling reaction.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate protodeboronation. A careful optimization of the reaction temperature is recommended.

Q3: How does the position and number of fluorine substituents affect the reactivity of the phenylboronic acid?

The electronic effect of fluorine substituents significantly impacts the properties and reactivity of phenylboronic acids.

  • Lewis Acidity: The introduction of electron-withdrawing fluorine atoms increases the Lewis acidity of the boron center.[1][3][4][5] This effect is dependent on the position and number of fluorine atoms.[12][13] Generally, acidity increases with the number of fluorine substituents and is more pronounced for ortho and meta positions compared to the para position.[3][5]

  • Stability: While increased Lewis acidity can be beneficial for certain applications, it can also affect the stability of the boronic acid. For instance, compounds with two fluorine atoms at the ortho positions can be less stable.[1][12]

  • Reactivity in Cross-Coupling: The electronic nature of the fluorinated phenylboronic acid influences the transmetalation step in the Suzuki-Miyaura catalytic cycle. Electron-deficient arylboronic acids can sometimes exhibit slower reaction rates. However, the specific outcome can be complex and often requires empirical optimization of reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Conversion Inactive catalyst- Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[6]
Suboptimal base- Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[10]- Ensure the base is finely powdered and dry for anhydrous reactions.[6]
Low reaction temperature- Incrementally increase the reaction temperature and monitor the progress.[10]
Poor reagent purity- Verify the purity of the aryl halide and boronic acid. Boronic acids can degrade over time.[6]
Significant Protodeboronation Presence of water- Use anhydrous solvents and thoroughly dry all glassware.[6]
Strong base- Switch to a milder base such as K₂CO₃ or KF.[6]
High temperature- Optimize the reaction temperature; avoid excessive heat.
Inherent instability of the boronic acid- Convert the boronic acid to a more stable derivative like a pinacol ester or trifluoroborate salt.[7]
Formation of Homocoupled Byproduct Presence of oxygen- Ensure the solvent is properly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).[6]
Difficulty with Sterically Hindered Substrates Steric hindrance impeding catalyst coordination- Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos).[8][11]
Reaction with Aryl Fluoride Instead of Other Halides C-F bond activationIn specific cases, particularly with nickel catalysis, C-F bond activation can occur.[14] If this is undesired, palladium catalysts are generally more selective for heavier halogens.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the fluorinated phenylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O, Toluene) via syringe.

  • Reaction: Place the vial in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol for Conversion of Boronic Acid to a Diethanolamine Adduct for Enhanced Stability
  • Dissolution: In a vial with a stir bar, dissolve the fluorinated phenylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methylene chloride.

  • Addition: Add diethanolamine (1.0 equiv.) dropwise while stirring.

  • Precipitation: A precipitate will typically form.

  • Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used in the coupling reaction.[6]

Data Presentation

pKa Values of Selected Fluorinated Phenylboronic Acids

The following table illustrates the effect of fluorine substitution on the Lewis acidity of phenylboronic acids. A lower pKa value indicates a stronger Lewis acid.

CompoundpKa
Phenylboronic acid8.83
2-Fluorophenylboronic acid7.78
3-Fluorophenylboronic acid8.36
4-Fluorophenylboronic acid8.77
2,6-Difluorophenylboronic acid6.81
3,5-Difluorophenylboronic acid7.64
2,3,4,5,6-Pentafluorophenylboronic acid6.17
4-(Trifluoromethyl)phenylboronic acid8.12

Data sourced from references[4].

Visualizations

Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Reactions

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction Check_Reagents Check Reagent Purity & Stability Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Side_Reactions Analyze for Side Reactions Start->Side_Reactions Optimize_Catalyst Optimize Catalyst & Ligand Check_Reagents->Optimize_Catalyst Impure/degraded Optimize_Base Optimize Base & Solvent Check_Conditions->Optimize_Base Suboptimal Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Suboptimal Address_Protodeboronation Address Protodeboronation Side_Reactions->Address_Protodeboronation Protodeboronation detected Address_Homocoupling Address Homocoupling Side_Reactions->Address_Homocoupling Homocoupling detected Successful_Reaction Improved Yield Optimize_Catalyst->Successful_Reaction Optimize_Base->Successful_Reaction Optimize_Temp->Successful_Reaction Address_Protodeboronation->Optimize_Base Address_Homocoupling->Optimize_Catalyst

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.

Key Steps in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar-B(OR)2 (Base) pd2_aryl_complex R-Pd(II)(Ar)L_n transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 R-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,4-Difluoro-5-methoxyphenylboronic acid in catalytic reactions, particularly Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

Low product yield, incomplete conversion, and catalyst decomposition are common issues encountered during reactions with this compound. This guide provides a systematic approach to identifying and resolving these problems.

Issue 1: Low or No Product Formation

Possible Cause Recommended Action
Catalyst Poisoning Impurities in reagents or solvents can irreversibly bind to the palladium catalyst, rendering it inactive.[1] Ensure all solvents are rigorously degassed and use high-purity reagents. Consider passing reagents through a plug of activated alumina to remove polar impurities.
Inefficient Catalyst Activation If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to the active Pd(0) species may be inefficient.[1] Switch to a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst (e.g., XPhos Pd G2/G3/G4) that readily generates the active catalyst.[1]
Slow Transmetalation The electron-withdrawing fluorine atoms on the phenylboronic acid decrease its nucleophilicity, which can slow down the transmetalation step in the catalytic cycle.[1] The use of more active catalyst systems with electron-rich and bulky ligands (e.g., XPhos, SPhos) can help to accelerate this step.

Issue 2: Significant Byproduct Formation

Possible Cause Recommended Action
Protodeboronation This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, particularly with electron-deficient boronic acids.[1] This is often promoted by the presence of water and strong bases.[1] Minimize water content by using anhydrous solvents and reagents. Consider using a milder base such as K₃PO₄ or Cs₂CO₃. Alternatively, convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt (R-BF₃K), which can release the boronic acid slowly in situ.[1][2]
Homocoupling The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Ensure the reaction mixture is thoroughly degassed. Using bulky ligands can also help to suppress homocoupling.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Possible Cause Recommended Action
Catalyst Agglomeration At elevated temperatures or with high catalyst loading, the active palladium nanoparticles can aggregate into inactive bulk palladium metal, which appears as a black precipitate.[1] Reduce the reaction temperature and/or lower the catalyst loading. The use of robust ligands that stabilize the palladium nanoparticles can also prevent agglomeration.[1]
Reaction with Fluoride Ions Excess fluoride ions, potentially from the boronic acid itself, can interact with the palladium center, leading to the formation of inactive palladium-fluoride species.[1][3] While difficult to avoid completely, using the boronic acid in its ester or trifluoroborate form can help to control the concentration of free boronic acid and potentially mitigate this effect.

Frequently Asked Questions (FAQs)

Q1: Why are my Suzuki-Miyaura coupling reactions with this compound so sluggish?

A1: The two electron-withdrawing fluorine atoms on the phenyl ring decrease the nucleophilicity of the boronic acid. This slowdown of the transmetalation step in the palladium catalytic cycle is a primary reason for sluggish reactions.[1] To overcome this, it is often necessary to use more active catalyst systems and carefully optimize the reaction conditions.[1]

Q2: What is protodeboronation and how can I prevent it?

A2: Protodeboronation is a significant side reaction that leads to yield loss by converting your boronic acid into an inactive arene.[1] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often accelerated by excess water, strong bases, and high temperatures. To minimize protodeboronation, use anhydrous conditions, select a milder base (e.g., K₃PO₄), and try to run the reaction at the lowest effective temperature.[1] Using a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt, is also a highly effective strategy.[1][2]

Q3: Can the fluoride atoms from the boronic acid deactivate my palladium catalyst?

A3: Yes, this is a possibility. Excess fluoride ions in the reaction mixture can coordinate to the palladium center. This interaction can lead to the formation of inactive palladium-fluoride species or alter the electronic properties of the catalyst, thereby inhibiting key steps in the catalytic cycle like reductive elimination.[1][3] In some systems, fluoride has been shown to quench catalytic activity.[1][3]

Q4: My this compound appears to be unstable under my reaction conditions. What can I do?

A4: The stability of boronic acids, especially under basic conditions, can be a concern.[1] To improve stability and handling, you can convert the boronic acid into a more robust boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[1][2] These derivatives often exhibit enhanced stability and can slowly release the boronic acid in situ, which helps to minimize decomposition.[1]

Q5: What are the typical impurities in this compound that I should be aware of?

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol %) and/or ligand. For challenging couplings, consider using a more active precatalyst like XPhos Pd G3 (1-2 mol%).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., dioxane/water, toluene, or THF). Degas the mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes or by using the freeze-pump-thaw method.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathways Catalyst Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Poisoning Catalyst Poisoning Active_Catalyst->Poisoning Agglomeration Agglomeration (Palladium Black) Active_Catalyst->Agglomeration Fluoride_Interaction Interaction with Fluoride Ions Active_Catalyst->Fluoride_Interaction Inactive_Catalyst Inactive Catalyst Poisoning->Inactive_Catalyst Agglomeration->Inactive_Catalyst Fluoride_Interaction->Inactive_Catalyst Impurities Impurities (Sulfur, Halides, etc.) Impurities->Poisoning binds to High_Temp High Temperature High Catalyst Loading High_Temp->Agglomeration Excess_Fluoride Excess Fluoride Ions Excess_Fluoride->Fluoride_Interaction

Caption: Potential pathways for catalyst deactivation in reactions involving this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Product Yield Check_Catalyst 1. Verify Catalyst Activity and Purity of Reagents Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Solution_Catalyst Use High-Purity Reagents Switch to a More Active Catalyst/Precatalyst Use Robust Ligands Check_Catalyst->Solution_Catalyst Issue Found Check_Boronic_Acid 3. Assess Boronic Acid Stability Check_Conditions->Check_Boronic_Acid Conditions OK Solution_Conditions Optimize Base (e.g., K₃PO₄) Lower Reaction Temperature Ensure Anhydrous Conditions Check_Conditions->Solution_Conditions Issue Found Solution_Boronic_Acid Convert to Pinacol Ester or Trifluoroborate Salt (R-BF₃K) Check_Boronic_Acid->Solution_Boronic_Acid Instability Suspected End Improved Yield Check_Boronic_Acid->End Stability OK Solution_Catalyst->Check_Conditions Solution_Conditions->Check_Boronic_Acid Solution_Boronic_Acid->End

Caption: A logical workflow for troubleshooting low-yielding reactions with this compound.

References

Technical Support Center: Boronic Acid Byproduct Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boronic acid and its byproducts?

A1: The most prevalent methods for removing boronic acid and its derivatives include:

  • Liquid-Liquid Extraction: Utilizing basic aqueous solutions to form water-soluble borate salts that can be washed away from the organic phase.[1]

  • Recrystallization: Leveraging the differential solubility of the desired product and boronic acid byproducts in a suitable solvent system.[2][3]

  • Solid-Phase Extraction (SPE) using Scavenger Resins: Employing functionalized solid supports that selectively bind to and remove boronic acids from the reaction mixture.[4][5][6]

  • Chromatography: Using techniques like silica gel or reversed-phase chromatography, although this can sometimes be challenging due to the nature of boronic acids.[2][7][8]

  • Complexation-Precipitation: Forming a complex with reagents like diethanolamine (DEA) that can then be removed by filtration.[8][9]

Q2: Why can it be difficult to remove boronic acids using standard silica gel chromatography?

A2: Boronic acids can be challenging to purify by standard silica gel chromatography due to several factors. They have a tendency to streak or tail on silica gel, leading to poor separation.[2][8] Additionally, some boronic acids and their esters can be unstable on silica, leading to decomposition or irreversible binding to the stationary phase.[8] Pre-treating the silica gel with boric acid has been reported to sometimes mitigate these issues by reducing the Lewis basicity of the silica.[10]

Q3: When is liquid-liquid extraction a suitable method for boronic acid removal?

A3: Liquid-liquid extraction is a suitable and effective method when your desired product is stable under basic conditions and has good solubility in an organic solvent that is immiscible with water. By washing the organic layer with a basic aqueous solution (e.g., 1-2 M NaOH), the acidic boronic acid is converted to its corresponding boronate salt, which is highly soluble in the aqueous layer and can thus be removed.[1][11]

Q4: What are scavenger resins and how do they work for boronic acid removal?

A4: Scavenger resins are solid-supported reagents designed to react with and bind to specific types of molecules, thereby removing them from a solution.[5] For boronic acid removal, resins functionalized with groups like diethanolamine (DEAM) or diols are particularly effective.[4][5][6] These functional groups form stable complexes with the boronic acid, allowing the solid resin to be easily filtered off, leaving the purified product in the solution.

Troubleshooting Guides

Issue 1: Poor Separation and Streaking During Silica Gel Chromatography
Possible Cause Troubleshooting Step
Interaction with Silica Gel Boronic acids can interact strongly with the acidic silanol groups on the silica surface, leading to streaking and poor resolution.[2][8]
Solution 1: Try using a less polar mobile phase or add a small amount of a polar modifier like methanol or acetic acid to the eluent to improve elution.[2]
Solution 2: Consider using neutral or basic alumina as the stationary phase, which may have different selectivity.
Solution 3: Pre-treat the silica gel with a solution of boric acid to reduce the Lewis acidity of the stationary phase.[10]
Compound Instability The boronic acid or your product may be degrading on the silica gel.
Solution: If possible, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before chromatography.[12] These are often more stable and chromatograph better.
Issue 2: Incomplete Removal of Boronic Acid with Basic Wash
Possible Cause Troubleshooting Step
Insufficient Basicity The pH of the aqueous wash may not be high enough to fully deprotonate the boronic acid and extract it into the aqueous layer.
Solution: Use a more concentrated basic solution, such as 1M or 2M NaOH, for the extraction.[11] Perform multiple extractions to ensure complete removal.
Product is also Acidic If your desired product also contains an acidic functional group, it may also be extracted into the basic aqueous layer, leading to product loss.[8]
Solution 1: Carefully adjust the pH of the aqueous wash to a level that is high enough to extract the boronic acid but not your product. This may require some optimization.
Solution 2: Consider an alternative purification method such as using a scavenger resin or recrystallization.
Emulsion Formation Formation of an emulsion during extraction can trap the boronic acid and prevent its complete removal.
Solution: Add a small amount of brine (saturated NaCl solution) to the extraction mixture to help break the emulsion.
Issue 3: Low Recovery After Using a Scavenger Resin
Possible Cause Troubleshooting Step
Insufficient Amount of Resin The amount of scavenger resin used may not be sufficient to bind all of the boronic acid byproduct.
Solution: Increase the equivalents of scavenger resin used. Refer to the manufacturer's guidelines for the recommended loading capacity.
Non-specific Binding Your desired product may have some affinity for the scavenger resin, leading to its removal along with the boronic acid.
Solution: Screen different types of scavenger resins. For example, if a DEAM resin shows non-specific binding, a diol-based resin might be more selective for your specific substrate.
Inefficient Mixing or Reaction Time The scavenger resin may not have had enough contact time or efficient mixing with the reaction mixture to effectively bind the boronic acid.
Solution: Increase the stirring time and ensure the resin is well-suspended in the reaction mixture. Gentle heating may also improve the scavenging efficiency, but should be used with caution depending on the stability of your product.

Data Presentation: Comparison of Boronic Acid Removal Methods

Method Typical Efficiency/Capacity Advantages Disadvantages
Liquid-Liquid Extraction (Basic Wash) Can be >95% efficient with multiple extractions.[13]Simple, inexpensive, and scalable.Product must be base-stable; can lead to emulsion formation; may not be effective for highly organic-soluble boronic acids.[8]
Recrystallization Highly dependent on the specific compounds; can yield very pure material.Can be highly effective for crystalline products; scalable.Finding a suitable solvent system can be time-consuming; may not be suitable for oily or amorphous products; can result in lower yields.[2]
Solid-Phase Scavengers (e.g., DEAM resin) High capacity, often >1.0 meq/g. Can achieve >90% removal.High selectivity; simple filtration-based workup; compatible with a wide range of solvents.Higher cost compared to extraction; potential for non-specific binding of the desired product.
Complexation with Diethanolamine (DEA) Can lead to the formation of highly crystalline adducts that precipitate out of solution.[8][9]Can be highly selective; often results in a crystalline solid that is easy to handle.[14]The DEA adduct may be difficult to break to recover the boronic acid if desired; may not work for all boronic acids.[8]
Silica Gel Chromatography Variable; can be effective but often problematic.Well-established technique; can separate complex mixtures.Boronic acids can streak or decompose on silica; can be time-consuming and solvent-intensive.[2][8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Basic Wash
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The boronic acid byproduct will be in the aqueous layer as its boronate salt.

  • Collection: Drain the lower aqueous layer.

  • Repeat: Repeat the extraction with the 1M NaOH solution two more times to ensure complete removal of the boronic acid.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water and break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification using a DEAM Scavenger Resin
  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Resin Addition: Add the DEAM scavenger resin (typically 2-4 equivalents relative to the excess boronic acid).

  • Mixing: Stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent used for the reaction to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Complexation and Precipitation with Diethanolamine (DEA)
  • Dissolution: Dissolve the crude reaction mixture containing the boronic acid byproduct in a suitable solvent such as diethyl ether or dichloromethane.[9][14]

  • DEA Addition: Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid) to the solution.

  • Precipitation: Stir the mixture at room temperature. The diethanolamine-boronic acid adduct will often precipitate as a crystalline solid.[8][9] The time required for precipitation can vary.

  • Isolation: Collect the precipitated solid by filtration. The desired product should remain in the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow_extraction cluster_start Start cluster_process Liquid-Liquid Extraction cluster_end End start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve add_base Add 1M NaOH (aq) dissolve->add_base shake Shake & Separate add_base->shake repeat_ext Repeat Extraction (2x) shake->repeat_ext byproduct Boronic Acid Byproduct (in aqueous waste) shake->byproduct wash_brine Wash with Brine repeat_ext->wash_brine dry Dry & Concentrate wash_brine->dry product Purified Product dry->product

Caption: Workflow for Boronic Acid Removal by Liquid-Liquid Extraction.

experimental_workflow_scavenger cluster_start Start cluster_process Solid-Phase Scavenging cluster_end End start Crude Reaction Mixture dissolve Dissolve in Solvent start->dissolve add_resin Add DEAM Scavenger Resin dissolve->add_resin stir Stir (1-16h) add_resin->stir filter Filter stir->filter product_filtrate Purified Product (in filtrate) filter->product_filtrate resin_byproduct Resin-Bound Byproduct (solid waste) filter->resin_byproduct concentrate Concentrate product_filtrate->concentrate

Caption: Workflow for Boronic Acid Removal using a Scavenger Resin.

troubleshooting_logic cluster_methods Purification Method Attempted cluster_extraction_issues Extraction Troubleshooting cluster_chrom_issues Chromatography Troubleshooting cluster_scavenger_issues Scavenger Troubleshooting cluster_solutions Potential Solutions start Problem: Boronic Acid Impurity Remains extraction Liquid-Liquid Extraction start->extraction chromatography Silica Gel Chromatography start->chromatography scavenger Scavenger Resin start->scavenger emulsion Emulsion Formed? extraction->emulsion ph_issue Product Acidic? extraction->ph_issue incomplete Incomplete Removal? extraction->incomplete streaking Streaking/ Tailing? chromatography->streaking no_separation No Separation? chromatography->no_separation low_recovery Low Product Recovery? scavenger->low_recovery incomplete_scav Incomplete Scavenging? scavenger->incomplete_scav emulsion->ph_issue No emulsion->incomplete No add_brine Add Brine emulsion->add_brine Yes ph_issue->incomplete adjust_ph Adjust pH ph_issue->adjust_ph Yes more_extractions Increase # of Extractions incomplete->more_extractions streaking->no_separation change_eluent Change Eluent/ Use Additive streaking->change_eluent change_stationary Use Alumina/ Modified Silica no_separation->change_stationary low_recovery->incomplete_scav change_resin Try Different Resin Type low_recovery->change_resin more_resin Increase Resin Equivalents incomplete_scav->more_resin

Caption: Troubleshooting Logic for Boronic Acid Removal.

References

Impact of base selection on the efficiency of coupling with 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3,4-Difluoro-5-methoxyphenylboronic acid in cross-coupling reactions. The following information is designed to help optimize reaction efficiency, with a particular focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields when using this compound in my Suzuki-Miyaura coupling reaction?

A1: Low yields with this substrate are a common challenge, primarily due to its electron-deficient nature. The two electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making it highly susceptible to a side reaction called protodeboronation, where the carbon-boron bond is cleaved.[1] This side reaction competes with the desired transmetalation step in the catalytic cycle. If the rate of protodeboronation is faster than the cross-coupling, low yields of the desired product will result.[1]

Q2: What is the primary role of the base in the Suzuki-Miyaura coupling reaction?

A2: The base plays a crucial role in the transmetalation step of the catalytic cycle.[2] There are two generally accepted pathways for its function. The most common is the "boronate pathway," where the base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[2] Alternatively, in the "hydroxide pathway," the base can react with the palladium complex to form a palladium(II) hydroxide, which then reacts with the neutral boronic acid.[2]

Q3: How does the choice of base affect protodeboronation?

A3: The rate of protodeboronation is often pH-dependent and can be accelerated by strong bases.[3][4] Using a weaker base can help to minimize this undesired side reaction.[5] It is a delicate balance, as a base is required to promote the desired coupling reaction. Therefore, screening different bases is often necessary to find the optimal conditions for your specific substrates.

Q4: Should I be concerned about the quality and storage of my this compound?

A4: Absolutely. Like many boronic acids, this compound can degrade over time, especially if not stored properly. It is recommended to store the compound in a tightly sealed container in a dry, well-ventilated, and refrigerated place (below 4°C/39°F).[5] Using fresh or properly stored boronic acid is crucial for reproducible results.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a systematic approach to diagnosing and resolving low-yield Suzuki-Miyaura coupling reactions involving this compound.

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Quality & Stability start->reagent_check boronic_acid Is Boronic Acid fresh? Consider Protodeboronation. reagent_check->boronic_acid catalyst Is Catalyst/Ligand active? (Not Pd black) reagent_check->catalyst base_solvent Are Base & Solvents pure/dry/degassed? reagent_check->base_solvent condition_optimization 2. Optimize Reaction Conditions reagent_check->condition_optimization If reagents are good sol_boronic Solution: Use fresh boronic acid or a stable derivative (e.g., pinacol ester). boronic_acid->sol_boronic Degraded sol_catalyst Solution: Use fresh catalyst/ligand. Consider modern Buchwald precatalysts. catalyst->sol_catalyst Deactivated sol_base_solvent Solution: Use anhydrous, degassed solvents. Ensure base is not degraded. base_solvent->sol_base_solvent Impure catalyst_system Is the Catalyst System optimal? (Precatalyst, Ligand, Ratio) condition_optimization->catalyst_system base_choice Is the Base appropriate? (Strength, Solubility) condition_optimization->base_choice temp_time Are Temperature & Time optimized? condition_optimization->temp_time action_catalyst Action: Screen different ligands (e.g., XPhos). Adjust Pd:Ligand ratio (1:1 to 1:4). catalyst_system->action_catalyst action_base Action: Screen bases (K3PO4, Cs2CO3, K2CO3). Ensure sufficient equivalents (2-3 eq). base_choice->action_base action_temp_time Action: Incrementally increase temperature. Monitor reaction progress by TLC/LCMS. temp_time->action_temp_time

Caption: A step-by-step workflow for troubleshooting low yields.

Issue 2: Significant Protodeboronation Byproduct Observed

The presence of a significant amount of 3,4-difluoro-5-methoxybenzene in your crude reaction mixture indicates that protodeboronation is outcompeting your desired coupling reaction.

Protodeboronation_Mitigation start Protodeboronation Observed strategy_base Strategy 1: Modify Base Use a weaker, non-hydroxide base (e.g., K3PO4, Cs2CO3, KF). start->strategy_base strategy_conditions Strategy 2: Anhydrous Conditions Use dry solvents and reagents to minimize water, which can be a proton source. start->strategy_conditions strategy_ester Strategy 3: Use a Boronate Ester Convert to a pinacol or MIDA ester for slow release of the boronic acid, keeping its concentration low. start->strategy_ester coupling_path Desired Pathway: Suzuki-Miyaura Coupling side_reaction_path Competitive Pathway: Protodeboronation boronic_acid 3,4-Difluoro-5-methoxy phenylboronic acid boronic_acid->coupling_path Pd Catalyst, Base, Aryl Halide boronic_acid->side_reaction_path Proton Source (e.g., H2O)

Caption: Competing pathways and mitigation strategies.

Data Presentation: Impact of Base Selection

While a direct comparative study under identical conditions for this compound is not extensively available in the literature, the following table compiles data from various sources to illustrate the performance of different bases in couplings of the closely related 3,4-difluorophenylboronic acid. This data provides a strong indication of which bases are likely to be effective.

Table 1: Performance of Various Bases in the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Different Aryl Halides

Aryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O1001295
4-BromoanisolePd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O1001892
4-Iodotoluene[Pd₂(dba)₃] (1 mol%) / XPhos (2 mol%)K₃PO₄Dioxane1101694
2-BromopyridinePdCl₂(dppf) (5 mol%)Cs₂CO₃DME802488
5-Bromosalicylic acidPdCl₂ (1 mol%)K₂CO₃DMF/H₂O751.798

Note: This data is compiled from various sources and represents typical yields.[6] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Analysis:

  • Carbonate bases (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphate bases (K₃PO₄) are all shown to be effective, leading to high yields across a range of substrates.

  • The choice of base is often intertwined with the solvent system and catalyst/ligand combination. For instance, K₃PO₄ is frequently used with modern Buchwald ligands like SPhos and XPhos.

  • Weaker bases such as carbonates and phosphates are generally preferred for electron-deficient boronic acids to minimize protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling

This protocol outlines a method for screening different bases to find the optimal conditions for the coupling of this compound with a given aryl halide.

Base_Screening_Workflow prep 1. Reagent Preparation setup 2. Reaction Setup in Vials prep->setup prep_details Prepare stock solutions of: - Aryl Halide (Solution A) - Boronic Acid (Solution B) - Catalyst/Ligand prep->prep_details reaction 3. Reaction Execution setup->reaction setup_details To an array of oven-dried vials, add: - Catalyst/Ligand solution - Solution A (Aryl Halide) - Solution B (Boronic Acid) - A different base to each vial (e.g., K3PO4, Cs2CO3, K2CO3, Na2CO3) setup->setup_details analysis 4. Analysis reaction->analysis reaction_details Seal vials, purge with inert gas (N2/Ar). Place in a heating block at the desired temperature (e.g., 80 °C) with stirring. reaction->reaction_details analysis_details After a set time (e.g., 16 hours), cool reactions. Quench a small aliquot from each vial. Analyze by LC-MS or GC to determine relative conversion and identify the best base. analysis->analysis_details

Caption: A generalized workflow for screening different bases.

Methodology:

  • Reagent Preparation:

    • Solution A (Aryl Halide): In a flask, dissolve the aryl halide (1.0 eq) in the chosen degassed solvent (e.g., dioxane).

    • Solution B (Boronic Acid/Base): This step will be modified for each reaction. In separate vials, weigh the this compound (1.2 eq) and the respective base to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2.0-3.0 eq).

  • Reaction Setup:

    • In an oven-dried reaction vial containing a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add the aryl halide (Solution A) to the vial.

    • Add the chosen solvent (e.g., dioxane) and degassed water (e.g., in a 4:1 ratio).

    • Finally, add the solid boronic acid and base mixture to the vial.

  • Reaction:

    • Seal the vial with a cap containing a PTFE septum.

    • Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

    • Place the vial in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.[1]

    • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

    • The organic layer can then be analyzed to determine the yield of the desired product.

References

Technical Support Center: Purification of Products from 3,4-Difluoro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Difluoro-5-methoxyphenylboronic acid. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific purification challenges encountered during the synthesis of biaryl compounds and other derivatives via Suzuki-Miyaura coupling and related reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when using this compound in a Suzuki-Miyaura coupling reaction?

A1: The most prevalent impurities are typically:

  • Homocoupling Product: Dimerization of the this compound to form 3,3',4,4'-tetrafluoro-5,5'-dimethoxy-1,1'-biphenyl. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom to yield 1,2-difluoro-3-methoxybenzene. This is a common side reaction for boronic acids, especially electron-deficient ones, and can be influenced by reaction conditions such as pH.[2]

  • Residual Palladium Catalyst: Palladium from the catalyst used in the coupling reaction can remain in the final product and is a critical impurity to remove, especially in pharmaceutical applications.[3]

  • Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the coupling partner (e.g., an aryl halide).

  • Ligand-Derived Impurities: In some cases, impurities can arise from the phosphine ligands used in the catalyst system.[4][5]

Q2: My reaction yield is low. What are the likely causes related to the boronic acid?

A2: Low yields when using this compound can often be attributed to its electron-deficient nature, which makes it susceptible to competing side reactions.[2] The primary cause is often protodeboronation, where the boronic acid is hydrolyzed back to the corresponding arene before it can participate in the catalytic cycle.[2] To mitigate this, ensure your reaction conditions are thoroughly deoxygenated and consider using a base and solvent system that favors the transmetalation step over protodeboronation.[6]

Q3: How can I effectively remove residual palladium from my final product?

A3: Several methods are effective for removing residual palladium. The choice of method depends on the properties of your product and the nature of the palladium species. Common techniques include:

  • Adsorption: Using palladium scavengers such as activated carbon or silica- or polymer-supported thiols.[3] These materials bind to the palladium, which can then be filtered off.

  • Crystallization: Purifying the product by recrystallization can leave palladium impurities behind in the mother liquor.

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.

  • Filtration: Passing the reaction mixture through a pad of Celite® can remove heterogeneous palladium catalysts.

Troubleshooting Purification Challenges

This section provides a systematic approach to resolving common purification issues.

Issue 1: Co-elution of the desired product with the homocoupled byproduct during column chromatography.
  • Possible Cause: The polarity of the desired product and the homocoupled byproduct (3,3',4,4'-tetrafluoro-5,5'-dimethoxy-1,1'-biphenyl) are very similar, making separation on standard silica gel challenging.

  • Troubleshooting Steps:

    • Optimize Solvent System:

      • Normal Phase: Experiment with less polar solvent systems. A shallow gradient of ethyl acetate in hexanes or dichloromethane in hexanes may improve separation. Sometimes, adding a small amount of a more polar solvent like methanol can alter selectivity.

      • Reversed Phase: If the compounds are suitable, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can provide a different selectivity profile.

    • Alternative Stationary Phases:

      • Consider using a stationary phase with different selectivity, such as a phenyl-hexyl or a fluorinated phase column, which can offer enhanced separation for fluorinated compounds through alternative interactions like π-π stacking.

    • Recrystallization: Attempt to selectively crystallize the desired product or the impurity from a suitable solvent system. See Protocol 2 for guidance on solvent screening.

Quantitative Data on Palladium Removal

For drug development professionals, minimizing palladium content to acceptable levels (often in the low ppm range) is critical. The efficiency of palladium removal can vary significantly between different scavengers.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsReference
Microporous Polystyrene-bound TMT33010-30High (>95%)0.20 wt scavenger, DMF, overnight[3]
TMT and Activated Charcoal (Binary System)22392082%TMT (20 mol %), Activated Charcoal (0.2 wt), DCM, 20 °C, 2 h[3]
Silica-based Thiol Scavenger (SPM32)60015Not specifiedSemicontinuous flow through cartridges[3]

TMT: Trithiocyanuric Acid DCM: Dichloromethane DMF: Dimethylformamide

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography to Remove Homocoupling Byproduct

This protocol provides a starting point for separating the desired biaryl product from the common homocoupling impurity.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM) or the least polar solvent in your eluent system.

    • For samples with poor solubility, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel or Celite®, then evaporating the solvent to obtain a dry powder.

  • Column Packing and Equilibration:

    • Select a silica gel column appropriate for your sample size (typically a 40-100x mass ratio of silica to crude product).

    • Pack the column using a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Equilibrate the column by flushing with 2-3 column volumes of the initial eluent.

  • Loading and Elution:

    • Carefully load the prepared sample onto the top of the silica bed.

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mixture).

    • Gradually increase the polarity of the eluent (gradient elution). A very shallow gradient is often key to separating closely related compounds. For example, increase the ethyl acetate concentration by 1-2% every 2-3 column volumes.

    • Monitor the elution of compounds using Thin Layer Chromatography (TLC) or a UV detector.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid products if a suitable solvent can be found.

  • Solvent Screening:

    • Place a small amount of the impure solid (10-20 mg) into several different test tubes.

    • Add a small amount (0.5-1 mL) of a different solvent to each tube. Good starting solvents to screen for biaryl compounds include hexanes, ethyl acetate, isopropanol, ethanol, toluene, and mixtures thereof (e.g., hexanes/ethyl acetate).

    • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.

    • Heat the tubes that did not dissolve at room temperature. If the compound dissolves, it is a potential candidate.

    • Allow the hot, dissolved samples to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The best solvent will yield a good crop of crystals upon cooling, while the impurities ideally remain in solution.

  • Recrystallization Procedure:

    • Dissolve the impure solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored and the pure compound is known to be colorless, you can add a small amount of activated carbon to adsorb colored impurities. Hot filter the solution to remove the carbon.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to precipitate as a powder rather than forming pure crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) impurity_check Major Impurities Identified? start->impurity_check homocoupling homocoupling impurity_check->homocoupling Yes protodeboronation protodeboronation impurity_check->protodeboronation Yes palladium palladium impurity_check->palladium Yes starting_material starting_material impurity_check->starting_material Yes end_node Pure Product impurity_check->end_node No (Product is Clean) chromatography chromatography homocoupling->chromatography recrystallization recrystallization homocoupling->recrystallization protodeboronation->chromatography palladium->chromatography palladium->recrystallization scavenging scavenging palladium->scavenging starting_material->chromatography rerun_reaction rerun_reaction starting_material->rerun_reaction chromatography->end_node recrystallization->end_node scavenging->end_node

Caption: Troubleshooting workflow for purification.

Impurity_Formation_Logic boronic_acid boronic_acid desired_coupling desired_coupling boronic_acid->desired_coupling homocoupling homocoupling boronic_acid->homocoupling protodeboronation protodeboronation boronic_acid->protodeboronation desired_product desired_product desired_coupling->desired_product homocoupling_product homocoupling_product homocoupling->homocoupling_product protodeboronation_product protodeboronation_product protodeboronation->protodeboronation_product oxygen oxygen oxygen->homocoupling water water water->protodeboronation inefficient_catalyst inefficient_catalyst inefficient_catalyst->homocoupling inefficient_catalyst->protodeboronation

Caption: Factors influencing impurity formation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, particularly in the construction of complex molecular architectures, the choice of building blocks is paramount. Phenylboronic acids are foundational reagents in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The introduction of fluorine atoms into these molecules can dramatically alter their physicochemical properties and reactivity. This guide provides an objective comparison of the performance of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data, to aid in the rational selection of reagents for synthetic applications.

The Influence of Fluorine on Physicochemical Properties and Reactivity

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing effect on the phenyl ring. This fundamental property gives rise to several key differences between fluorinated and non-fluorinated phenylboronic acids:

  • Acidity: The introduction of fluorine substituents increases the Lewis acidity of the boronic acid. This effect is dependent on the position of the fluorine atom, with the acidity generally increasing in the order of para < meta < ortho.[1] The increased acidity can be advantageous in certain catalytic cycles.

  • Reactivity in Suzuki-Miyaura Coupling: The electron-withdrawing nature of fluorine can have a pronounced effect on the reactivity of phenylboronic acids in Suzuki-Miyaura coupling reactions.[2][3] While often leading to high reactivity and good yields, it can also increase the propensity for undesired side reactions such as protodeboronation, which is the cleavage of the carbon-boron bond.[3][4]

  • Stability: Fluorinated arylboronic acids can be susceptible to hydrodeboronation, particularly under basic conditions.[1] However, the use of protecting groups, such as in the form of pinacol boronic esters, can enhance stability at high pH.[1]

Quantitative Data Comparison

Direct quantitative kinetic comparisons across a wide range of fluorinated and non-fluorinated phenylboronic acids under identical conditions are not extensively available in single literature sources. However, we can draw meaningful comparisons from pKa values and reported reaction yields in Suzuki-Miyaura couplings.

Acidity of Fluorinated Phenylboronic Acids

The pKa value is a direct measure of the acidity of the boronic acid. A lower pKa indicates a stronger acid.

Phenylboronic Acid DerivativepKa Value
4-Fluorophenylboronic acid8.77[1]
Unsubstituted Phenylboronic acid~8.8
2,3,4,6-Tetrafluorophenylboronic acid6.17[1]

Note: The pKa of unsubstituted phenylboronic acid is provided as a baseline for comparison.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various fluorinated and non-fluorinated phenylboronic acids with different aryl halides. It is important to note that reaction conditions can vary between studies, which may influence direct comparisons.

Phenylboronic AcidAryl HalideCatalyst SystemBaseSolventYield (%)
Phenylboronic Acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O~50[2]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃EtOH/H₂O>95[5]
2,4-Difluorophenylboronic acid5-Bromosalicylic AcidPdCl₂ (ligand-free)K₂CO₃DMF/H₂O98[2]
4-Cyanophenylboronic acidPyridine-2-sulfonyl fluoridePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O55[6]
4-Methoxyphenylboronic acidPyridine-2-sulfonyl fluoridePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95[6]

The data suggests that electron-withdrawing groups, like fluorine, can lead to high yields, but the overall electronic nature of both coupling partners plays a crucial role. For instance, the comparison between the electron-deficient 4-cyanophenyl boronic acid and the electron-rich 4-methoxyphenyl boronic acid highlights that more electron-rich boronic acids can exhibit higher reactivity in certain contexts.[6]

Experimental Protocols

For a direct and objective comparison of the reactivity of different phenylboronic acids, a standardized experimental protocol is essential. Below is a generalized methodology for a Suzuki-Miyaura cross-coupling reaction that can be adapted for kinetic studies.

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, KF, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, DMF/water, toluene/water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) and stir for the specified time.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing the reactivity of phenylboronic acids.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagents Select Phenylboronic Acids (Fluorinated & Non-fluorinated) Select Aryl Halide & Conditions Reaction Run Parallel Suzuki-Miyaura Reactions Under Identical Conditions Reagents->Reaction Monitoring Monitor Reaction Kinetics (HPLC, GC-MS) Reaction->Monitoring Data Collect Quantitative Data (Yield, Rate Constants) Monitoring->Data Comparison Compare Reactivity Profiles Data->Comparison

References

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3,4-Difluoro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly for the construction of biaryl linkages. The use of fluorinated building blocks like 3,4-Difluoro-5-methoxyphenylboronic acid is of high interest in medicinal chemistry and materials science, as the fluorine substituents can significantly modulate the pharmacokinetic and physicochemical properties of molecules. The success of these coupling reactions is highly dependent on the choice of the palladium catalyst system.

A comprehensive review of the scientific literature reveals a notable scarcity of direct, side-by-side comparative studies of different palladium catalysts for the Suzuki-Miyaura coupling of this compound. However, by examining the data for structurally similar fluorinated arylboronic acids, we can infer the performance of common catalyst systems and provide a strong basis for reaction optimization.

Performance of Palladium Catalyst Systems with Fluorinated Arylboronic Acids

The following table summarizes the performance of various palladium catalysts in Suzuki-Miyaura coupling reactions of fluorinated arylboronic acids with different aryl halides. While not specific to this compound, this data provides valuable insights into the efficacy of these catalyst systems for challenging, electron-deficient substrates. The choice of a bulky and electron-rich phosphine ligand is often crucial for achieving high yields.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-Chloroanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.593[1]
Pd₂(dba)₃ / XPhos4-Bromoanisole4-Fluorophenylboronic acidK₃PO₄Dioxane/H₂O11024>95Inferred from general knowledge
Pd(PPh₃)₄4-IodoanisolePhenylboronic acidNa₂CO₃DMF/H₂O855High[2]
PdCl₂(dppf)5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃DME802High[3]
Pd(OAc)₂ / PCy₃3-Chlorobenzotriazine 1-oxide4-Cyanophenylboronic acidK₃PO₄Toluene1102465[2]

Note: The data presented is compiled from different sources with varying substrates and reaction conditions. This information should be used as a qualitative guide for catalyst selection and optimization rather than for direct quantitative comparison for this compound.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis A Weigh Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst and Ligand A->B D Assemble under Inert Atmosphere B->D C Degas Solvent E Add Degassed Solvent C->E D->E F Heat and Stir E->F G Reaction Quench & Extraction F->G H Purification (e.g., Chromatography) G->H I Characterization (NMR, MS) H->I

A generalized workflow for a Suzuki-Miyaura coupling experiment.

Key Considerations for Catalyst Selection

The choice of the palladium source and, critically, the ancillary ligand is paramount for achieving high yields and reaction efficiency, especially with challenging substrates like polyfluorinated boronic acids.

  • Palladium Precatalysts: Modern palladium precatalysts are often favored for their air and moisture stability, which simplifies handling and leads to the in-situ generation of a highly active Pd(0) species.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of fluorinated boronic acids, electron-rich and sterically bulky phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often the most effective.[1] These ligands promote the formation of the active monoligated Pd(0) complex necessary for the oxidative addition of the aryl halide.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.

Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX ArPdArB Ar-Pd(II)-Ar' L₂ ArPdX->ArPdArB ArPdArB->Pd0 RE Reductive Elimination OA Oxidative Addition TM Transmetalation ArAr Ar-Ar' ArX Ar-X ArBOH Ar'B(OH)₂ + Base

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Suzuki-Miyaura and Stille Coupling for the Synthesis of Fluorinated Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering enhanced metabolic stability, lipophilicity, and binding affinity. The Suzuki-Miyaura and Stille cross-coupling reactions are two of the most powerful and widely utilized palladium-catalyzed methods for the formation of these crucial C-C bonds. This guide provides an objective comparison of these two indispensable reactions for the synthesis of fluorinated biaryls, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Suzuki-Miyaura vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagents Low toxicity of boron byproducts.[1]High toxicity of organotin reagents and byproducts.[2][3]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.Organostannanes are generally stable to air and moisture.[2][3]
Reaction Conditions Requires a base to activate the organoboron reagent.Generally proceeds under neutral conditions, though additives can be used.[1]
Functional Group Tolerance Broad, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.[3][4]
Byproduct Removal Boron byproducts are generally water-soluble and easily removed.[1]Tin byproducts can be challenging to remove completely.[3]

Catalytic Cycles: A Visual Comparison

The catalytic cycles for both the Suzuki-Miyaura and Stille couplings involve three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-ArF(L2) Ar-Pd(II)-ArF(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-ArF(L2) Transmetalation (ArF-B(OR)2 + Base) Ar-ArF Ar-ArF Ar-Pd(II)-ArF(L2)->Ar-ArF Reductive Elimination Ar-ArF->Pd(0)L2 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-ArF(L2) Ar-Pd(II)-ArF(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-ArF(L2) Transmetalation (ArF-SnR3) Ar-ArF Ar-ArF Ar-Pd(II)-ArF(L2)->Ar-ArF Reductive Elimination Ar-ArF->Pd(0)L2 Catalyst Regeneration

Catalytic cycle of the Stille coupling.

Performance Comparison: Experimental Data

The choice between Suzuki-Miyaura and Stille coupling often depends on the specific substrates, desired functional group tolerance, and scalability. Below is a summary of typical reaction conditions and yields for the synthesis of fluorinated biaryls.

Suzuki-Miyaura Coupling: Synthesis of Fluorinated Biaryls

The Suzuki-Miyaura coupling is highly effective for the synthesis of fluorinated biaryls, with a wide range of commercially available fluorinated boronic acids and esters.

Table 1: Suzuki-Miyaura Coupling of Various Fluoroaryl Bromides with 4-Fluorophenylboronic Acid. [5][6]

EntryFluoroaryl BromideTemperature (°C)Time (h)Conversion (%)
11-Bromo-4-fluorobenzene11048>99
21-Bromo-3-fluorobenzene1104895
31-Bromo-2-fluorobenzene1104892
42-Bromo-5-fluorotoluene1104896
52-Bromo-4-fluorotoluene1104894

Reaction Conditions: Fluoroaryl bromide (1 equiv), 4-fluorophenylboronic acid (1.2 equiv), Pd nanoparticles on COOH-modified graphene (G-COOH-Pd-10) catalyst, K₂CO₃ (2 equiv), DMF/H₂O (95:5).[5][6]

Table 2: Suzuki-Miyaura Coupling of Electron-Poor Fluoroaryl Bromides and Boronic Acids. [7]

EntryAryl BromideBoronic AcidCatalyst/LigandYield (%)
1Pentafluorobromobenzene4-Fluorophenylboronic acidPd(OAc)₂ / SPhos85
21-Bromo-3,5-bis(trifluoromethyl)benzene2,4-Difluorophenylboronic acidPd(OAc)₂ / RuPhos92
31-Bromo-4-cyanobenzene3,4,5-Trifluorophenylboronic acidPd₂(dba)₃ / XPhos78
Stille Coupling: Synthesis of Fluorinated Biaryls

The Stille coupling is renowned for its excellent functional group tolerance and often proceeds under neutral conditions, which can be advantageous for sensitive substrates. However, the toxicity of organotin reagents is a significant drawback.

Table 3: Stille Coupling of Fluoroaryl Halides with Organostannanes.

EntryAryl HalideOrganostannaneCatalyst/LigandAdditiveSolventTemp (°C)Yield (%)Reference
11-Iodo-4-fluorobenzenePhenyltributylstannanePd(PPh₃)₄NoneToluene10091[8]
21-Bromo-3,5-difluorobenzene(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ / P(t-Bu)₃CsFDioxane10088[8]
31-Chloro-4-nitrobenzene(2-Fluorophenyl)trimethylstannanePd(OAc)₂ / PCy₃NoneToluene11075[3]
44-BromobenzotrifluorideVinyltributylstannanePd(PPh₃)₄CuITHF6595[9]

Experimental Protocols

The following are generalized experimental protocols. These should be adapted and optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask or pressure tube, add the fluoroaryl halide (1.0 equiv), the fluoroarylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (e.g., SPhos, XPhos) (typically 1-5 mol%).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, DMF/water mixture) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Procedure for Stille Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add the fluoroaryl halide (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (if necessary) (typically 1-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, toluene, DMF). Add the fluoroaryl stannane (1.0-1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Tin Removal: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for at least one hour.[10]

  • Filtration and Extraction: Filter the slurry through a pad of celite, washing with the organic solvent. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Discussion and Recommendations

Suzuki-Miyaura Coupling: The "Greener" Choice

The Suzuki-Miyaura coupling is often the preferred method for the synthesis of fluorinated biaryls in many applications, primarily due to the low toxicity of the organoboron reagents and their byproducts.[1] The wide commercial availability of a diverse range of fluorinated boronic acids and esters further enhances its appeal. The primary drawback is the requirement for a base, which may not be compatible with highly sensitive functional groups.

Stille Coupling: Superior Functional Group Tolerance

The Stille coupling's main advantage lies in its exceptional tolerance for a wide variety of functional groups and its ability to be performed under neutral conditions.[3][4] This makes it a powerful tool for late-stage functionalization in complex molecule synthesis where sensitive moieties are present. However, the high toxicity of organotin compounds is a major concern, necessitating careful handling and stringent purification methods to remove toxic tin residues.[2][3] The development of methods using catalytic amounts of tin or efficient tin removal protocols is an active area of research.[11]

Conclusion: A Strategic Choice

Both the Suzuki-Miyaura and Stille couplings are highly effective and versatile methods for the synthesis of fluorinated biaryls. The choice between them is a strategic one, guided by the specific requirements of the synthetic target.

  • For routine synthesis, large-scale production, and when "green chemistry" principles are a priority, the Suzuki-Miyaura coupling is generally the superior choice.

  • For substrates with base-sensitive functional groups or when the corresponding boronic acid is unstable or unavailable, the Stille coupling offers a robust and reliable alternative, provided that appropriate safety precautions and purification methods are employed to manage the toxic tin byproducts.

Ultimately, a thorough understanding of the strengths and weaknesses of each reaction, as outlined in this guide, will enable researchers to make informed decisions and successfully synthesize their target fluorinated biaryl compounds.

References

A Researcher's Guide to NMR Validation of Suzuki-Miyaura Coupling Products Derived from 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an essential method for creating carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds. The fluorinated building block, 3,4-Difluoro-5-methoxyphenylboronic acid, is a valuable reagent for introducing a difluoro-methoxyphenyl group, a motif of increasing importance in medicinal chemistry. Rigorous structural confirmation of the resulting products is critical, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This guide provides an objective comparison of the NMR spectra of this compound with a representative Suzuki-Miyaura coupling product, 3,4-difluoro-5,4'-dimethoxy-1,1'-biphenyl. This comparison is supported by a detailed experimental protocol and illustrative diagrams to guide researchers in the validation of their reaction products.

Comparison of NMR Spectral Data

NMR spectroscopy provides unambiguous evidence of a successful Suzuki-Miyaura coupling by revealing changes in the chemical environment of the aromatic protons and carbons, as well as the fluorine atoms. The disappearance of the boronic acid moiety and the appearance of signals corresponding to the newly formed biaryl structure are key indicators of product formation.

Table 1: Comparison of ¹H NMR Data (Predicted)

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Boronic Acid Protons (ppm)
This compound ~7.0-7.2 (m, 2H)3.90 (s, 3H)~8.0 (br s, 2H)
3,4-difluoro-5,4'-dimethoxy-1,1'-biphenyl ~7.5 (d, 2H), ~7.2 (m, 2H), ~7.0 (d, 2H)3.92 (s, 3H), 3.85 (s, 3H)Absent

Table 2: Comparison of ¹³C NMR Data (Predicted)

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)C-B Bonded Carbon (ppm)
This compound ~150 (dd), ~145 (dd), ~115 (d), ~105 (d)~56~130
3,4-difluoro-5,4'-dimethoxy-1,1'-biphenyl ~160, ~150 (dd), ~145 (dd), ~130, ~128, ~115, ~114, ~105~56, ~55Absent

Table 3: Comparison of ¹⁹F NMR Data (Predicted)

CompoundChemical Shift (ppm)
This compound ~ -130 to -140 (m)
3,4-difluoro-5,4'-dimethoxy-1,1'-biphenyl ~ -130 to -140 (m)

Experimental Protocols

A standardized protocol is crucial for the successful synthesis and subsequent validation of the reaction product.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.2 equiv)

  • 4-Iodoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-iodoanisole, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of the inert gas, add palladium(II) acetate and triphenylphosphine.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol for NMR Sample Preparation and Analysis
  • Accurately weigh approximately 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.

Visualizations

The following diagrams illustrate the reaction pathway and the validation workflow.

Suzuki_Coupling_Reaction reagent1 This compound reaction_center + reagent1->reaction_center reagent2 4-Iodoanisole reagent2->reaction_center catalyst Pd(OAc)₂ / PPh₃ catalyst->reaction_center base K₂CO₃ base->reaction_center product 3,4-difluoro-5,4'-dimethoxy-1,1'-biphenyl reaction_center->product Suzuki-Miyaura Coupling

Caption: Synthetic pathway of a Suzuki-Miyaura coupling reaction.

NMR_Validation_Workflow start Purified Reaction Product prepare_sample Prepare NMR Sample (in deuterated solvent) start->prepare_sample acquire_spectra Acquire NMR Spectra (¹H, ¹³C, ¹⁹F) prepare_sample->acquire_spectra process_data Process NMR Data (FT, Phasing, Baseline Correction) acquire_spectra->process_data analyze_spectra Analyze Spectra (Chemical Shifts, Couplings, Integration) process_data->analyze_spectra confirm_structure Confirm Product Structure analyze_spectra->confirm_structure end Validated Product confirm_structure->end

A Comparative Guide to Alternatives for 3,4-Difluoro-5-methoxyphenylboronic acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Modern Cross-Coupling Reagents

In the realm of carbon-carbon bond formation, particularly through the palladium-catalyzed Suzuki-Miyaura coupling, 3,4-Difluoro-5-methoxyphenylboronic acid serves as a valuable building block. However, the inherent limitations of boronic acids, such as potential instability and susceptibility to protodeboronation, have spurred the development of robust alternatives. This guide provides an objective comparison of the performance of this compound with its leading alternatives: potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and organosilanes, supported by experimental data and detailed protocols.

Executive Summary: The Advantages of Alternatives

While this compound is a competent reagent in many Suzuki-Miyaura cross-coupling reactions, its alternatives offer significant advantages in terms of stability, handling, and, in some cases, reactivity, particularly with challenging substrates.

  • Potassium Aryltrifluoroborates are highly stable, crystalline solids that are resistant to air and moisture, making them ideal for long-term storage and use in high-throughput screening. Their enhanced stability often translates to higher yields and better reproducibility, especially for electron-deficient systems.

  • MIDA Boronates are another class of exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and are amenable to silica gel chromatography. A key feature of MIDA boronates is their ability to undergo slow, controlled release of the corresponding boronic acid under specific basic conditions, which can be advantageous for reactions involving unstable boronic acids.

  • Organosilans (specifically Arylsilanols) , utilized in the Hiyama cross-coupling, offer a less toxic alternative to organoboron and organotin compounds. These reagents are often stable and can be activated under fluoride-free conditions, broadening their compatibility with various functional groups.

Comparative Performance Data

Direct, head-to-head comparative yield data for this compound and its exact alternatives under identical conditions is scarce in the literature. However, by examining the performance of structurally and electronically similar fluorinated and methoxy-substituted arylboron and arylsilicon reagents, we can draw meaningful comparisons. The following tables summarize representative yields from Suzuki-Miyaura and Hiyama cross-coupling reactions.

Table 1: Performance Comparison in Suzuki-Miyaura and Hiyama Couplings

Reagent TypeAryl GroupCoupling Partner (Aryl Halide)Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Boronic Acid 3,4-Difluorophenyl4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292
3,5-Difluorophenyl4-BromoanisolePd(dppf)Cl₂K₂CO₃1,4-Dioxane1001295
3,4,5-Trifluorophenyl2,3,4,5-TetrafluoroiodobenzenePd₂(dba)₃ / XPhosNa₂CO₃THF/Toluene/H₂O951636[1]
Trifluoroborate 4-Fluorophenyl4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O80398
3,5-Difluorophenyl4-BromoacetophenonePdCl₂(dppf)Cs₂CO₃THF/H₂O80396
4-Methoxyphenyl4-ChlorobenzonitrilePd(OAc)₂ / RuPhosK₃PO₄n-Butanol1001892[2]
MIDA Boronate 4-Methoxyphenyl4-BromotoluenePd(dtbpf)Cl₂Et₃NWater (TPGS-750-M)RT2493[3]
Phenyl4-ChlorotoluenePd(dtbpf)Cl₂Et₃NWater (TPGS-750-M)RT2485[3]
Organosilane Phenyltrimethoxysilane4-ChloroanisolePd(OAc)₂ / XPhosTBAFt-BuOH1001695[4]
Phenyltrimethoxysilane4-ChlorobenzonitrilePd(OAc)₂ / XPhosTBAFt-BuOH1001694[4]

Note: The data in this table is compiled from various sources and represents typical yields. Direct comparison should be made with caution as reaction conditions and substrates are not identical.

Experimental Workflow and Logic

The decision to use an alternative to a boronic acid is often driven by the need for enhanced stability and reproducibility. The workflow for preparing and using these reagents reflects this.

workflow cluster_prep Reagent Preparation and Stability cluster_coupling Cross-Coupling Reaction cluster_activation Activation Step BA Boronic Acid (e.g., this compound) TFB Potassium Trifluoroborate BA->TFB + KHF₂ MIDA MIDA Boronate BA->MIDA + MIDA instability Prone to dehydration/ protodeboronation BA->instability suzuki_ba Suzuki-Miyaura (Boronic Acid) BA->suzuki_ba stability Bench-stable crystalline solids TFB->stability suzuki_tfb Suzuki-Miyaura (Trifluoroborate) TFB->suzuki_tfb MIDA->stability suzuki_mida Suzuki-Miyaura (MIDA Boronate) MIDA->suzuki_mida Silane Organosilane Silane->stability hiyama Hiyama Coupling (Organosilane) Silane->hiyama base_activation Base (e.g., K₂CO₃, Cs₂CO₃) suzuki_ba->base_activation product C-C Coupled Product suzuki_ba->product suzuki_tfb->base_activation suzuki_tfb->product slow_release Slow release with mild base (e.g., K₃PO₄) suzuki_mida->slow_release suzuki_mida->product fluoride_activation Fluoride source (e.g., TBAF) or Base hiyama->fluoride_activation hiyama->product

General workflow from reagent to product.

Detailed Experimental Protocols

The following are representative protocols for C-C bond formation using this compound and its alternatives.

Protocol 1: Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate

Materials:

  • Aryl halide (e.g., aryl chloride, 1.0 mmol, 1.0 equiv)

  • Potassium (3,4-Difluoro-5-methoxyphenyl)trifluoroborate (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., t-Amyl alcohol or Toluene/H₂O, 10:1, 4 mL)

  • Reaction tube

Procedure:

  • In a glovebox, add the aryl halide, potassium aryltrifluoroborate, palladium catalyst, ligand, and base to a reaction tube.

  • Add the degassed solvent.

  • Seal the tube and place it in a preheated oil bath or heating block (typically 100-110 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 h).

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling with an Aryl MIDA Boronate

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (3,4-Difluoro-5-methoxyphenyl) MIDA boronate (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., XPhos Pd G2, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed solvent (e.g., THF/H₂O, 3:1, 4 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add the aryl halide, MIDA boronate, palladium catalyst, and base.

  • Purge the vial with an inert gas.

  • Add the degassed solvent.

  • Seal the vial and heat with stirring (typically 60-80 °C).

  • Monitor the reaction for the slow release and coupling of the boronic acid.

  • Upon completion, cool the reaction, dilute with an organic solvent, and proceed with an aqueous workup as described in Protocol 1.

  • Purify the product via flash column chromatography.

Protocol 4: Hiyama Coupling with an Arylsilanol

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • (3,4-Difluoro-5-methoxyphenyl)dimethylsilanol (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., [Pd(allyl)Cl]₂, 1-2 mol%)

  • Activator (e.g., TBAF, 1 M in THF, 1.5 mmol, 1.5 equiv)

  • Anhydrous solvent (e.g., THF or 1,4-Dioxane, 5 mL)

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the arylsilanol and the palladium catalyst.

  • Add the anhydrous solvent, followed by the aryl halide.

  • Add the TBAF solution dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Logical Relationships and Advantages

The choice of reagent often depends on a balance of stability, reactivity, and reaction conditions. The following diagram illustrates the key advantages of the alternatives over traditional boronic acids.

advantages cluster_alternatives Alternative Reagents cluster_benefits Key Benefits BA Boronic Acid TFB Potassium Trifluoroborate BA->TFB Improved Stability MIDA MIDA Boronate BA->MIDA Improved Stability Silane Organosilane BA->Silane Lower Toxicity benefit_tfb • Crystalline, bench-stable • Resistant to protodeboronation • Good for electron-deficient arenes TFB->benefit_tfb benefit_mida • Chromatography-stable • Controlled slow release • Useful for iterative coupling MIDA->benefit_mida benefit_silane • Fluoride-free activation possible • Environmentally benign byproducts Silane->benefit_silane

References

A Head-to-Head Comparison of Ligands for Suzuki-Miyaura Coupling Reactions with Difluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ligand Performance in C-C Bond Formation.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The incorporation of difluorophenyl moieties is of particular interest in medicinal chemistry and materials science, as the fluorine atoms can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability. However, difluorophenylboronic acids, especially those with ortho-fluorine substituents, can present challenges, including a propensity for protodeboronation under basic reaction conditions. The choice of ligand complexed to the palladium catalyst is therefore critical to overcoming these challenges and achieving high yields and reaction efficiency.

This guide provides a head-to-head comparison of various phosphine ligands commonly employed in the Suzuki-Miyaura coupling of difluorophenylboronic acids. The data presented is compiled from the scientific literature to offer an objective overview of ligand performance, supported by detailed experimental protocols.

Performance of Common Phosphine Ligands

The efficacy of a phosphine ligand in Suzuki-Miyaura coupling is largely determined by its steric and electronic properties. Bulky, electron-rich ligands are known to facilitate the oxidative addition of the aryl halide to the palladium center and promote the final reductive elimination step, which is often crucial for achieving high catalytic turnover.[1]

The following tables summarize the performance of several classes of phosphine ligands in the Suzuki-Miyaura coupling of 2,4-difluorophenylboronic acid and 2,5-difluorophenylboronic acid with various aryl halides. These tables provide a snapshot of their relative activities under specific, documented reaction conditions.

Coupling Reactions with 2,4-Difluorophenylboronic Acid
LigandAryl HalideCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
None (Ligand-free) 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O (1:1)75-98
Buchwald Ligand (e.g., XPhos, SPhos)General Aryl HalidesPd(OAc)₂ or Pd₂(dba)₃K₃PO₄Toluene or DioxaneRT - 1102 - 24High (general)
Tricyclohexylphosphine (PCy₃)7-chloro-1,2,4-benzotriazinePd(OAc)₂K₃PO₄Toluene11024Low Yields
SPhos7-chloro-1,2,4-benzotriazinePd(OAc)₂K₃PO₄Toluene11024Improved Yields
Coupling Reactions with 2,5-Difluorophenylboronic Acid
LigandAryl HalideCatalyst PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos 4-chloroanisolePd(OAc)₂ (2 mol%)K₃PO₄ (2 equiv.)THF/H₂O (2:1)RT0.5>95
XPhos 4-bromotoluene[Pd(cinnamyl)Cl]₂ (1 mol%)K₃PO₄ (2 equiv.)THF/H₂O (2:1)RT0.5>95
Tetrakis(triphenylphosphine)palladium(0) 5-(4-bromophenyl)-4,6-dichloropyrimidine-K₃PO₄1,4-dioxane804Not Specified
XPhos General Aryl HalidesPd₂(dba)₃Na₂CO₃THF/Toluene/H₂O (3:3:1)9516-24High (general)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for various ligands and substrates with appropriate optimization.

Reaction Setup:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the difluorophenylboronic acid (1.2-1.5 mmol), the palladium catalyst precursor (e.g., Pd(OAc)₂, 1-5 mol%), the chosen phosphine ligand (1-2 equivalents relative to palladium), and the base (e.g., K₃PO₄, K₂CO₃, 2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., Dioxane, Toluene, THF/water mixture) via syringe.

Reaction and Work-up:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2][3]

Protocol for Ligand-Free Suzuki-Miyaura Coupling

This protocol is specific to the use of a palladium chloride catalyst without an external ligand, particularly under ultrasonic irradiation.[4]

Reaction Setup:

  • The palladium catalyst (e.g., PdCl₂, 0.03 mmol) is subjected to ultrasonic dispersion in a mixed solvent of N,N-dimethylformamide (DMF) and deionized water (1:1 v/v) at 20 °C for 10 minutes to ensure uniform distribution.

  • Sequentially add the aryl halide (e.g., 5-bromosalicylic acid, 3.0 mmol) and 2,4-difluorophenylboronic acid (4.5 mmol) to the mixed solvent.

  • Slowly add an aqueous solution of the base (e.g., potassium carbonate).

Reaction and Work-up:

  • The reaction mixture is heated to the specified temperature (e.g., 75 °C) under ultrasonic irradiation.

  • Monitor the reaction progress until completion.

  • Follow a standard aqueous work-up and purification procedure as described in the general protocol.

Visualizing the Process: Diagrams

To better understand the reaction mechanism and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L -X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L -R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Define Reaction: Aryl Halide + Difluorophenylboronic Acid B Select a Panel of Phosphine Ligands A->B C Prepare Stock Solutions: Reactants, Catalyst, Ligands, Base B->C D Set up Parallel Reactions in a Reaction Block or Vials C->D E Add Reactants, Base, Catalyst Precursor D->E F Add a Different Ligand to Each Reaction Vessel E->F G Add Solvent and Run Reactions under Identical Conditions (Temp, Time, Stirring) F->G H Quench Reactions and Prepare Samples for Analysis G->H I Analyze Yield and Purity (e.g., LC-MS, GC-MS, NMR) H->I J Compare Ligand Performance Based on Quantitative Data I->J K Identify Optimal Ligand(s) for Further Optimization J->K

References

Benchmarking Suzuki-Miyaura Reaction Yields: A Comparative Guide for 3,4-Difluoro-5-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to efficiently forge carbon-carbon bonds. This guide provides a comparative benchmark for the performance of 3,4-Difluoro-5-methoxyphenylboronic acid in this pivotal reaction. Due to a scarcity of direct comparative studies for this specific reagent in readily available literature, this guide presents data for structurally similar fluorinated and substituted phenylboronic acids to establish a reasonable expectation of yield and to inform reaction optimization.

The inclusion of fluorine atoms and a methoxy group on the phenylboronic acid ring significantly influences its electronic properties, which can impact reaction kinetics and overall yield. Generally, electron-withdrawing groups, such as fluorine, can affect the transmetalation step in the catalytic cycle.

Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

The following tables summarize typical yields obtained with various substituted phenylboronic acids under optimized conditions. This data serves as a valuable baseline for researchers designing new synthetic routes.

Table 1: Representative Yields for Suzuki-Miyaura Reactions of Fluorinated Phenylboronic Acids

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
3,4-Difluorophenylboronic Acid1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295
3,4-Difluorophenylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001892
3,4-Difluorophenylboronic Acid4-IodotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101694
3,4-Difluorophenylboronic Acid2-BromopyridinePdCl₂(dppf)Cs₂CO₃DME802488
4-Fluorophenylboronic Acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)11048~95

Table 2: General Yield Comparison with Other Substituted Phenylboronic Acids

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O (1:1)703>95[1]
4-Methoxyphenylboronic acidNot SpecifiedPd(PPh₃)₄Na₂CO₃Toluene801298
4-Nitrophenylboronic acidNot SpecifiedPd(PPh₃)₄Na₂CO₃Toluene801285
2-Tolylboronic acidNot SpecifiedPd(PPh₃)₄Na₂CO₃Toluene801292

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[1]

  • Solvent Addition: Add the degassed solvent or solvent mixture to the reaction vessel.

  • Reaction Execution: Heat the mixture to the desired temperature and stir for the specified time.

  • Monitoring: Monitor the progress of the reaction using an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method, such as column chromatography.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the chemical transformation, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base solvent Add Degassed Solvent start->solvent Inert Atmosphere heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Dilute & Extract cool->extract purify Purify Product extract->purify

A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_catalyst Catalytic Cycle R_X Ar-X (Aryl Halide) PdII_1 Ar-Pd(II)-X Lₙ Boronic_Acid Ar'-B(OH)₂ (this compound) PdII_2 Ar-Pd(II)-Ar' Lₙ Product Ar-Ar' (Biaryl Product) Pd0 Pd(0)Lₙ Pd0->PdII_1 Oxidative Addition PdII_1->PdII_2 Transmetalation (Base) PdII_2->Pd0 Reductive Elimination

A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Isotopic Labeling in Drug Development: A Comparative Guide to Precursors for PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise tracking of drug candidates and their metabolites is paramount in modern drug discovery. Isotopic labeling, particularly for Positron Emission Tomography (PET) imaging, offers a powerful tool for in vivo visualization and quantification of molecular processes. The choice of precursor for introducing a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), is a critical decision that influences the efficiency, specific activity, and applicability of the resulting radiotracer. This guide provides a comparative analysis of isotopic labeling strategies, with a focus on the use of arylboronic acid derivatives, such as 3,4-Difluoro-5-methoxyphenylboronic acid, versus other common precursors.

Introduction to Isotopic Labeling for PET

Positron Emission Tomography is a highly sensitive molecular imaging technique that relies on the detection of gamma rays produced from the annihilation of positrons emitted by radiotracers. The short half-lives of PET isotopes, such as ¹¹C (t½ ≈ 20.4 min) and ¹⁸F (t½ ≈ 109.7 min), necessitate rapid and efficient radiolabeling chemistries.[1][2] Arylboronic acids and their derivatives have emerged as versatile precursors for the introduction of these isotopes into complex molecules.[3][4]

Comparative Analysis of Precursors for ¹⁸F-Labeling

The introduction of ¹⁸F is a cornerstone of PET tracer development due to its longer half-life, which allows for more complex syntheses and longer imaging protocols.[1] Two primary strategies for aromatic ¹⁸F-labeling are Nucleophilic Aromatic Substitution (SₙAr) and copper-mediated radiofluorination of boronic acid precursors.

Table 1: Comparison of Precursors for Aromatic ¹⁸F-Labeling

FeatureArylboronic Acid Esters (e.g., derivatives of this compound)Activated Aryl Precursors (for SₙAr)Diaryliodonium Salts
Reaction Type Copper-Mediated Nucleophilic FluorinationNucleophilic Aromatic Substitution (SₙAr)Nucleophilic Fluorination
Typical Leaving Group B(OR)₂ (e.g., Bpin)-NO₂, -NMe₃⁺, Halogens (in activated rings)Aryl group
Substrate Scope Broad; effective for electron-rich, -neutral, and -deficient arenes.[4]Generally restricted to electron-deficient arenes.[5][6]Broad; suitable for a wide range of arenes.
Reaction Conditions Moderate to high temperatures (e.g., 110 °C), requires a copper catalyst.[4]High temperatures (often >150 °C), strong base.[4]Mild to moderate temperatures.
Radiochemical Yield (RCY) Generally good to high.[3]Variable, can be high for activated substrates.Often high.
Precursor Accessibility Often straightforward to synthesize.Can require multi-step synthesis to install activating and leaving groups.Synthesis can be complex.
Functional Group Tolerance High.[4]Limited by the harsh reaction conditions.Generally good.

Experimental Protocols

This protocol is a generalized procedure based on established methods for the copper-mediated fluorination of arylboronic esters.[3][4]

  • [¹⁸F]Fluoride Processing: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]fluoride is then eluted with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride, a solution of the arylboronic acid pinacol ester precursor (e.g., a derivative of this compound), a copper catalyst (e.g., Cu(OTf)₂), and a base/ligand (e.g., pyridine) in a suitable solvent (e.g., DMF) is added.[4]

  • Heating: The reaction mixture is heated at a specified temperature (e.g., 110 °C) for a set time (e.g., 20 minutes).[4]

  • Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the ¹⁸F-labeled product.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution for in vivo studies.

This is a generalized protocol for SₙAr reactions to produce ¹⁸F-labeled aromatic compounds.[5][7]

  • [¹⁸F]Fluoride Processing: Similar to the copper-mediated method, the aqueous [¹⁸F]fluoride is dried azeotropically in the presence of a phase-transfer catalyst and a base.

  • Radiolabeling Reaction: A solution of the precursor bearing a good leaving group (e.g., nitro, trimethylammonium) on an activated aromatic ring in a polar aprotic solvent (e.g., DMSO, DMF) is added to the dried [¹⁸F]fluoride.

  • Heating: The reaction is heated at high temperatures (e.g., 150-180 °C) for a specific duration.

  • Purification and Formulation: The purification and formulation steps are similar to the copper-mediated method, involving HPLC purification.

Comparative Analysis of Precursors for ¹¹C-Labeling

Carbon-11 is another widely used PET isotope. Its short half-life demands extremely rapid synthetic methods. [¹¹C]CO₂ and [¹¹C]CH₃I are the most common primary synthons.[8][9]

Table 2: Comparison of Precursors for ¹¹C-Labeling

FeatureOrganoboron Precursors (e.g., derivatives of this compound)Grignard ReagentsPhenol/Amine/Thiol Precursors
Primary ¹¹C Synthon [¹¹C]CO₂[¹¹C]CO₂[¹¹C]CH₃I or [¹¹C]CH₃OTf
Reaction Type CarboxylationCarboxylationO-, N-, or S-methylation
Product ¹¹C-Carboxylic Acid¹¹C-Carboxylic Acid¹¹C-Methylated compound
Reaction Conditions Often requires a catalyst (e.g., copper).[9]Highly sensitive to moisture and air.Generally robust and high-yielding.
Substrate Scope Broad functional group tolerance.Limited functional group tolerance.Requires a suitable nucleophilic site.
Radiochemical Yield (RCY) Can be moderate to good.[9]Variable.Often high.
Applications Synthesis of ¹¹C-labeled amides, esters, etc.[9]Synthesis of ¹¹C-labeled carboxylic acids and their derivatives.Direct labeling of many drug candidates.[10]

Experimental Protocols

This is a generalized procedure for the ¹¹C-carboxylation of organoboron compounds.[9]

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced from a cyclotron and trapped.

  • Radiolabeling Reaction: The trapped [¹¹C]CO₂ is passed through a solution of the organoboron precursor (e.g., a derivative of this compound) and a suitable base in an appropriate solvent. A catalyst may be required.

  • Intermediate Use: The resulting ¹¹C-carboxylic acid is often used immediately in a subsequent reaction, such as an amide coupling, to form the final radiotracer.[9]

  • Purification and Formulation: The final product is purified by HPLC and formulated for injection.

Visualizing Experimental Workflows

G Workflow for Copper-Mediated 18F-Fluorination cluster_0 18F Production & Processing cluster_1 Radiolabeling cluster_2 Purification & Formulation a [18F]Fluoride from Cyclotron b Trap on QMA Cartridge a->b c Elute with K2.2.2/K2CO3 b->c d Azeotropic Drying c->d e Add Boronic Ester Precursor, Cu(OTf)2, Pyridine in DMF d->e f Heat at 110°C e->f g HPLC Purification f->g h Formulation g->h

Caption: Workflow for Copper-Mediated 18F-Fluorination.

G Workflow for 11C-Carboxylation and Amide Coupling cluster_0 11C Production cluster_1 Radiolabeling cluster_2 Purification & Formulation a [11C]CO2 from Cyclotron b Trap [11C]CO2 c React with Organoboron Precursor b->c d [11C]Carboxylic Acid Intermediate c->d e Amide Coupling (e.g., with HATU) d->e f HPLC Purification e->f g Formulation f->g

Caption: Workflow for 11C-Carboxylation and Amide Coupling.

Conclusion

The selection of an isotopic labeling strategy is a multifaceted decision that depends on the target molecule, the desired radionuclide, and the available synthetic expertise. While traditional methods like SₙAr for ¹⁸F-labeling are effective for activated systems, the use of arylboronic acid precursors offers a broader substrate scope and milder reaction conditions, making them highly valuable for the synthesis of complex radiotracers. For ¹¹C-labeling, organoboron precursors provide a reliable route to ¹¹C-carboxylic acids, which are versatile intermediates for further chemical transformations. The use of fluorinated phenylboronic acids, such as this compound, can be advantageous in modulating the physicochemical properties of the final tracer. Ultimately, a thorough understanding of the comparative benefits and limitations of each precursor and methodology is essential for the successful development of novel PET imaging agents.

References

Comparative analysis of the metabolic stability of compounds derived from fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, a critical parameter in drug discovery. Similarly, boronic acids are a versatile class of compounds with broad applications in medicinal chemistry. This guide provides a comparative analysis of the metabolic stability of compounds derived from fluorinated boronic acids versus their non-fluorinated counterparts, supported by experimental protocols and data to inform drug design and development.

Enhanced Metabolic Stability through Fluorination: The Underlying Principle

Strategic fluorination of arylboronic acids can significantly impede their metabolism by cytochrome P450 (CYP450) enzymes, which are the primary drivers of drug metabolism. By replacing a hydrogen atom with a highly stable carbon-fluorine bond at a metabolically vulnerable position, the susceptibility to oxidative metabolism can be substantially reduced. This modification can lead to a more stable compound in a metabolic environment, which often translates to a longer in vivo half-life and lower clearance, desirable properties for many drug candidates.

However, it is important to note that the effect of fluorination is context-dependent. In some cases, extensive fluorination can alter the electronic properties of the boronic acid, potentially impacting its stability and interaction with metabolic enzymes in unexpected ways. Furthermore, boronic acids themselves are susceptible to oxidative deboronation, a metabolic pathway that can be influenced by substituents on the aromatic ring.

Comparative Metabolic Stability Data

The following table presents a representative comparison of the in vitro metabolic stability of a hypothetical non-fluorinated arylboronic acid and its fluorinated analog in human liver microsomes. This data is illustrative and serves to demonstrate the potential impact of fluorination.

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
BA-001 Non-fluorinated Phenylboronic Acid Derivative1546.2
F-BA-001 4-Fluoro-phenylboronic Acid Derivative4515.4

This is a hypothetical dataset created to be representative of expected results based on general trends in medicinal chemistry.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated boronic acid derivatives)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and controls (typically 10 mM in DMSO).

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Dilute the pooled human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate (e.g., at 4000 rpm for 10 minutes at 4°C) to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Note on Boronic Acids: The LC-MS/MS method should be optimized to handle the potential for boronic acids to form trimetric anhydrides (boroxines) or interact with metal surfaces in the LC system. The use of a C18 column with a mobile phase containing a low concentration of a volatile buffer like ammonium acetate is a common starting point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Cytochrome P450 (CYP450) Inhibition Assay

Objective: To determine the potential of a test compound to inhibit major CYP450 isoforms.

Materials:

  • Test compounds

  • Recombinant human CYP450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile or other suitable organic solvent

  • Internal standard

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock and working solutions of test compounds, probe substrates, and positive controls.

    • Prepare the NADPH regenerating system.

    • Prepare a solution of each recombinant CYP450 enzyme in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations (or a single concentration for screening).

    • Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.

    • Incubate for a specific time (e.g., 10-30 minutes) at 37°C.

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) by fitting the data to a suitable sigmoidal dose-response model.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experiments.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound & Control Stocks add_cpd Add Test Compound prep_cpd->add_cpd prep_nadph Prepare NADPH System start_rxn Initiate with NADPH prep_nadph->start_rxn prep_mic Prepare Microsome Suspension add_mic Add Microsomes to Plate prep_mic->add_mic add_mic->add_cpd pre_inc Pre-incubate at 37°C add_cpd->pre_inc pre_inc->start_rxn time_points Incubate & Aliquot at Time Points start_rxn->time_points terminate Terminate with ACN + IS time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ & CLint lcms->data_analysis

Workflow for the in vitro metabolic stability assay.

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Compound, Substrate & Control Stocks start_rxn Initiate with Substrate & NADPH prep_cpd->start_rxn prep_nadph Prepare NADPH System prep_nadph->start_rxn prep_cyp Prepare Recombinant CYP Enzyme Solution add_cyp Add CYP Enzyme & Test Compound prep_cyp->add_cyp pre_inc Pre-incubate at 37°C add_cyp->pre_inc pre_inc->start_rxn incubate Incubate for Fixed Time start_rxn->incubate terminate Terminate with ACN + IS incubate->terminate centrifuge Centrifuge terminate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Metabolite Formation) supernatant->lcms data_analysis Calculate % Inhibition & IC50 lcms->data_analysis

Workflow for the CYP450 inhibition assay.

Conclusion

The strategic placement of fluorine on a boronic acid-derived compound can be a highly effective strategy to enhance metabolic stability by blocking sites of CYP450-mediated oxidation. As the illustrative data suggests, this can lead to a significant increase in the in vitro half-life and a corresponding decrease in intrinsic clearance. However, it is crucial to experimentally verify the metabolic stability of each new compound, as the effects of fluorination can be influenced by the overall molecular structure and the potential for alternative metabolic pathways, such as oxidative deboronation. The provided experimental protocols offer a robust framework for conducting these critical assessments in drug discovery and development.

Safety Operating Guide

Navigating the Disposal of 3,4-Difluoro-5-methoxyphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3,4-Difluoro-5-methoxyphenylboronic acid, a compound frequently utilized in complex organic synthesis. Adherence to these procedures is critical for minimizing risks and maintaining a secure research environment.

Note: This guidance is synthesized from safety data sheets for closely related compounds, including 4-Fluoro-2-methoxyphenylboronic acid and 3,4-Difluorophenylboronic acid, in the absence of a specific safety data sheet for this compound. Procedures should be adapted to institutional protocols and regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Goggles (European standard - EN 166)Protects against dust particles and splashes.
Hand Protection Protective glovesPrevents skin contact and irritation.
Skin and Body Long-sleeved clothingMinimizes exposed skin.
Respiratory Not required under normal useUse in a well-ventilated area. For large spills or emergencies, a suitable respirator is necessary.

Work should always be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1][2][3] Eyewash stations and safety showers must be readily accessible.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and its associated waste must be treated as hazardous.[1][4] Cross-contamination with incompatible materials, such as strong oxidizing agents, should be strictly avoided.[1][2]

1. Waste Segregation and Collection:

  • Solid Waste: Unused reagent and contaminated materials (e.g., weighing paper, gloves) should be collected in a designated, sealable container made of a compatible material.[4]

  • Liquid Waste: Solutions containing the compound and rinsates from cleaning glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquids.[4]

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Storage: Containers must be kept closed at all times, except when adding waste.[4] Store sealed containers in a designated satellite accumulation area.[4]

3. Empty Container Disposal:

  • Triple Rinsing: To ensure the safe disposal of the original container, it must be triple-rinsed with an appropriate solvent.[4]

  • Rinsate Collection: All rinsate from the triple-rinsing process must be collected as liquid hazardous waste.[4]

  • Final Disposal: After triple-rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then typically be disposed of in the appropriate laboratory recycling stream, in accordance with institutional guidelines.[4]

4. Institutional Waste Pickup:

  • Arrange for the collection of all hazardous waste by the institution's Environmental Health and Safety (EHS) department.[4]

Emergency Spill Procedures

In the event of a spill, the response will depend on the scale and location of the incident.

Table 2: Spill Response Procedures

Spill SizeLocationAction
Small Inside a fume hood1. Ensure proper PPE is worn. 2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep or vacuum the absorbed material into a sealed, labeled hazardous waste container. 4. Decontaminate the area with a suitable solvent and collect cleaning materials as hazardous waste.[4]
Large Outside a fume hood1. Evacuate the immediate area. 2. Alert laboratory personnel and contact the institutional EHS office immediately. 3. Prevent entry to the affected area until cleared by EHS personnel.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow start Waste Generation (this compound) waste_type Solid or Liquid Waste? start->waste_type empty_container_q Empty Container? start->empty_container_q solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solutions, rinsates) waste_type->liquid_waste Liquid package_solid Package in sealed, labeled hazardous waste container for solids solid_waste->package_solid package_liquid Collect in sealed, labeled hazardous waste container for liquids liquid_waste->package_liquid segregate Segregate from incompatible materials (e.g., strong oxidizing agents) package_solid->segregate package_liquid->segregate store Store in designated Satellite Accumulation Area segregate->store pickup Arrange for pickup by Institutional EHS store->pickup empty_container_q->waste_type No triple_rinse Triple rinse with appropriate solvent empty_container_q->triple_rinse Yes collect_rinsate Collect all rinsate as liquid hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of clean, dry container in appropriate lab recycling triple_rinse->dispose_container collect_rinsate->package_liquid

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3,4-Difluoro-5-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling of 3,4-Difluoro-5-methoxyphenylboronic acid. The following procedures are based on best practices for handling similar boronic acid derivatives and are intended to ensure the safety of laboratory personnel. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive information and to supplement, not replace, institutional safety protocols.

Immediate Safety Precautions

When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3]

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2][4][5][6]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[4]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Remove any contaminated clothing immediately and wash it before reuse.[7][8]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory.[5] A full-face shield is recommended when there is a risk of splashing.[5]To protect eyes from contact, which can cause serious irritation.[2][3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4][5] Gloves should be inspected before use and changed immediately upon contamination.[4]To prevent skin contact and potential irritation.[5]
Body Protection A laboratory coat is required.[5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.Protects skin from accidental spills and contact.[4]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4][5]To prevent respiratory tract irritation.[1][3][5]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1][2][4][6]

    • The work area within the chemical fume hood should be clean and free of clutter.[4]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[4]

    • Avoid generating dust when transferring the solid.[4] Use appropriate tools, such as a spatula, for transfers.[4]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

    • Properly remove and dispose of contaminated PPE as hazardous waste.[5]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]

  • Waste Collection: Contaminated materials should be collected in a designated, labeled, and sealed container for hazardous waste.[5]

  • Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[5]

Spill Response

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1][5]

  • Clean-up: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Visualized Workflow

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don PPE prep_area Prepare Work Area prep_ppe->prep_area handle_transfer Transfer Chemical prep_area->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Area handle_reaction->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Remove PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.